molecular formula C7H8O3 B119832 4-Methoxybenzene-1,3-diol CAS No. 6100-60-3

4-Methoxybenzene-1,3-diol

Cat. No.: B119832
CAS No.: 6100-60-3
M. Wt: 140.14 g/mol
InChI Key: GPJJASIJVRXZFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxybenzene-1,3-diol (CAS 6100-60-3), also known as 4-methoxyresorcinol, is a high-purity phenolic compound serving as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research . This compound is a key precursor in the design and synthesis of novel bioactive molecules. Its resorcinol core structure is of significant interest in medicinal chemistry, particularly in the development of small-molecule drugs. Research indicates that modifying the resorcinol ring system, for example by introducing methoxy or hydroxy groups, is a strategic approach to fine-tuning the potency, selectivity, and drug-like properties of lead compounds . This makes this compound a crucial reagent for generating analogues in structure-activity relationship (SAR) studies, especially in the search for new anti-tumor agents . Beyond pharmaceutical applications, this compound is also utilized as a model compound in chemical research for studying reaction mechanisms and processes . A common synthetic route to produce this compound involves the selective mono-O-methylation of resorcinol . Attention: This product is for research use only. It is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxybenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c1-10-7-3-2-5(8)4-6(7)9/h2-4,8-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPJJASIJVRXZFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20209871
Record name 1,3-Benzenediol, 4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20209871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6100-60-3
Record name 1,3-Benzenediol, 4-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006100603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzenediol, 4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20209871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxy-1,3-benzenediol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Strategic Importance of 4-Methoxybenzene-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 4-Methoxybenzene-1,3-diol

This compound, also known as 4-methoxyresorcinol or 2,4-dihydroxyanisole, is a substituted phenol that serves as a valuable intermediate in the synthesis of a wide array of complex organic molecules.[1][2] Its unique arrangement of hydroxyl and methoxy functional groups on the benzene ring makes it a versatile building block, particularly in the development of pharmaceuticals and natural products. The presence of two nucleophilic hydroxyl groups and an electron-donating methoxy group activates the aromatic ring towards electrophilic substitution, while also providing handles for further functionalization. This guide, intended for researchers and drug development professionals, provides a detailed exploration of the primary and alternative synthetic pathways to this compound, emphasizing the underlying chemical principles and field-proven methodologies that ensure reliable and reproducible outcomes.

Primary Synthesis Pathway: The Dakin Oxidation of Isovanillin

The most direct and widely cited route for the laboratory-scale synthesis of this compound is the Dakin oxidation of isovanillin (3-hydroxy-4-methoxybenzaldehyde).[1] This reaction is a powerful tool in organic synthesis for converting ortho- or para-hydroxyaryl aldehydes or ketones into benzenediols and a carboxylate.[3][4][5] The choice of isovanillin as a starting material is strategic; it is commercially available and possesses the requisite hydroxyl group ortho to the aldehyde, predisposing it to the desired transformation.

Causality and Mechanistic Insight

The Dakin oxidation is mechanistically related to the Baeyer-Villiger oxidation.[3][4] The reaction commences with the nucleophilic addition of a hydroperoxide ion, generated in situ from hydrogen peroxide or, in this case, performic acid, to the aldehyde's carbonyl carbon. This forms a tetrahedral intermediate. The crucial step involves the migratory insertion of the aryl group, leading to the formation of a formate ester. This migration is facilitated by the electron-donating hydroxyl group on the aromatic ring. The subsequent hydrolysis of this ester under basic conditions yields the target diol, this compound, and a formate salt. The use of performic acid followed by basic hydrolysis provides an efficient one-pot transformation with a high yield.[1]

Dakin_Oxidation_Mechanism cluster_start Step 1: Nucleophilic Attack cluster_migration Step 2: Aryl Migration cluster_hydrolysis Step 3: Basic Hydrolysis Isovanillin Isovanillin Tetrahedral_Intermediate Tetrahedral Intermediate Isovanillin->Tetrahedral_Intermediate + HCOOOH Performic_Acid Performic Acid (H-COOOH) Formate_Ester Intermediate Formate Ester Tetrahedral_Intermediate->Formate_Ester [1,2]-Aryl Migration Final_Product This compound Formate_Ester->Final_Product Hydrolysis KOH KOH / H₂O

Caption: Mechanism of the Dakin Oxidation of Isovanillin.

Experimental Protocol: Dakin Oxidation

This protocol is adapted from established literature procedures.[1] It is a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC).

Materials:

  • Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

  • Dry Chloroform (CHCl₃)

  • Performic Acid (prepared from formic acid and hydrogen peroxide)

  • 10% Alcoholic Potassium Hydroxide (KOH) solution

  • 80% Aqueous Ethanol

  • Dilute Hydrochloric Acid (HCl)

  • Diethyl Ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 g (0.066 mol) of isovanillin in 100 mL of dry chloroform in a flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0°C in an ice bath. This is critical to control the exothermic reaction with the peracid and prevent side reactions.

  • Peracid Addition: Add 50 mL of pre-prepared performic acid dropwise to the vigorously stirred solution. The rate of addition should be controlled to maintain the temperature below 5°C.

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots and spotting them on a TLC plate. The disappearance of the isovanillin spot indicates the completion of the oxidation to the formate ester. Stop the addition of performic acid once isovanillin is no longer detected.

  • Stirring: Allow the mixture to stir for an additional 3 hours at 0°C.

  • Solvent Removal: Remove the chloroform solvent under reduced pressure using a rotary evaporator.

  • Hydrolysis: To the residue (the formate ester), add a 10% alcoholic potassium hydroxide solution until the mixture is alkaline. Then, add 100 mL of 10% KOH in 80% aqueous ethanol.

  • Reflux: Reflux the reaction mixture for 1 hour to ensure complete hydrolysis of the formate ester.

  • Work-up:

    • Remove the ethanol solvent in vacuo.

    • Acidify the remaining aqueous solution with dilute hydrochloric acid.

    • Extract the product into diethyl ether (4 x 100 mL).

    • Combine the ether extracts and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and distill the ether to yield 4-methoxyresorcinol as an oil, which solidifies upon cooling.[1]

Quantitative Data Summary
ParameterValueSource
Starting MaterialIsovanillin[1]
Yield~76% (7 g)[1]
Boiling Point132-135°C at 4 mmHg[1]
Melting Point66-67°C[1]
AppearanceYellow Oil / Solid[1]
Molecular FormulaC₇H₈O₃[2]
Molecular Weight140.14 g/mol [2]

Alternative Synthesis Pathway: Elbs Persulfate Oxidation

An alternative and classic method for synthesizing dihydric phenols is the Elbs persulfate oxidation.[6][7] This reaction involves the hydroxylation of a phenol by reacting it with potassium persulfate in an alkaline solution.[8][9] For the synthesis of this compound, the logical starting material would be 3-methoxyphenol.

Principle and Rationale

The Elbs oxidation proceeds via the nucleophilic attack of a phenolate anion on the peroxide oxygen of the persulfate ion.[10] This attack preferentially occurs at the para position relative to the existing hydroxyl group, leading to the formation of an intermediate aryl sulfate.[8] Subsequent acid-catalyzed hydrolysis cleaves the sulfate ester to reveal the newly introduced hydroxyl group.[10] While generally reliable, the yields of the Elbs reaction can be moderate due to competing side reactions.[6] However, it offers a different strategic approach, starting from a simpler precursor.

Elbs_Oxidation_Pathway Resorcinol Resorcinol Step1 Selective O-methylation Resorcinol->Step1 Three_Methoxyphenol 3-Methoxyphenol Step1->Three_Methoxyphenol Step2 Elbs Persulfate Oxidation 1. K₂S₂O₈, OH⁻ 2. H₃O⁺ Three_Methoxyphenol->Step2 Final_Product This compound Step2->Final_Product

Caption: Two-step synthesis via Elbs persulfate oxidation.

Conceptual Protocol: Elbs Oxidation
  • Phenolate Formation: Dissolve 3-methoxyphenol in an aqueous alkaline solution (e.g., NaOH or KOH) to generate the corresponding phenolate anion.

  • Persulfate Addition: Cool the solution and slowly add an aqueous solution of potassium persulfate (K₂S₂O₈) while maintaining a low temperature.

  • Reaction: Allow the reaction to proceed at or below room temperature for several hours until the persulfate is consumed.

  • Hydrolysis: Acidify the reaction mixture and heat to hydrolyze the intermediate sulfate ester to the final diol product.

  • Purification: The product would then be isolated through extraction and purified by distillation or recrystallization.

Comparative Analysis of Synthetic Pathways

FeatureDakin Oxidation of IsovanillinElbs Persulfate Oxidation of 3-Methoxyphenol
Starting Material Isovanillin (more complex)3-Methoxyphenol (simpler)
Number of Steps 1 (Oxidation + Hydrolysis)1 (or 2 if starting from resorcinol)
Typical Yield Good to High (~76%)[1]Moderate to Low[6]
Reagents Performic Acid, KOHPotassium Persulfate, Base, Acid
Key Advantage High yield and direct conversionUtilizes a more fundamental starting material
Key Disadvantage Requires a more functionalized starting materialOften suffers from lower yields and side products

Conclusion

The synthesis of this compound is most efficiently achieved via the Dakin oxidation of isovanillin, a pathway characterized by high yield and operational simplicity on a laboratory scale. The underlying mechanism, involving a Baeyer-Villiger-type rearrangement, is well-understood, allowing for robust process control. While the Elbs persulfate oxidation of 3-methoxyphenol presents a viable alternative, it is often hampered by lower yields. The choice of synthetic route will ultimately depend on the specific requirements of the research program, including the availability of starting materials, desired scale, and purity specifications. This guide provides the necessary technical foundation and field-proven protocols to enable drug development professionals to confidently synthesize this key chemical intermediate.

References

An In-Depth Technical Guide to the Physicochemical Properties of 4-Methoxyresorcinol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling the Potential of 4-Methoxyresorcinol

4-Methoxyresorcinol, also known as 2,4-dihydroxyanisole, is a phenolic compound of significant interest to the scientific community, particularly for researchers, scientists, and professionals in drug development. Its unique chemical structure, featuring both hydroxyl and methoxy functional groups on a benzene ring, imparts a range of physicochemical properties that make it a valuable building block in organic synthesis and a promising candidate in medicinal chemistry. This guide provides a comprehensive overview of the core physicochemical characteristics of 4-methoxyresorcinol, offering both foundational knowledge and practical insights for its application in a research and development setting.

Recent studies have highlighted the potential of 4-methoxyresorcinol and its derivatives in various therapeutic areas. For instance, it has been investigated for its anticancer activities, with studies showing moderate efficacy against cell lines such as MCF-7, MDA-MB-231, and LNCaP.[1] Furthermore, the resorcinol scaffold is a well-known pharmacophore, and its derivatives have been explored as potent tyrosinase inhibitors, suggesting applications in dermatology and for treating hyperpigmentation disorders. The meta-dihydroxy arrangement in resorcinols confers resistance to oxidation by tyrosinase while still allowing for favorable interactions with the enzyme's copper ions.[1] This technical guide will delve into the essential physicochemical parameters that govern the behavior and reactivity of 4-methoxyresorcinol, providing a solid foundation for its strategic use in the design and synthesis of novel therapeutic agents.

Core Physicochemical Properties: A Quantitative Overview

The utility of a chemical entity in drug design and development is fundamentally linked to its physicochemical properties. These parameters influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The key physicochemical properties of 4-methoxyresorcinol are summarized in the table below, followed by a detailed discussion of each.

PropertyValueSource(s)
Molecular Formula C₇H₈O₃[2][3][4][5]
Molecular Weight 140.14 g/mol [2][3][4][5]
Appearance Yellow Oil / Solid[5]
Color Very Dark Red to Very Dark Brown (Solid)[5]
Melting Point 66 °C[5]
Boiling Point 123-125 °C at 1.5 Torr[5]
Density 1.270 ± 0.06 g/cm³ (Predicted)[5]
pKa 9.76 ± 0.10 (Predicted)[5]
Solubility Slightly soluble in DMSO and Methanol[5]
Structural and Molecular Characteristics

4-Methoxyresorcinol possesses the chemical structure 4-methoxybenzene-1,3-diol. Its identity is unambiguously confirmed by the following identifiers:

  • CAS Number: 6100-60-3[2][3][5]

  • InChI: 1S/C7H8O3/c1-10-7-3-2-5(8)4-6(7)9/h2-4,8-9H,1H3[4][5]

  • InChIKey: GPJJASIJVRXZFI-UHFFFAOYSA-N[4][5]

  • SMILES: COc1ccc(O)cc1O[4][5]

// Nodes for the atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; O2 [label="O"]; O3 [label="O"]; C7 [label="C"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"]; H4 [label="H"]; H5 [label="H"]; H6 [label="H"]; H7 [label="H"]; H8 [label="H"];

// Edges for the bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- O1; O1 -- H1; C3 -- O2; O2 -- H2; C4 -- O3; O3 -- C7; C7 -- H3; C7 -- H4; C7 -- H5; C2 -- H6; C5 -- H7; C6 -- H8;

} 4-Methoxyresorcinol Structure

Melting and Boiling Points: Indicators of Purity and Intermolecular Forces

The melting point of a solid is a critical indicator of its purity. For 4-methoxyresorcinol, a sharp melting point at 66 °C suggests a high degree of purity.[5] The boiling point, recorded as 123-125 °C at a reduced pressure of 1.5 Torr, is another important physical constant that provides information about the compound's volatility and the strength of its intermolecular forces.[5]

Acidity (pKa): A Key Determinant of Ionization and Biological Activity

The predicted pKa of 9.76 ± 0.10 for 4-methoxyresorcinol indicates that it is a weak acid, a characteristic feature of phenolic compounds.[5] The pKa value is crucial for predicting the ionization state of the molecule at a given pH, which in turn influences its solubility, membrane permeability, and interaction with biological targets. In a physiological environment with a pH of approximately 7.4, 4-methoxyresorcinol will exist predominantly in its neutral, protonated form.

Solubility Profile: Guiding Formulation and Experimental Design

The solubility of 4-methoxyresorcinol is reported as "slightly soluble" in dimethyl sulfoxide (DMSO) and methanol.[5] This information is vital for researchers when preparing solutions for in vitro assays, analytical testing, and synthetic reactions. The amphiphilic nature of the molecule, with its polar hydroxyl groups and a more nonpolar methoxy and benzene ring, dictates its solubility in various solvents.

Experimental Protocols for Physicochemical Characterization

To ensure the scientific integrity and reproducibility of research, it is essential to employ standardized and validated experimental protocols for determining the physicochemical properties of a compound. This section outlines detailed methodologies for the characterization of 4-methoxyresorcinol.

Synthesis of 4-Methoxyresorcinol

A common synthetic route to 4-methoxyresorcinol starts from isovanillin (3-hydroxy-4-methoxybenzaldehyde).[5]

Materials:

  • Isovanillin

  • Dry chloroform

  • Performic acid

  • Alcoholic potassium hydroxide solution (10%)

  • Aqueous ethanol (80%)

  • Dilute hydrochloric acid

  • Ether

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve isovanillin (10 g, 0.066 mole) in dry chloroform (100 ml) and cool the solution to 0°C.

  • Add performic acid dropwise to the vigorously stirred solution. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the isovanillin is consumed, stir the mixture for an additional 3 hours and then remove the solvent in vacuo.

  • Treat the resulting formate of isovanillin with a 10% alcoholic potassium hydroxide solution until the solution is alkaline.

  • Reflux the reaction mixture for 1 hour with a 10% solution of potassium hydroxide in 80% aqueous ethanol.

  • Remove the solvent in vacuo and acidify the remaining solution with dilute hydrochloric acid.

  • Extract the aqueous solution with ether (4 x 100 ml).

  • Dry the combined ether extracts over anhydrous sodium sulfate and distill to obtain 4-methoxyresorcinol as an oil, which solidifies on cooling.[5]

G cluster_start Starting Material cluster_reaction1 Oxidation cluster_intermediate Intermediate cluster_reaction2 Hydrolysis & Rearrangement cluster_workup Work-up cluster_product Final Product Isovanillin Isovanillin Oxidation Performic Acid in Chloroform Isovanillin->Oxidation Formate Formate of Isovanillin Oxidation->Formate Hydrolysis Alcoholic KOH, then aq. KOH/Ethanol (reflux) Formate->Hydrolysis Acidification Acidification (HCl) Hydrolysis->Acidification Extraction Extraction (Ether) Acidification->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Distillation Distillation Drying->Distillation Product 4-Methoxyresorcinol Distillation->Product

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information about the number and types of protons in the molecule and their neighboring atoms. For 4-methoxyresorcinol, one would expect signals for the aromatic protons, the hydroxyl protons, and the methoxy protons. The chemical shifts (δ) and coupling constants (J) are characteristic of the molecule's structure.

  • ¹³C NMR: Reveals the number of different carbon environments in the molecule. The spectrum of 4-methoxyresorcinol would show distinct signals for the aromatic carbons and the methoxy carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-methoxyresorcinol would be expected to show characteristic absorption bands for:

  • O-H stretching of the hydroxyl groups (typically a broad band around 3200-3600 cm⁻¹).

  • C-H stretching of the aromatic ring and the methoxy group (around 2850-3100 cm⁻¹).

  • C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹).

  • C-O stretching of the ether and phenol groups (around 1000-1300 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Phenolic compounds like 4-methoxyresorcinol typically exhibit characteristic absorption maxima in the UV region. For reference, 4-methoxyphenol shows absorption maxima at 222 nm and 282 nm.[6] The exact λmax for 4-methoxyresorcinol would need to be determined experimentally in a suitable solvent, such as methanol or ethanol.

Applications in Drug Development: A Compound of Growing Importance

The unique structural features of 4-methoxyresorcinol make it an attractive scaffold for the development of new therapeutic agents.

Tyrosinase Inhibition and Dermatological Applications

As a resorcinol derivative, 4-methoxyresorcinol is a promising candidate for the development of tyrosinase inhibitors. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders such as melasma and age spots. The meta-dihydroxy substitution pattern of resorcinols is known to be crucial for their inhibitory activity, as it resists oxidation by the enzyme.[1]

G cluster_pathway Melanin Synthesis Pathway cluster_inhibitor Inhibition Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin ... Inhibitor 4-Methoxyresorcinol (Resorcinol Derivative) Inhibitor->DOPA Inhibits Inhibitor->Dopaquinone Inhibits

Anticancer Potential

Recent in vitro studies have demonstrated the anticancer potential of 4-methoxyresorcinol. It has shown moderate activity against breast cancer (MCF-7, MDA-MB-231) and prostate cancer (LNCaP) cell lines.[1] Furthermore, radioiodinated derivatives of 4-methoxyresorcinol have shown significant cellular uptake in MCF-7 cells, suggesting its potential as a scaffold for developing radiopharmaceuticals for cancer diagnosis and therapy.[1]

Safety and Handling: A Researcher's Responsibility

As with any chemical compound, proper safety precautions must be observed when handling 4-methoxyresorcinol. Based on available safety data sheets for similar compounds, the following guidelines should be followed:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust or vapors. Use in a well-ventilated area or under a fume hood. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.[5]

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Conclusion: A Versatile Tool for Scientific Advancement

4-Methoxyresorcinol is a compound with a rich profile of physicochemical properties that make it a valuable asset in the fields of organic synthesis and drug discovery. Its potential as a tyrosinase inhibitor and an anticancer agent warrants further investigation. This technical guide has provided a comprehensive overview of its key characteristics and the experimental methodologies for their determination. By understanding and applying this knowledge, researchers can effectively harness the potential of 4-methoxyresorcinol to drive innovation and contribute to the development of new and improved therapeutic solutions.

References

4-Methoxybenzene-1,3-diol: A Technical Guide to Its Putative Natural Occurrence and Sourcing

Author: BenchChem Technical Support Team. Date: December 2025

Preamble: Navigating the Known and the Unknown

For researchers and drug development professionals, the exploration of novel or rare phytochemicals is a critical frontier. 4-Methoxybenzene-1,3-diol, a methoxylated resorcinol derivative, represents a fascinating yet challenging subject of scientific inquiry. A comprehensive review of the current scientific literature reveals a conspicuous absence of documented natural sources for this specific compound. While its isomer, 4-methoxybenzene-1,2-diol (4-methoxycatechol), has been reported in Sphagneticola trilobata, the 1,3-diol variant remains elusive in metabolomic databases and published natural product isolations.

This guide, therefore, adopts a dual-pronged approach. Firstly, it acknowledges the current knowledge gap regarding this compound. Secondly, and more importantly, it provides a robust, technically-grounded framework for its potential discovery and isolation. By leveraging established principles of phytochemistry, biosynthetic pathways of related phenolic compounds, and state-of-the-art isolation methodologies, this document serves as a comprehensive roadmap for researchers aiming to investigate this rare molecule. We will proceed from a theoretical biosynthetic framework to a practical, actionable laboratory workflow, empowering scientists to potentially be the first to report its natural occurrence.

Part 1: The Biosynthetic Context - A Hypothetical Pathway

The biosynthesis of phenolic compounds in plants is a well-elucidated field, primarily involving the shikimate and acetate-malonate pathways[1][2]. Resorcinol-type structures, in particular, are often products of the acetate-malonate pathway, where polyketide synthases play a pivotal role[3]. The introduction of a methoxy group is typically a subsequent modification.

Based on these established principles, a putative biosynthetic pathway for this compound can be hypothesized. This pathway would likely involve the following key stages:

  • Formation of a Polyketide Chain: Acetyl-CoA and Malonyl-CoA serve as the primary building blocks. A type III polyketide synthase (PKS) would catalyze the sequential condensation of three malonyl-CoA units with a starter acetyl-CoA molecule.

  • Cyclization and Aromatization: The resulting poly-β-keto chain undergoes intramolecular cyclization and subsequent aromatization to form the core resorcinol ring structure.

  • Hydroxylation: The resorcinol ring may undergo further enzymatic hydroxylation to introduce additional hydroxyl groups, although for this compound, the core resorcinol structure (benzene-1,3-diol) is the direct precursor.

  • O-Methylation: The final and defining step would be the regioselective methylation of one of the hydroxyl groups, catalyzed by an O-methyltransferase (OMT) enzyme, to yield this compound.

This proposed pathway provides a basis for identifying potential plant families or species that might harbor this compound. Plants known to be rich in other resorcinol derivatives or possessing a high degree of O-methyltransferase activity would be prime candidates for investigation.

Putative Biosynthesis of this compound acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa 3x Malonyl-CoA malonyl_coa->pks polyketide Poly-β-keto Chain pks->polyketide cyclization Cyclization & Aromatization polyketide->cyclization resorcinol Resorcinol (Benzene-1,3-diol) cyclization->resorcinol omt O-Methyltransferase (OMT) resorcinol->omt final_product This compound omt->final_product Isolation and Purification Workflow start Plant Material Collection & Preparation extraction Maceration Extraction (80% Methanol) start->extraction fractionation Liquid-Liquid Partitioning (Ethyl Acetate) extraction->fractionation column_chrom Silica Gel Column Chromatography fractionation->column_chrom hplc Preparative HPLC column_chrom->hplc identification Structural Elucidation (NMR, MS) hplc->identification pure_compound Pure this compound identification->pure_compound

References

The Biological Activity of 2,4-Dihydroxyanisole: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling the Potential of a Resorcinol Derivative

2,4-Dihydroxyanisole, also known as 4-methoxymethane-1,3-diol, is a phenolic compound belonging to the resorcinol class. Its structure, characterized by a benzene ring with hydroxyl groups at positions 2 and 4, and a methoxy group at position 1, makes it a molecule of significant interest in the fields of pharmacology and drug development. The arrangement of these functional groups imparts a range of biological activities, primarily stemming from its redox properties and its ability to interact with key biological macromolecules. This technical guide provides an in-depth exploration of the multifaceted biological activities of 2,4-dihydroxyanisole and its derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into its antioxidant and pro-oxidant characteristics, its potent enzyme inhibitory effects, its influence on cellular signaling pathways, and its cytotoxic potential, supported by field-proven experimental protocols and mechanistic insights.

Part 1: Antioxidant and Pro-oxidant Dynamics

The phenolic hydroxyl groups on the 2,4-dihydroxyanisole scaffold are central to its antioxidant activity. These groups can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging oxidative chain reactions. However, under certain conditions, these compounds can also exhibit pro-oxidant behavior, a dual activity that is crucial to understand in the context of drug development.

Mechanism of Antioxidant Action

The primary antioxidant mechanism of 2,4-dihydroxyanisole involves the scavenging of free radicals, such as the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The presence of hydroxyl groups on the aromatic ring allows for the donation of a hydrogen atom, which stabilizes the radical. The resulting phenoxyl radical is relatively stable due to resonance delocalization, which prevents it from initiating new oxidation chains.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a standard and rapid method to evaluate the antioxidant capacity of a compound.[1]

Principle: The DPPH radical is a stable free radical with a deep violet color in solution, showing a characteristic absorbance at approximately 517 nm.[2] When an antioxidant is added, the DPPH radical is reduced, leading to a color change to a pale yellow, which is measured as a decrease in absorbance.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of 2,4-dihydroxyanisole in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a working solution of DPPH (e.g., 0.1 mM) in the same solvent. This solution should be freshly prepared and protected from light.

  • Assay Procedure:

    • In a 96-well microplate, add a series of dilutions of the 2,4-dihydroxyanisole stock solution.

    • Add the DPPH working solution to each well.

    • Include a positive control (e.g., ascorbic acid or Trolox) and a blank control (solvent with DPPH).

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the compound.

Pro-oxidant Activity

While acting as antioxidants, phenolic compounds can also exhibit pro-oxidant effects, often in the presence of transition metal ions like copper or iron. This can lead to the generation of reactive oxygen species (ROS), which can induce cellular damage. This dual role is concentration-dependent and influenced by the cellular environment.

Part 2: Enzyme Inhibition Profile

2,4-Dihydroxyanisole and its derivatives have shown significant inhibitory activity against various enzymes, with tyrosinase being a prominent target. This inhibitory action is of great interest for applications in cosmetics and medicine for treating hyperpigmentation disorders.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, catalyzing the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[3] Chalcone derivatives containing the 2,4-dihydroxyphenyl moiety have been identified as potent tyrosinase inhibitors.[4] The 2,4-dihydroxy structure is crucial for this activity, likely due to its ability to chelate the copper ions in the active site of the enzyme.

Experimental Protocol: Tyrosinase Inhibition Assay

This colorimetric assay measures the ability of a compound to inhibit the oxidation of L-DOPA by mushroom tyrosinase.[5]

Principle: Tyrosinase oxidizes L-DOPA to form dopachrome, an orange-red colored product with an absorbance maximum around 475-492 nm. An inhibitor will reduce the rate of dopachrome formation.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of 2,4-dihydroxyanisole in a suitable solvent (e.g., DMSO).

    • Prepare a mushroom tyrosinase solution (e.g., 1000 U/mL) in phosphate buffer (pH 6.8).

    • Prepare an L-DOPA solution (e.g., 2.5 mM) in phosphate buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the phosphate buffer, the test compound at various concentrations, and the tyrosinase solution.

    • Pre-incubate the mixture for 10 minutes at room temperature.

    • Initiate the reaction by adding the L-DOPA solution.

    • Include a positive control (e.g., kojic acid) and a negative control (without the inhibitor).

  • Measurement and Analysis:

    • Measure the absorbance at 475 nm at regular intervals for a set period (e.g., 20 minutes) using a microplate reader.

    • Calculate the rate of reaction (change in absorbance per minute).

    • The percentage of tyrosinase inhibition is calculated as: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100

    • Determine the IC50 value from the dose-response curve.

Part 3: Cytotoxicity and Anti-proliferative Effects

The cytotoxic properties of 2,4-dihydroxyanisole derivatives, particularly butylated hydroxyanisole (BHA), have been investigated against various cancer cell lines. The mechanisms often involve the induction of apoptosis and are linked to their pro-oxidant activities at higher concentrations.

Mechanism of Cytotoxicity

The cytotoxic effects are often attributed to the generation of reactive oxygen species (ROS), leading to oxidative stress, DNA damage, and the activation of apoptotic pathways. For instance, the combination of BHA with other agents has been shown to synergistically reduce ATP levels in cancer cells, indicating mitochondrial toxicity.[6]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[7][8][9]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Culture:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of 2,4-dihydroxyanisole for a specific duration (e.g., 24, 48, or 72 hours).

    • Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Incubation:

    • After the treatment period, add MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Part 4: Modulation of Cellular Signaling Pathways

2,4-Dihydroxyanisole and its analogs can influence key cellular signaling pathways involved in inflammation and the cellular stress response, such as the NF-κB and Nrf2 pathways.

Inhibition of the NF-κB Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation.[10] Some phenolic compounds can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.[11] This anti-inflammatory activity is a promising area for therapeutic development.

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB p50/p65 (NF-κB) IkB->NFkB NFkB_active Active p50/p65 NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α) Nucleus->Genes Induces DHA 2,4-Dihydroxyanisole DHA->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by 2,4-dihydroxyanisole.

Activation of the Nrf2 Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is the master regulator of the antioxidant response.[12] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Oxidative stress or electrophilic compounds can disrupt the Nrf2-Keap1 interaction, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant and detoxification enzymes.[13]

Experimental Workflow: Western Blot for Nrf2 Activation

Western blotting is a key technique to confirm the activation of the Nrf2 pathway by measuring the nuclear accumulation of Nrf2 and the expression of its target genes.[6][14]

Nrf2_Activation_Workflow start Cell Culture & Treatment with 2,4-Dihydroxyanisole lysis Cell Lysis & Nuclear/Cytoplasmic Fractionation start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to PVDF Membrane sds->transfer blocking Blocking (5% non-fat milk) transfer->blocking primary_ab Primary Antibody Incubation (Anti-Nrf2, Anti-Lamin B, Anti-β-actin) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end Quantification of Nrf2 Nuclear Translocation analysis->end

Caption: Experimental workflow for assessing Nrf2 nuclear translocation via Western Blot.

Part 5: Antimicrobial Properties

Derivatives of 2,4-dihydroxyanisole have demonstrated both antibacterial and antifungal activities. For example, 2-hydroxy-4-methoxybenzaldehyde has shown efficacy against Staphylococcus aureus.[15] Additionally, various chalcones and other phenolic compounds exhibit antifungal properties.[16] The mechanism of action is often related to the disruption of the microbial cell membrane.

Conclusion and Future Directions

2,4-Dihydroxyanisole and its structurally related compounds represent a versatile scaffold with a rich spectrum of biological activities. Their antioxidant, enzyme inhibitory, cytotoxic, and signaling modulatory properties make them compelling candidates for further investigation in drug discovery. The provided experimental protocols offer a robust framework for researchers to explore these activities. Future research should focus on elucidating the precise structure-activity relationships, optimizing the therapeutic window to balance efficacy and potential toxicity, and exploring synergistic combinations with existing drugs to enhance therapeutic outcomes in areas such as oncology, dermatology, and inflammatory diseases.

References

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 4-Methoxybenzene-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: The Analytical Imperative

In the landscape of chemical research and pharmaceutical development, the unambiguous identification and characterization of molecular compounds are the bedrock of progress. 4-Methoxybenzene-1,3-diol (CAS 6100-60-3), also known as 4-methoxyresorcinol, is a substituted phenol with potential applications as a key intermediate in the synthesis of more complex molecules. Its precise chemical structure, governed by the placement of two hydroxyl groups and one methoxy group on a benzene ring, dictates its reactivity, physical properties, and biological interactions. This guide provides an in-depth, field-proven perspective on the application of core spectroscopic techniques—NMR, IR, and MS—to elucidate and confirm the structure of this compound, moving beyond mere data presentation to explain the analytical reasoning that underpins each step.

Foundational Knowledge and Safety

Before any analytical work commences, a thorough understanding of the subject compound is critical.

  • Molecular Formula: C₇H₈O₃[1][2]

  • Molecular Weight: 140.14 g/mol [1]

  • Synonyms: 4-Methoxyresorcinol, 2,4-Dihydroxyanisole[3]

Authoritative Insight on Safety: From a practical standpoint, safety protocols are not mere formalities; they are integral to reliable and reproducible science. This compound is classified as an irritant. Handling requires standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, to prevent skin and eye irritation. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation.[1][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule. The choice of solvent is the first critical decision. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound due to its ability to dissolve the polar diol and, crucially, to allow for the observation of the exchangeable hydroxyl protons.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum provides a proton census, detailing the chemical environment, count, and connectivity of every hydrogen atom. For this compound, we anticipate signals for the methoxy group, the three aromatic protons, and the two hydroxyl protons.

Interpreting the Data: The spectrum reveals three distinct regions of interest. The upfield singlet corresponds to the methoxy group, shielded by the electron-donating oxygen. The downfield aromatic region shows a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. The broad signals for the hydroxyl protons are concentration and temperature-dependent.

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.01Singlet, Broad1HOH (at C1)
~8.85Singlet, Broad1HOH (at C3)
~6.85Doublet (d)1HAr-H (H6)
~6.19Doublet (d)1HAr-H (H2)
~6.11Doublet of Doublets (dd)1HAr-H (H5)
~3.70Singlet (s)3H-OCH₃

Data sourced from the Spectral Database for Organic Compounds (SDBS).[5]

Causality Behind the Assignments: The coupling pattern is definitive. H6 is ortho to H5, resulting in a doublet. H2 is only coupled to H5 (meta-coupling), appearing as a doublet with a smaller coupling constant. H5 is coupled to both H6 (ortho) and H2 (meta), thus appearing as a doublet of doublets. This pattern is a textbook example that validates the substitution pattern.

Caption: ¹H NMR assignments for this compound.

¹³C NMR Spectroscopy: The Carbon Skeleton

Complementing the ¹H NMR, the ¹³C spectrum reveals the electronic environment of each carbon atom. Due to the lack of symmetry, all seven carbon atoms in the molecule are chemically distinct and should produce seven unique signals.

Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~158.4C3Phenolic carbon, strongly deshielded by attached OH.
~150.1C1Phenolic carbon, deshielded by attached OH.
~145.8C4Aromatic carbon attached to the electron-donating -OCH₃ group.
~113.1C6Aromatic C-H, ortho to -OH and meta to -OCH₃.
~105.7C5Aromatic C-H, ortho to both -OH and -OCH₃ groups.
~101.2C2Aromatic C-H, ortho to two hydroxyl groups, most shielded CH.
~55.9-OCH₃Methoxy carbon, typical chemical shift.

Data sourced from the Spectral Database for Organic Compounds (SDBS).[5]

Expertise in Interpretation: The most downfield signals (~158-145 ppm) are assigned to the carbons directly bonded to oxygen, as oxygen is highly electronegative and deshields the carbon nucleus. The carbon of the methoxy group is the most upfield, consistent with an sp³ hybridized carbon attached to an oxygen.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 20-25 mg of this compound for ¹³C NMR (5-10 mg is sufficient for ¹H NMR).

  • Dissolution: Dissolve the sample in ~0.6 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.

  • Homogenization: Gently vortex the tube to ensure the sample is fully dissolved and the solution is homogeneous.

  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Data Acquisition: Load standard acquisition parameters for the solvent. Acquire a ¹H spectrum first, followed by a ¹³C spectrum. Standard experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be run to differentiate between CH, CH₂, and CH₃ carbons, further validating the assignments.

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The spectrum is essentially a vibrational fingerprint. For this compound, the key features will be the hydroxyl and ether groups, as well as the aromatic ring.

Table 3: Key IR Absorption Bands for this compound (ATR)

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3500 - 3200Strong, BroadO-H Stretch (phenolic, hydrogen-bonded)
~3050MediumAromatic C-H Stretch
~2840MediumAliphatic C-H Stretch (-OCH₃)
1600 - 1450Medium-StrongC=C Aromatic Ring Stretch
~1280 & ~1030StrongC-O Stretch (Aryl ether and Phenol)

Data interpreted from characteristic functional group regions and publicly available spectra.[6]

Trustworthiness Through Causality: The most prominent feature is the very broad absorption band above 3200 cm⁻¹. Its breadth is a direct result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules, a hallmark of phenols. The strong peaks in the 1300-1000 cm⁻¹ region are diagnostic for the C-O stretching vibrations of both the phenolic hydroxyl groups and the methoxy ether linkage.

Caption: A standardized workflow for acquiring an ATR-FTIR spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization, which offers clues to its structure. Using Electron Ionization (EI), we expect to see a clear molecular ion peak and characteristic fragment ions.

  • Exact Mass: 140.04734 g/mol [6]

Table 4: Major Fragments in the EI-Mass Spectrum of this compound

m/z (Mass-to-Charge Ratio)Relative IntensityPossible Fragment Ion
140High[M]⁺ (Molecular Ion)
125High[M - CH₃]⁺
97Medium[M - CH₃ - CO]⁺
69MediumFurther fragmentation

Data sourced from the Spectral Database for Organic Compounds (SDBS).[5]

Mechanistic Insight: The fragmentation pathway is a logical cascade driven by the structure's inherent weaknesses. The molecular ion at m/z 140 confirms the molecular formula. The most abundant fragment at m/z 125 is the result of the loss of a methyl radical (•CH₃) from the methoxy group, a very common and energetically favorable fragmentation for aryl methyl ethers. Subsequent loss of a neutral carbon monoxide (CO) molecule from the resulting phenolic structure is also a classic fragmentation pattern for phenols, leading to the ion at m/z 97.

MS_Fragmentation M [C₇H₈O₃]⁺ m/z = 140 M_minus_CH3 [M - CH₃]⁺ m/z = 125 M->M_minus_CH3 - •CH₃ M_minus_CH3_CO [M - CH₃ - CO]⁺ m/z = 97 M_minus_CH3->M_minus_CH3_CO - CO

Caption: Primary EI-MS fragmentation pathway for the title compound.

Integrated Analytical Workflow

No single technique provides absolute proof. The power of spectroscopic characterization lies in the integration of orthogonal techniques. Each method corroborates the others, building an unshakeable, self-validating case for the molecular structure.

Integrated_Workflow cluster_Sample Sample cluster_Analysis Spectroscopic Analysis cluster_Data Data Interpretation cluster_Conclusion Conclusion Sample This compound NMR NMR (¹H, ¹³C) Sample->NMR IR FTIR Sample->IR MS Mass Spec Sample->MS NMR_Data H/C Framework Connectivity NMR->NMR_Data IR_Data Functional Groups (OH, C-O, Ar) IR->IR_Data MS_Data Molecular Weight Fragmentation MS->MS_Data Conclusion Structural Confirmation (Purity Assessment) NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: Integrated workflow for spectroscopic structural confirmation.

Conclusion

The spectroscopic data acquired through ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry collectively provide a comprehensive and definitive characterization of this compound. The NMR spectra elucidate the precise proton and carbon framework, the IR spectrum confirms the presence of key hydroxyl and ether functional groups, and the mass spectrum verifies the molecular weight and reveals a logical fragmentation pattern. This multi-faceted, self-validating approach ensures the highest degree of confidence in the compound's identity and purity, a non-negotiable standard for any research or development endeavor.

References

An In-Depth Technical Guide to 4-Methoxyresorcinol (CAS 6100-60-3) for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of 4-Methoxyresorcinol (CAS 6100-60-3), a versatile chemical intermediate with significant applications in organic synthesis and the development of novel bioactive molecules. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the core chemical properties, synthesis, analytical characterization, and practical applications of this compound, with a focus on its utility as a scaffold in the creation of pharmacologically relevant structures.

Core Chemical Identity and Physicochemical Properties

4-Methoxyresorcinol, systematically named 4-methoxybenzene-1,3-diol, is a member of the phenols and methoxybenzenes chemical classes.[1] Its structure, featuring a resorcinol core with a methoxy group at the 4-position, imparts a unique reactivity profile, making it a valuable precursor in multi-step organic synthesis.

Table 1: Physicochemical Properties of 4-Methoxyresorcinol

PropertyValueReference
CAS Number 6100-60-3[2][3][4]
Molecular Formula C₇H₈O₃[2][3][4]
Molecular Weight 140.14 g/mol [2][3][4]
IUPAC Name This compound[3]
Synonyms 2,4-Dihydroxyanisole, 4-Methoxyresorcinol[2]
Appearance Yellowish oil, solidifies on cooling[1]
Melting Point 66-67 °C[1]
Boiling Point 132-135 °C at 4 mmHg[1]
Storage 2-8°C, in a dark, dry place[2]

Synthesis and Purification: A Validated Protocol

The synthesis of 4-Methoxyresorcinol is well-documented, with a common and efficient method being the Dakin reaction of isovanillin (3-hydroxy-4-methoxybenzaldehyde). This process involves the oxidation of the aldehyde group, followed by hydrolysis to yield the diol.

Synthetic Workflow: From Isovanillin to 4-Methoxyresorcinol

The following diagram outlines the key steps in a typical synthesis protocol.

SynthesisWorkflow cluster_0 Step 1: Oxidation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Purification Isovanillin Isovanillin in Dry Chloroform PerformicAcid Performic Acid (dropwise at 0°C) Isovanillin->PerformicAcid Oxidation FormateIntermediate Formate of Isovanillin (in situ) PerformicAcid->FormateIntermediate AlkalineHydrolysis Alcoholic KOH (reflux) FormateIntermediate->AlkalineHydrolysis Saponification Acidification Dilute HCl AlkalineHydrolysis->Acidification Work-up Product 4-Methoxyresorcinol Acidification->Product Extraction Ether Extraction Product->Extraction Drying Anhydrous Na₂SO₄ Extraction->Drying Distillation Vacuum Distillation Drying->Distillation PureProduct Pure 4-Methoxyresorcinol Distillation->PureProduct ChalconeSynthesis cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reaction and Work-up cluster_2 Step 3: Purification Reactants 4-Methoxyacetophenone & Substituted Benzaldehyde in Ethanol Base Aqueous NaOH (dropwise) Reactants->Base Base-catalyzed Condensation Stirring Stir at RT (4-6 hours) Base->Stirring Precipitation Pour into Ice & Acidify with HCl Stirring->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Recrystallization Recrystallization from Hot Ethanol Filtration->Recrystallization Drying Desiccator Recrystallization->Drying PureChalcone Pure 4'-Methoxychalcone Derivative Drying->PureChalcone

References

The Evolving Landscape of 4-Methoxybenzene-1,3-diol Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth exploration of 4-Methoxybenzene-1,3-diol, a pivotal scaffold in medicinal chemistry, and its expanding family of derivatives and analogues. With a primary focus on their well-documented role as tyrosinase inhibitors, this document delves into the synthesis, biological activities, mechanisms of action, and structure-activity relationships (SAR) that are critical for researchers, scientists, and professionals in drug development. By synthesizing technical data with practical insights, this guide aims to be an essential resource for harnessing the therapeutic potential of these versatile compounds. We will explore detailed experimental protocols, from chemical synthesis to biological evaluation, and present key data in a clear, comparative format. Furthermore, this guide will illuminate the underlying scientific principles through workflow and pathway diagrams, providing a comprehensive understanding of the core concepts.

Introduction: The Significance of the 4-Substituted Resorcinol Moiety

The resorcinol (1,3-dihydroxybenzene) framework is a recurring motif in a multitude of biologically active molecules, both natural and synthetic. Its derivatives are known for a wide array of pharmacological effects, including antiseptic, anti-inflammatory, and skin-lightening properties.[1] Within this chemical class, the 4-substituted resorcinols have emerged as particularly promising, with this compound (also known as 4-methoxyresorcinol or 2,4-dihydroxyanisole) serving as a key parent compound for the development of novel therapeutics.

The strategic placement of a methoxy group at the 4-position of the resorcinol ring significantly influences the molecule's electronic and steric properties, thereby modulating its biological activity. This guide will provide a comprehensive overview of the current state of research into this compound derivatives and their analogues, with a particular emphasis on their applications in dermatology and oncology.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the core scaffold is fundamental to the design and synthesis of its derivatives.

PropertyValueReference
CAS Number 6100-60-3[1]
Molecular Formula C₇H₈O₃[1]
Molecular Weight 140.14 g/mol [1]
Appearance Solid[2]
Storage Temperature 2°C - 8°C[1]
SMILES COC1=C(O)C=C(O)C=C1[3]
InChIKey GPJJASIJVRXZFI-UHFFFAOYSA-N[2]

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its derivatives often involves multi-step processes that leverage well-established organic reactions. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Core Synthesis of 4-Alkylresorcinols: A General Two-Step Approach

A prevalent strategy for the synthesis of 4-alkylresorcinols involves a two-step process: an acylation or condensation reaction to introduce a carbonyl-containing side chain, followed by a reduction of the keto group.

This classic electrophilic aromatic substitution reaction is a cornerstone for introducing an acyl group onto the resorcinol ring.

  • Causality of Experimental Choices: The use of a Lewis acid catalyst, such as zinc chloride (ZnCl₂), is crucial for activating the carboxylic acid (in this case, butyric acid for the synthesis of 4-butyrylresorcinol) to generate the acylium ion electrophile. Toluene is often used as a solvent and can be removed by distillation. The reaction is typically monitored by High-Performance Liquid Chromatography (HPLC) to determine its completion.

This reaction involves the condensation of an aldehyde or ketone with an enolizable carbonyl compound. For the synthesis of certain 4-alkylresorcinol precursors, 4-acetylresorcinol can be reacted with an appropriate alkyl aldehyde.

  • Causality of Experimental Choices: The reaction is typically carried out under basic conditions (e.g., sodium hydroxide in methanol) to facilitate the formation of the enolate ion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

The final step in the synthesis of 4-alkylresorcinols is the reduction of the ketone functionality.

  • Causality of Experimental Choices: Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst is a common and effective method for this reduction. Polymethylhydrosiloxane (PMHS) can be used as a convenient and mild hydrogen source. The completion of the reaction is monitored by HPLC.

Synthesis Workflow

SynthesisWorkflow cluster_acylation Friedel-Crafts Acylation cluster_condensation Claisen-Schmidt Condensation cluster_reduction Reduction Resorcinol Resorcinol Acylation Acylation (ZnCl₂, Toluene) Resorcinol->Acylation ButyricAcid Butyric Acid ButyricAcid->Acylation Butyrylresorcinol 4-Butyrylresorcinol Acylation->Butyrylresorcinol Acetylresorcinol 4-Acetylresorcinol Condensation Condensation (NaOH, Methanol) Acetylresorcinol->Condensation AlkylAldehyde Alkyl Aldehyde AlkylAldehyde->Condensation IntermediateIII Intermediate III Condensation->IntermediateIII Butyrylresorcinol_reduction 4-Butyrylresorcinol Reduction Catalytic Hydrogenation (Pd/C, PMHS, Methanol) Butyrylresorcinol_reduction->Reduction IntermediateIII_reduction Intermediate III IntermediateIII_reduction->Reduction Alkylresorcinol 4-Alkylresorcinol Reduction->Alkylresorcinol

Caption: General synthetic workflows for 4-alkylresorcinols.

Key Biological Activities and Mechanisms of Action

Derivatives of this compound have been investigated for a range of biological activities, with tyrosinase inhibition being the most extensively studied.

Tyrosinase Inhibition and the Treatment of Hyperpigmentation

Tyrosinase is a copper-containing enzyme that plays a rate-limiting role in the biosynthesis of melanin, the pigment responsible for skin, hair, and eye color.[4][5] Overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots. Consequently, the inhibition of tyrosinase is a primary strategy in the development of skin-lightening agents.

The 4-substituted resorcinol moiety has been identified as a critical pharmacophore for potent tyrosinase inhibition.[6] Compounds containing this scaffold have demonstrated significantly greater inhibitory activity compared to common agents like kojic acid.

The precise mechanism of tyrosinase inhibition by resorcinol derivatives has been a subject of extensive research and debate. The current understanding points towards a "suicide inactivation" or "Quintox mechanism."[7][8][9]

In this mechanism, the resorcinol derivative acts as a substrate for the monooxygenase activity of tyrosinase, leading to the formation of a hydroxy-intermediate (3-hydroxy-ortho-quinone).[7][8][9] This intermediate then undergoes deprotonation, resulting in the irreversible elimination of a copper atom (Cu(0)) from the active site of the enzyme, thereby inactivating it.[7][8] This mechanism is distinct from simple competitive inhibition and explains the high potency of many resorcinol derivatives.

TyrosinaseInhibition Tyrosinase Tyrosinase (Active) Intermediate Hydroxy-Intermediate (3-hydroxy-ortho-quinone) Tyrosinase->Intermediate Monooxygenase Activity Resorcinol This compound Derivative Resorcinol->Intermediate InactiveTyrosinase Tyrosinase (Inactive) - Cu(0) Intermediate->InactiveTyrosinase Deprotonation & Irreversible Cu(0) Elimination

Caption: The Quintox mechanism of tyrosinase inactivation.

Cytotoxic Activity Against Cancer Cell Lines

Emerging research has highlighted the potential of 4-methoxy-substituted compounds as cytotoxic agents against various cancer cell lines. While the exact mechanisms are still under investigation, these findings open up new avenues for the development of novel anticancer therapeutics based on the this compound scaffold.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the biological activity of a lead compound. For 4-substituted resorcinol derivatives, several key structural features have been identified that influence their tyrosinase inhibitory potency:

  • The Resorcinol Moiety: The 1,3-dihydroxybenzene core is essential for activity. The two hydroxyl groups are believed to act as hydrogen bond donors, interacting with the active site of tyrosinase.[6]

  • Substitution at the 4-Position: The nature of the substituent at the 4-position significantly impacts potency. Alkyl chains of varying lengths have been explored, with an optimal chain length often leading to maximum activity.[10]

  • Hydrophobicity: The overall hydrophobicity of the molecule, often expressed as the cLogP value, plays a role in its ability to penetrate cell membranes and interact with the enzyme. Studies have shown that there is an optimal cLogP value for maximum inhibition of melanin production in cellular assays.[10]

Experimental Protocols

The following protocols are provided as a guide for the synthesis and biological evaluation of this compound derivatives.

Protocol 1: Synthesis of 4-n-Butylresorcinol

This protocol is a representative example of the two-step synthesis of a 4-alkylresorcinol.

Step 1: Friedel-Crafts Acylation to form 4-Butyrylresorcinol

  • To a 2000 mL three-necked flask equipped with a mechanical stirrer and a water separator, add resorcinol (220g, 1.0 eq), toluene (700 mL), zinc chloride (350 g, 1.3 eq), and butyric acid (220 g, 1.25 eq).

  • Heat the mixture to 105-110°C and maintain the reaction for 4-6 hours.

  • Monitor the reaction progress using HPLC.

  • After the reaction is complete, cool the mixture and add 500g of water to the flask.

  • Distill off the toluene under heating.

Step 2: Reduction to 4-n-Butylresorcinol

  • In a 2000 mL three-necked flask, add 4-butyrylresorcinol (300 g, 1.0 eq), 5% Pd/C (2 g, 0.007x), and methanol (1200 mL).

  • Add polymethylhydrosiloxane (PMHS, 320 mL, hydrogen equivalent > 5 eq).

  • Raise the temperature to 50°C and stir for 3-4 hours.

  • Monitor the reaction completion by HPLC.

  • Filter off the palladium on carbon catalyst.

  • Wash the organic phase, dry it over an anhydrous salt (e.g., MgSO₄), concentrate under reduced pressure, and recrystallize to obtain pure 4-butylresorcinol.

Protocol 2: In Vitro Tyrosinase Inhibition Assay

This spectrophotometric assay is used to determine the inhibitory effect of a compound on tyrosinase activity using L-DOPA as a substrate.[3][11]

Materials and Reagents:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Test Inhibitor (e.g., this compound derivative)

  • Kojic Acid (Positive Control)

  • Sodium Phosphate Buffer (50 mM, pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a 1000 units/mL solution of mushroom tyrosinase in cold sodium phosphate buffer. Keep on ice.

  • Prepare a 10 mM solution of L-DOPA in sodium phosphate buffer. Prepare fresh.

  • Prepare serial dilutions of the test inhibitor and kojic acid in the appropriate solvent (e.g., DMSO).

  • In a 96-well plate, add the following to each well:

    • Test Wells: 40 µL of sodium phosphate buffer, 20 µL of the test inhibitor dilution, and 20 µL of tyrosinase solution.

    • Positive Control Wells: 40 µL of sodium phosphate buffer, 20 µL of the kojic acid dilution, and 20 µL of tyrosinase solution.

    • Negative Control Well (No Inhibitor): 60 µL of sodium phosphate buffer and 20 µL of tyrosinase solution.

    • Blank Well: 80 µL of sodium phosphate buffer.

  • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-DOPA solution to all wells. The total volume in each well should be 100 µL.

  • Immediately measure the absorbance at 475 nm using a microplate reader. Take readings every minute for 10-20 minutes.

  • Calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is used to assess the cytotoxicity of the synthesized compounds.[2][5][12][13]

Materials and Reagents:

  • Cell line (e.g., B16F10 murine melanoma cells)

  • Complete culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

  • Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Data Summary

The following table summarizes the tyrosinase inhibitory activity of selected 4-substituted resorcinol derivatives.

CompoundIC₅₀ (µM) vs. Mushroom TyrosinaseReference
Kojic Acid48.62 ± 3.38[6]
4-n-ButylresorcinolPotent inhibitor[10]
Urolithin derivative 1h4.14 ± 0.10[6]
Urolithin derivative 2a15.69 ± 0.40[6]

Conclusion and Future Perspectives

This compound and its derivatives represent a rich and promising area of research for the development of novel therapeutic agents. Their well-established role as potent tyrosinase inhibitors has already led to their use in dermatological and cosmetic applications for the management of hyperpigmentation. The elucidation of the "Quintox mechanism" provides a solid foundation for the rational design of even more effective inhibitors.

Future research in this field should focus on:

  • Expanding the SAR: Systematic exploration of a wider range of substituents at various positions on the resorcinol ring to fine-tune activity and selectivity.

  • Investigating Other Biological Targets: Further exploring the cytotoxic, antiviral, and other enzymatic inhibitory activities of these compounds to uncover new therapeutic applications.

  • Improving Pharmacokinetic Properties: Modifying the core structure to enhance properties such as solubility, stability, and bioavailability for improved in vivo efficacy.

  • Clinical Translation: Advancing the most promising candidates through preclinical and clinical development to bring new and effective treatments to patients.

The versatility of the this compound scaffold, combined with a growing understanding of its biological interactions, ensures that it will remain a significant area of focus in medicinal chemistry for years to come.

References

Introduction: Understanding 4-Methoxybenzene-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility Profile of 4-Methoxybenzene-1,3-diol

This compound, also known as 4-methoxyresorcinol, is an aromatic organic compound featuring a benzene ring substituted with one methoxy group and two hydroxyl groups. This substitution pattern confers specific physicochemical properties that are of significant interest in synthetic chemistry and pharmaceutical sciences. Its structural features—particularly the presence of hydrogen bond donors (hydroxyl groups) and a hydrogen bond acceptor (methoxy group)—dictate its interaction with various solvents, making a thorough understanding of its solubility profile essential for its application in research and development.

This guide provides a comprehensive overview of the solubility of this compound, the methodologies for its determination, the key factors that influence it, and its practical implications in a laboratory setting.

PropertyValueSource
IUPAC Name 4-methoxy-1,3-benzenediol
Synonyms 4-methoxyresorcinol[1]
CAS Number 6100-60-3[1]
Molecular Formula C₇H₈O₃[2]
Molecular Weight 140.14 g/mol [3]
Physical Form Solid
Melting Point 66 °C[2]
Boiling Point 123-125 °C at 1.5 mmHg[2]

Section 1: Experimentally Determined Solubility Profile

The solubility of a compound is a critical parameter that influences its behavior in various applications, from reaction kinetics to bioavailability.[4] The dual nature of this compound, with its polar hydroxyl groups and less polar benzene ring and methoxy group, results in a varied solubility profile.

Below is a table of illustrative solubility data in common laboratory solvents. These values are representative and emphasize the necessity of empirical determination for precise measurements in your specific experimental context.

SolventPolarityExpected SolubilityRationale
Water Polar ProticSparingly SolubleThe two hydroxyl groups can form hydrogen bonds with water, but the hydrophobic benzene ring limits overall solubility.
Ethanol Polar ProticSoluble"Like dissolves like"; ethanol's polarity and ability to hydrogen bond make it a good solvent for this molecule.
Methanol Polar ProticSolubleSimilar to ethanol, methanol is a polar protic solvent capable of effectively solvating the molecule.
Acetone Polar AproticSolubleAcetone's polarity is sufficient to dissolve the compound, interacting via dipole-dipole forces.
Dimethyl Sulfoxide (DMSO) Polar AproticVery SolubleDMSO is a powerful polar aprotic solvent, often used to dissolve compounds for biological screening.[4]
Dichloromethane (DCM) Non-PolarSlightly SolubleThe non-polar nature of DCM is less compatible with the polar hydroxyl groups, resulting in lower solubility.

Section 2: Gold-Standard Methodology for Solubility Determination: The Shake-Flask Method

To obtain reliable and thermodynamically meaningful solubility data, a robust and validated methodology is paramount. The shake-flask method is widely considered the "gold standard" for determining equilibrium solubility.[5][6] Its strength lies in ensuring that a true equilibrium is reached between the undissolved solid and the saturated solution.[7]

Causality Behind the Shake-Flask Protocol

The core principle is to create a saturated solution by allowing an excess of the solid compound to equilibrate with the solvent over a defined period. This ensures the solvent is fully saturated and the measured concentration represents the true thermodynamic solubility limit under the specified conditions.[5] Stirring or shaking facilitates the dissolution process, while a controlled temperature is crucial as solubility is highly temperature-dependent.[8]

Step-by-Step Experimental Protocol
  • Preparation : Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial or flask. The excess solid is critical to ensure saturation is achieved and maintained.[5]

  • Equilibration : Place the sealed container in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation : After equilibration, allow the suspension to settle. Separate the saturated supernatant from the excess solid. This is a critical step and is typically achieved by centrifugation or filtration through a fine-pore filter (e.g., 0.22 µm) to avoid transferring any solid particles.[9]

  • Dilution : Accurately dilute a known volume of the clear, saturated supernatant with an appropriate solvent to bring the concentration within the linear range of the analytical method.

  • Quantification : Analyze the concentration of the diluted sample using a validated analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[9]

  • Calculation : Calculate the original solubility by correcting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separate 3. Phase Separation cluster_quantify 4. Quantification A Add excess solid This compound B Add known volume of solvent A->B to C Seal container and place in shaker bath (constant T) B->C D Agitate for 24-72 hours C->D E Centrifuge or Filter (e.g., 0.22 µm filter) D->E F Collect clear supernatant E->F G Perform serial dilution F->G H Analyze by HPLC or UV-Vis G->H I Calculate original concentration H->I

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Section 3: Critical Factors Influencing Solubility

The solubility of this compound is not a static value; it is profoundly influenced by the physicochemical environment. Understanding these factors is essential for controlling and predicting its behavior.

The Effect of pH

For ionizable compounds, pH is one of the most significant factors affecting aqueous solubility.[7] this compound, with two phenolic hydroxyl groups, is a weak acid.

  • In Acidic to Neutral Media (pH < 7) : The hydroxyl groups remain protonated (unionized). The solubility is primarily governed by the molecule's intrinsic ability to interact with water.

  • In Alkaline Media (pH > 8) : As the pH increases above the pKa of the phenolic groups, they begin to deprotonate, forming anionic phenolate species. The formation of these charged ions dramatically increases the molecule's polarity and its affinity for water, leading to a significant rise in aqueous solubility. Research on other phenolic compounds confirms that solubility is often highest at very alkaline pH values.[10]

The Effect of Temperature

Temperature affects the thermodynamics of dissolution.[11] For most solid organic compounds, the dissolution process is endothermic, meaning it absorbs heat from the surroundings.[12]

  • Increasing Temperature : According to Le Châtelier's principle, increasing the temperature of an endothermic process will shift the equilibrium to favor more dissolution.[12] Therefore, the solubility of this compound is expected to increase as the temperature rises.[13] Studies have shown that for many organic solids, the relationship between solubility and temperature is exponential.[14][15]

G cluster_pH pH Environment cluster_Temp Temperature cluster_outcome Molecular State & Solubility Sol Solubility of This compound pH_low Low pH (Acidic/Neutral) pH_high High pH (Alkaline) State_low Unionized Form Lower Aqueous Solubility pH_low->State_low Favors State_high Ionized (Phenolate) Form Higher Aqueous Solubility pH_high->State_high Favors Temp_low Low Temp Temp_low->Sol Decreases Temp_high High Temp Temp_high->Sol Increases State_low->Sol Results in State_high->Sol Results in

Caption: Factors Influencing the Solubility of this compound.

Section 4: Practical Applications in Research and Development

A well-characterized solubility profile is not merely academic; it is foundational for successful drug discovery and development.

  • Lead Optimization and Pre-formulation : Early-stage solubility assessment is crucial for selecting drug candidates with favorable properties.[4] Poor solubility can lead to challenges in formulation and may result in poor bioavailability.[4]

  • Formulation Development : Solubility data dictates the choice of excipients and vehicle systems for creating stable and effective dosage forms, whether for oral, topical, or parenteral administration.

  • Analytical Method Development : Understanding solubility in various organic solvents and aqueous buffers is essential for developing robust analytical methods, such as choosing the mobile phase for HPLC or a suitable diluent for spectroscopic analysis.

  • In Vitro and In Vivo Testing : For biological assays, the test compound must be fully dissolved in the vehicle to ensure accurate and reproducible results and to avoid underestimating toxicity or efficacy.[4]

Section 5: Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

  • Hazards : The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).[2]

  • Handling : Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[16] Avoid breathing dust and ensure adequate ventilation. Wash hands thoroughly after handling.[17]

  • Storage : Store in a tightly sealed container in a dry, dark place at room temperature to maintain its stability and purity.

Conclusion

The solubility profile of this compound is a multifaceted characteristic governed by its molecular structure and the surrounding physicochemical environment. Its moderate polarity allows for solubility in various organic solvents, while its aqueous solubility is limited but can be significantly enhanced by increasing pH. Temperature also plays a crucial role, with higher temperatures generally favoring increased solubility. A thorough characterization, ideally using the gold-standard shake-flask method, is a prerequisite for leveraging this compound effectively in any research, development, or manufacturing setting.

References

An In-depth Technical Guide to the Thermal Stability of 4-Methoxybenzene-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of the thermal stability of 4-Methoxybenzene-1,3-diol (also known as 4-methoxyresorcinol or 2,4-dihydroxyanisole). It is intended for researchers, scientists, and professionals in drug development and materials science who utilize or are investigating the properties of this compound. This document delves into the theoretical and practical aspects of assessing its thermal behavior, offering detailed experimental protocols and insights into the interpretation of results.

Introduction: The Significance of Thermal Stability

This compound is a substituted phenolic compound with a molecular structure that lends itself to a variety of applications, including as a building block in organic synthesis and potentially in the development of novel pharmaceutical agents and specialized polymers. The thermal stability of such a compound is a critical parameter, dictating its suitability for various processing, storage, and application conditions. Understanding the temperature at which it begins to degrade, the nature of its decomposition products, and the energetics of these processes is paramount for ensuring product quality, safety, and efficacy.

This guide will provide a robust framework for the systematic evaluation of the thermal stability of this compound, empowering researchers to make informed decisions in their development pipelines.

Physicochemical Properties of this compound

A foundational understanding of the compound's basic properties is essential before delving into its thermal behavior.

PropertyValueReference(s)
Synonyms 4-Methoxyresorcinol, 2,4-Dihydroxyanisole[1][2]
CAS Number 6100-60-3[1][2]
Molecular Formula C₇H₈O₃[1][2]
Molecular Weight 140.14 g/mol [1][2]
Melting Point 66 °C[2]
Boiling Point 123-125 °C (at 1.5 Torr)[2]
Appearance Solid

Known Thermal Behavior and Postulated Decomposition

Preliminary data suggests that this compound undergoes thermal denaturation. One source indicates that upon heating to approximately 220°C, the molecule's intramolecular hydrogen is denatured, leading to its conversion to resorcinol.[1][3] This suggests a primary decomposition pathway involving the loss of the methoxy group.

Further insights can be gleaned from studies on related methoxyphenols, which indicate that a common initial decomposition step is the homolytic cleavage of the O-CH₃ bond, resulting in the formation of a methyl radical and a phenoxy radical. Subsequent reactions of the phenoxy radical can lead to a cascade of further decomposition products. The analysis of these degradation products is crucial for elucidating the complete thermal decomposition mechanism.

Experimental Assessment of Thermal Stability

A multi-faceted approach employing several analytical techniques is necessary for a thorough characterization of the thermal stability of this compound. The following sections detail the standard, self-validating protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and hyphenated TGA-Mass Spectrometry (TGA-MS).

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.[4]

  • Instrument Preparation and Calibration:

    • Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

    • Select an appropriate purge gas, typically high-purity nitrogen or argon for inert atmosphere analysis, to prevent oxidative degradation.[5] Set the flow rate to a standard value, for example, 30 mL/min.[6]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (alumina is a common choice).[6]

    • Ensure the sample is evenly distributed at the bottom of the crucible to promote uniform heating.

  • TGA Method Parameters:

    • Equilibrate the sample at a starting temperature below its melting point, for instance, 30°C.

    • Program a linear heating ramp, a typical rate being 10°C/min, up to a final temperature that ensures complete decomposition (e.g., 600°C).[7]

  • Data Acquisition and Analysis:

    • Record the mass loss as a function of temperature.

    • The resulting TGA curve will show the onset temperature of decomposition, the temperature of maximum mass loss rate (from the derivative of the TGA curve, DTG), and the final residual mass.

TGA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Calibrate Instrument Calibration Sample Sample Preparation (5-10 mg) Calibrate->Sample Setup Set TGA Parameters (e.g., 10°C/min, N₂ atm) Sample->Setup Run Run TGA Experiment Setup->Run Data Acquire Mass Loss vs. Temp Data Run->Data Interpret Interpret TGA/DTG Curves Data->Interpret

Figure 1: Experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8] It is invaluable for identifying phase transitions such as melting, crystallization, and glass transitions, as well as quantifying the enthalpy of these processes.[8][9]

  • Instrument Calibration:

    • Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).[10]

  • Sample Preparation:

    • Accurately weigh 1-5 mg of this compound into a clean DSC pan (aluminum is suitable for this temperature range).

    • Hermetically seal the pan to prevent volatilization before decomposition.

  • DSC Method Parameters:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Equilibrate at a sub-ambient temperature (e.g., 0°C) to observe the full melting endotherm.

    • Program a heating ramp, typically 10°C/min, to a temperature beyond the melting point but below the decomposition temperature (e.g., 100°C) to characterize melting. A second run can be performed to higher temperatures to observe decomposition, though TGA is better suited for quantifying mass loss.[11]

  • Data Acquisition and Analysis:

    • Record the heat flow as a function of temperature.

    • The resulting thermogram will show an endothermic peak corresponding to melting. The onset of this peak is the melting point, and the integrated area of the peak provides the enthalpy of fusion.

DSC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Calibrate_DSC Instrument Calibration Sample_DSC Sample Preparation (1-5 mg) Calibrate_DSC->Sample_DSC Setup_DSC Set DSC Parameters (e.g., 10°C/min) Sample_DSC->Setup_DSC Run_DSC Run DSC Experiment Setup_DSC->Run_DSC Data_DSC Acquire Heat Flow vs. Temp Data Run_DSC->Data_DSC Interpret_DSC Determine Melting Point & Enthalpy Data_DSC->Interpret_DSC TGA_MS_Workflow cluster_tga TGA Module cluster_ms MS Module Sample_TGA_MS Sample (0.5-5 mg) in Furnace Heating Programmed Heating Sample_TGA_MS->Heating Transfer_Line Heated Transfer Line Heating->Transfer_Line Evolved Gases Data_Correlation Correlate Mass Loss (TGA) with Ion Current (MS) Heating->Data_Correlation Ionization Ionization of Evolved Gases Mass_Analysis Mass-to-Charge Separation Ionization->Mass_Analysis Detection Detection of Ions Mass_Analysis->Detection Detection->Data_Correlation Transfer_Line->Ionization Decomposition_Pathway 4MBD This compound C₇H₈O₃ Intermediate Resorcinol + [CH₂O] C₆H₆O₂ 4MBD->Intermediate ~220°C (Initial Decomposition) Products Smaller Volatile Fragments (e.g., CO, H₂O, hydrocarbons) Intermediate->Products > 220°C (Further Decomposition)

References

An In-depth Technical Guide to 4-Methoxybenzene-1,3-diol: From Historical Synthesis to Contemporary Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of 4-Methoxybenzene-1,3-diol, also known as 4-methoxyresorcinol. It is intended for researchers, scientists, and professionals in drug development. This document delves into the compound's historical synthesis, explores its physicochemical properties, and examines its current and potential applications, particularly focusing on its biological activities.

Introduction: Unveiling a Versatile Phenolic Compound

This compound (4-MBR) is an aromatic organic compound belonging to the resorcinol family. Resorcinols are benzenediols, and in the case of 4-MBR, a methoxy group is substituted at the fourth position of the benzene-1,3-diol structure. While not as extensively studied as some of its alkylated counterparts, 4-MBR presents a fascinating scaffold for medicinal chemistry and materials science due to its inherent antioxidant and enzyme-inhibitory properties. This guide will illuminate the scientific journey of this molecule, from its early synthesis to its emerging roles in modern research.

I. History and Discovery: A Synthesis-Driven Emergence

The history of this compound is primarily rooted in synthetic organic chemistry rather than isolation from natural sources. While many phenolic compounds are abundant in the plant kingdom, the specific discovery of 4-MBR is linked to its chemical synthesis.

One of the earliest documented methods for the preparation of this compound involves the Dakin oxidation of isovanillin (3-hydroxy-4-methoxybenzaldehyde).[1] This reaction, a classic method for converting ortho- and para-hydroxybenzaldehydes to benzenediols, provides a straightforward route to 4-MBR. The process underscores a common theme in the history of many organic compounds: their existence was first established through laboratory synthesis, which then paved the way for the exploration of their properties and potential applications.

The choice of isovanillin as a starting material is significant.[2][3] Isovanillin itself is an isomer of the well-known flavor compound, vanillin, and is accessible through various synthetic routes.[4][5] The conversion of isovanillin to this compound highlights the interconnectedness of synthetic pathways and the ability of chemists to modify existing molecular frameworks to access novel structures.

II. Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in research and development.

PropertyValueSource
IUPAC Name This compound[6]
Synonyms 4-Methoxyresorcinol, 2,4-Dihydroxyanisole[6][7]
CAS Number 6100-60-3[8]
Molecular Formula C₇H₈O₃[7][8]
Molecular Weight 140.14 g/mol [7][8]
Appearance Yellowish oil or solid[1]
Melting Point 66-67 °C[1]
Boiling Point 132-135 °C at 4 mmHg[1]
Solubility Slightly soluble in DMSO and Methanol[9]

III. Synthesis Protocols: A Step-by-Step Guide

The synthesis of this compound from isovanillin via the Dakin reaction remains a relevant and instructive method. Below is a detailed protocol based on established procedures.[1]

Protocol: Synthesis of this compound from Isovanillin

Objective: To synthesize this compound through the oxidation of isovanillin.

Materials:

  • Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

  • Performic acid (prepared in situ from formic acid and hydrogen peroxide)

  • Chloroform

  • Aqueous potassium hydroxide solution (10%)

  • Aqueous ethanol (80%)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Dilute hydrochloric acid

Procedure:

  • Dissolution: Dissolve isovanillin (0.066 moles) in dry chloroform (100 ml) in a suitable reaction flask. Cool the solution to 0°C using an ice bath.

  • Oxidation: Slowly add performic acid (50 ml) dropwise to the vigorously stirred solution. Monitor the reaction progress using thin-layer chromatography (TLC) to confirm the consumption of isovanillin.

  • Reaction Quench and Solvent Removal: Once the reaction is complete, continue stirring for an additional 3 hours. Remove the solvent in vacuo. The residue contains the formate ester of the product.

  • Hydrolysis: Treat the residue with a 10% alcoholic potassium hydroxide solution until the mixture is alkaline.

  • Reflux: Add 100 ml of a 10% potassium hydroxide solution in 80% aqueous ethanol and reflux the mixture for 1 hour.

  • Work-up: Remove the solvent in vacuo. Acidify the remaining solution with dilute hydrochloric acid.

  • Extraction: Extract the aqueous solution with diethyl ether (4 x 100 ml).

  • Drying and Concentration: Dry the combined ether extracts over anhydrous sodium sulfate, filter, and distill the solvent.

  • Product Isolation: The resulting oil is this compound. It may solidify upon cooling.

Expected Yield: Approximately 76%[1].

Synthesis_of_4_Methoxybenzene_1_3_diol Isovanillin Isovanillin Performic_Acid Performic Acid (Dakin Oxidation) Isovanillin->Performic_Acid Formate_Ester Intermediate Formate Ester Performic_Acid->Formate_Ester Hydrolysis KOH, EtOH/H₂O Reflux Formate_Ester->Hydrolysis Product This compound Hydrolysis->Product

Caption: Synthesis of this compound from isovanillin.

IV. Biological Activities and Potential Applications

The resorcinol scaffold is a well-established pharmacophore, and its derivatives are known to exhibit a range of biological activities. This compound, as a member of this family, is of significant interest to drug discovery and development professionals.

A. Tyrosinase Inhibition and Skin Whitening

One of the most prominent activities of resorcinol derivatives is the inhibition of tyrosinase, a key enzyme in melanin biosynthesis.[10] Overproduction of melanin can lead to hyperpigmentation disorders. Compounds that can safely and effectively inhibit tyrosinase are highly sought after in dermatology and cosmetics.

The 4-substituted resorcinol skeleton is particularly effective for tyrosinase inhibition.[11] While direct quantitative data for this compound is not extensively available, studies on closely related analogs like 4-butylresorcinol have shown potent, competitive inhibition of tyrosinase.[12][13][14] This suggests that this compound likely shares this inhibitory activity. The mechanism is believed to involve the binding of the resorcinol moiety to the copper-containing active site of the enzyme, thereby preventing the oxidation of L-tyrosine to L-DOPA.[10]

Tyrosinase_Inhibition cluster_pathway Melanin Biosynthesis Pathway cluster_inhibition Inhibition Mechanism Tyrosine L-Tyrosine Tyrosinase Tyrosinase Tyrosine->Tyrosinase DOPA L-DOPA Dopaquinone Dopaquinone DOPA->Dopaquinone (Tyrosinase) Melanin Melanin Dopaquinone->Melanin Tyrosinase->DOPA MBR This compound MBR->Tyrosinase Binds to active site

Caption: Proposed mechanism of tyrosinase inhibition by this compound.

B. Antioxidant Properties

Phenolic compounds are renowned for their antioxidant activity, which is attributed to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals. The resorcinol structure, with its two hydroxyl groups, is an effective radical scavenger. The antioxidant potential of resorcinol derivatives has been demonstrated in various studies. For instance, a comparative study on C-tetra(4-methoxyphenyl)calix[10]resorcinarene, a larger molecule containing the 4-methoxyphenyl resorcinol unit, showed significant antioxidant activity.[15][16][17] This suggests that the core this compound structure contributes to this free radical scavenging capability. This property is highly relevant in the context of drug development for conditions associated with oxidative stress, such as neurodegenerative diseases and inflammation.

C. Potential as a Scaffold in Medicinal Chemistry

The structural simplicity and favorable physicochemical properties of this compound make it an attractive starting point for the synthesis of more complex molecules with therapeutic potential. The hydroxyl and methoxy groups offer multiple sites for chemical modification, allowing for the generation of libraries of derivatives for screening against various biological targets. The exploration of resorcinol derivatives as anticancer agents is an active area of research, and the 4-methoxy substitution could be a key feature in modulating the activity and selectivity of new drug candidates.

V. Future Directions and Conclusion

This compound, a compound with a straightforward synthetic history, holds considerable promise for future research and development. While its biological activities are not as extensively characterized as some of its analogs, the existing knowledge of resorcinol chemistry provides a strong rationale for its further investigation.

Key areas for future exploration include:

  • Quantitative Biological Evaluation: Detailed studies to quantify the tyrosinase inhibitory and antioxidant activities of this compound are warranted.

  • Natural Occurrence: Further investigation into potential natural sources of this compound could reveal novel biosynthetic pathways and ecological roles.

  • Medicinal Chemistry Campaigns: The use of this compound as a scaffold for the development of new therapeutic agents for a range of diseases, including skin disorders and conditions related to oxidative stress, represents a promising avenue for drug discovery.

References

Unveiling the Therapeutic Potential of 4-Methoxybenzene-1,3-diol: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

4-Methoxybenzene-1,3-diol, also known as 4-methoxyresorcinol, is a phenolic compound belonging to the resorcinol family. While the therapeutic applications of its parent compound, resorcinol, are well-established in dermatology, the specific potential of this methoxylated derivative has remained largely underexplored. This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound, including its chemical properties, synthesis, and emerging evidence of its therapeutic effects. Drawing upon recent in vitro findings and the broader pharmacological context of resorcinol and methoxylated phenols, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore the therapeutic promise of this intriguing molecule.

Introduction: The Chemical and Biological Landscape of this compound

This compound (CAS Number: 6100-60-3) is a derivative of resorcinol (benzene-1,3-diol) with a methoxy group at the 4-position. This structural modification has the potential to significantly alter the compound's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can influence its biological activity. The presence of the resorcinol core suggests a predisposition for various therapeutic activities, given that resorcinol and its derivatives are known for their antiseptic, keratolytic, anti-inflammatory, and tyrosinase-inhibiting properties.[1][2][3] The addition of a methoxy group is a common strategy in medicinal chemistry to modulate the activity of phenolic compounds.

This compound has been isolated from the leaves of Melia azedarach L., a plant with a history of use in traditional medicine.[4][5] The natural occurrence of this compound further supports the rationale for investigating its potential as a bioactive agent.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 6100-60-3[5]
Molecular Formula C₇H₈O₃[5]
Molecular Weight 140.14 g/mol [5]
IUPAC Name This compound[5]
Synonyms 4-methoxyresorcinol, 2,4-Dihydroxyanisole[6]
Physical Form Solid[5]
Storage Keep in dark place, sealed in dry, room temperature.[5]

Synthesis of this compound: A Methodological Overview

A key aspect of exploring the therapeutic potential of any compound is a reliable and scalable synthesis method. A synthesis for this compound was reported in The Journal of Organic Chemistry in 1961. While the full detailed protocol from this specific publication is not provided here, a general and plausible synthetic route can be outlined based on established organic chemistry principles.

A common approach to introduce a methoxy group onto a phenol is through Williamson ether synthesis. However, for a dihydroxybenzene, selective methylation can be challenging. A more controlled approach would be necessary to achieve the desired 4-methoxy isomer.

Hypothesized Synthetic Workflow:

A potential synthetic route could involve the protection of one hydroxyl group of a suitable resorcinol derivative, followed by methylation of the other, and subsequent deprotection. Alternatively, a starting material already containing the methoxy group at the desired position could be elaborated to introduce the two hydroxyl groups.

Caption: A generalized workflow for the synthesis of this compound.

Emerging Therapeutic Effects: In Vitro Anticancer Activity

Recent research has provided the first direct evidence of the therapeutic potential of this compound. A study evaluated its in vitro anticancer activity against a panel of human cancer cell lines.[3][4]

Cytotoxicity against Breast and Prostate Cancer Cells

The study demonstrated that this compound exhibits moderate cytotoxic activity against human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231) and a human prostate cancer cell line (LNCaP).[3][4]

Table 2: In Vitro Anticancer Activity of this compound (IC₅₀ Values)

Cell LineCancer TypeIC₅₀ (µM)
MCF-7 Breast Adenocarcinoma154.75
MDA-MB-231 Breast Adenocarcinoma>1962.66
LNCaP Prostate CancerNot specified in abstract
Data extracted from the abstract of the cited study.[4]

The data indicates a selective effect, with a more pronounced activity against the MCF-7 cell line compared to the MDA-MB-231 line. This differential sensitivity could suggest a mechanism of action that is dependent on specific cellular pathways that differ between these two breast cancer subtypes.

Experimental Protocol: MTT Assay for Cell Viability

The anticancer activity was likely assessed using a standard colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (MCF-7, MDA-MB-231, LNCaP) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined.[7]

Inferred Therapeutic Potential: Drawing from Analogs and the Resorcinol Class

While direct evidence for other therapeutic effects of this compound is currently limited, the activities of its parent compound, resorcinol, and other methoxylated phenols provide a strong basis for inferring its potential in other therapeutic areas.

Antioxidant and Anti-inflammatory Properties

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to scavenge free radicals.[8] Methoxylation can modulate this activity.

Potential Mechanisms of Action:

  • NF-κB and Nrf2 Signaling Pathways: The anti-inflammatory and antioxidant effects of many phenolic compounds are mediated through the modulation of key signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, while the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the master regulator of the antioxidant response.[9][10][11] It is plausible that this compound could exert anti-inflammatory and antioxidant effects by inhibiting the NF-κB pathway and/or activating the Nrf2 pathway.

Caption: Proposed mechanism of action via modulation of NF-κB and Nrf2 pathways.

Dermatological Applications

Given the extensive use of resorcinol in dermatology for conditions like acne, eczema, and psoriasis, it is reasonable to hypothesize that this compound may also possess beneficial properties for skin health.[1][3] Its potential as a tyrosinase inhibitor could also be explored for applications in hyperpigmentation disorders.[4][12][13]

Neuroprotective Effects

Several studies have highlighted the neuroprotective potential of phenolic compounds, including resorcinol derivatives.[13][14] These effects are often linked to their antioxidant and anti-inflammatory activities, which can mitigate neuronal damage in neurodegenerative diseases. The ability of methoxylated phenols to cross the blood-brain barrier is an important consideration for their potential use in neurological disorders.[15][16]

Future Directions and Conclusion

The available evidence, though still in its early stages, suggests that this compound is a promising candidate for further therapeutic development. Its demonstrated in vitro anticancer activity warrants more in-depth investigation into its mechanism of action and its efficacy in preclinical in vivo models.

Key Areas for Future Research:

  • Detailed Mechanistic Studies: Elucidate the specific molecular targets and signaling pathways involved in its anticancer effects.

  • In Vivo Efficacy and Safety: Evaluate the therapeutic efficacy and safety profile of this compound in animal models of cancer and other potential indications.

  • Pharmacokinetic Profiling: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Exploration of Other Therapeutic Areas: Investigate its potential as an antioxidant, anti-inflammatory, dermatological, and neuroprotective agent through dedicated in vitro and in vivo studies.

References

A Technical Guide to the Antioxidant Properties of 4-Methoxybenzene-1,3-diol: A Mechanistic and Methodological Framework

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in the pathophysiology of numerous chronic and degenerative diseases.[1] Phenolic compounds, ubiquitous in nature and also accessible through synthesis, represent a cornerstone of antioxidant research due to their intrinsic redox properties that allow them to act as reducing agents, hydrogen donors, and metal chelators.[2][3] This guide provides an in-depth technical examination of 4-Methoxybenzene-1,3-diol (CAS 6100-60-3), a structurally intriguing phenolic compound. While direct experimental literature on this specific molecule is emerging, its architecture—combining the resorcinol (1,3-diol) backbone with a methoxy substituent—provides a strong theoretical basis for potent antioxidant activity.

This document serves as a foundational resource for researchers. It elucidates the predicted mechanisms of action based on established principles of physical organic chemistry and data from closely related analogues. Furthermore, it offers detailed, field-proven experimental protocols to enable rigorous scientific validation of its antioxidant capacity, positioning this compound as a promising candidate for further investigation in drug discovery and materials science.

Part 1: Chemical Foundation and Predicted Reactivity

Introduction to this compound

This compound is a substituted aromatic compound belonging to the phenol family. Its structure is characterized by a benzene ring substituted with two hydroxyl (-OH) groups at positions 1 and 3 (a resorcinol moiety) and a methoxy (-OCH₃) group at position 4.

PropertyValueSource
IUPAC Name This compound
CAS Number 6100-60-3
Molecular Formula C₇H₈O₃
Molecular Weight 140.14 g/mol [4]
Physical Form Solid
Structural Analysis: The Role of Hydroxyl and Methoxy Groups

The antioxidant potential of a phenolic compound is inextricably linked to its molecular structure. In this compound, the arrangement of the hydroxyl and methoxy groups is predicted to create a highly reactive yet stable antioxidant.

  • Hydroxyl Groups (-OH): The two hydroxyl groups are the primary sites of antioxidant activity. The hydrogen atom of the phenolic -OH group has a relatively low bond dissociation enthalpy (BDE), allowing it to be readily donated to a free radical, thereby neutralizing it.[5]

  • Methoxy Group (-OCH₃): The methoxy group is an electron-donating group (EDG) through resonance. Its presence on the aromatic ring increases the electron density, which further weakens the O-H bonds of the nearby hydroxyl groups, making hydrogen atom donation more favorable. Studies on other methoxyphenols have shown that methoxy substitution often enhances radical-scavenging activity compared to non-methoxylated analogues.[6][7]

  • Radical Stabilization: Upon donating a hydrogen atom, the resulting phenoxyl radical is stabilized through resonance, with the unpaired electron delocalized across the aromatic ring and involving the oxygen atoms of the remaining hydroxyl and methoxy groups. This stabilization prevents the antioxidant itself from becoming a harmful pro-oxidant.[5]

G cluster_set SET Pathway ArOH Phenolic Antioxidant (this compound) ArO_radical Phenoxyl Radical (ArO•) (Resonance Stabilized) ArOH->ArO_radical H• ArOH_cation Radical Cation (ArOH•⁺) ArOH->ArOH_cation e⁻ R_radical Free Radical (R•) RH_neutral Neutralized Molecule (RH) R_radical->RH_neutral H• R_anion Anion (R⁻) R_radical->R_anion e⁻ ArOH_cation->ArO_radical - H⁺ R_anion->RH_neutral + H⁺ lab1 Hydrogen Atom Transfer (HAT) lab2 Single Electron Transfer (SET) Fenton_Reaction cluster_fenton Fenton Reaction cluster_inhibition Inhibition by Chelation Fe2 Fe²⁺ Fe3 Fe³⁺ Fe2->Fe3 + H₂O₂ Chelate [Fe²⁺-Antioxidant] (Chelated/Inactive) Fe2->Chelate H2O2 H₂O₂ OH_radical •OH (Hydroxyl Radical) Highly Damaging OH_ion OH⁻ Antioxidant This compound Antioxidant->Chelate Chelation start Start: Prepare Reagents (DPPH, Sample, Standard) step1 Pipette 20 µL of Sample/ Standard/Blank into wells start->step1 step2 Add 180 µL of DPPH working solution to all wells step1->step2 step3 Incubate in Dark (30-60 min, RT) step2->step3 step4 Measure Absorbance (517 nm) step3->step4 step5 Calculate % Inhibition step4->step5 step6 Determine IC₅₀ Value step5->step6 end End: Compare IC₅₀ to Standard step6->end

References

The Pivotal Role of 4-Methoxybenzene-1,3-diol in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

4-Methoxybenzene-1,3-diol, also known as 4-methoxyresorcinol, is a phenolic compound that has garnered significant interest within the medicinal chemistry landscape. Its structural architecture, featuring a resorcinol moiety with a methoxy group substitution, provides a unique scaffold for the development of novel therapeutic agents. This technical guide offers an in-depth exploration of the synthesis, multifaceted biological activities, and mechanisms of action of this compound and its derivatives. We will delve into its established role as a potent tyrosinase inhibitor for the management of hyperpigmentation, its antioxidant capabilities in mitigating oxidative stress, and its emerging potential as an anti-inflammatory agent. This document is intended for researchers, scientists, and drug development professionals, providing both a comprehensive overview and detailed experimental insights to facilitate further investigation and application of this versatile molecule.

Introduction: The Resorcinol Scaffold and the Significance of this compound

Resorcinol (1,3-dihydroxybenzene) and its derivatives have long been recognized for their diverse biological activities, serving as foundational structures in the design of numerous pharmaceutical agents.[1][2] The strategic placement of hydroxyl groups on the benzene ring allows for critical interactions with biological targets, particularly enzymes and receptors. The introduction of a methoxy group at the 4-position to create this compound modulates the electronic and steric properties of the resorcinol core, enhancing its specificity and efficacy for certain applications. This modification has proven particularly advantageous in the pursuit of tyrosinase inhibitors, antioxidants, and anti-inflammatory compounds.

This guide will systematically unpack the medicinal chemistry of this compound, beginning with its fundamental chemical properties and synthesis, followed by a detailed examination of its key biological functions and the underlying molecular mechanisms.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of this compound is crucial for its application in drug design and formulation.

PropertyValueSource
Molecular Formula C₇H₈O₃[3]
Molecular Weight 140.14 g/mol [3]
CAS Number 6100-60-3[3]
Appearance Yellow Oil / Solid[4]
Melting Point 66-67 °C[4]
Boiling Point 132-135 °C at 4 mmHg[4]
Solubility Slightly soluble in DMSO and MethanolBiosynth
Synthesis of this compound

A common synthetic route to this compound involves the Baeyer-Villiger oxidation of isovanillin (3-hydroxy-4-methoxybenzaldehyde), followed by hydrolysis.[4]

Experimental Protocol: Synthesis from Isovanillin

  • Dissolution: Dissolve isovanillin (10 g, 0.066 mol) in dry chloroform (100 ml) in a flask and cool the solution to 0°C.

  • Oxidation: Prepare performic acid and add it dropwise to the vigorously stirred isovanillin solution. Monitor the reaction progress using thin-layer chromatography (TLC) to confirm the consumption of isovanillin.

  • Solvent Removal: After the reaction is complete (approximately 3 hours of stirring), remove the solvent in vacuo.

  • Hydrolysis: Treat the resulting formate of isovanillin with a 10% alcoholic potassium hydroxide solution until the solution becomes alkaline. Reflux the reaction mixture for 1 hour with an aqueous ethanol solution of 10% potassium hydroxide (100 ml).

  • Work-up: Remove the solvent in vacuo and acidify the remaining solution with dilute hydrochloric acid.

  • Extraction and Purification: Extract the aqueous solution with diethyl ether (4 x 100 ml). Dry the combined ether extracts over anhydrous sodium sulfate and distill off the solvent. The crude product is then purified by distillation to yield this compound as an oil, which solidifies on cooling.[4]

Key Roles in Medicinal Chemistry

Tyrosinase Inhibition and Management of Hyperpigmentation

One of the most well-documented applications of this compound and its derivatives is in the inhibition of tyrosinase, the key enzyme in melanin biosynthesis.[5][6] Overproduction of melanin can lead to hyperpigmentary disorders such as melasma and age spots. Resorcinol derivatives are particularly effective tyrosinase inhibitors because the meta-dihydroxy arrangement is resistant to oxidation by the enzyme, unlike many other phenolic compounds.[5]

Mechanism of Action:

4-Alkylresorcinols, structurally similar to 4-methoxyresorcinol, have been shown to be potent, competitive inhibitors of both mushroom and human tyrosinase.[5] The resorcinol moiety is believed to chelate the copper ions within the active site of the tyrosinase enzyme, thereby blocking the binding of its natural substrate, L-tyrosine. The nature of the substituent at the 4-position significantly influences the inhibitory potency.

While specific IC₅₀ values for 4-methoxyresorcinol are not widely reported, extensive research on its alkyl derivatives, such as 4-n-butylresorcinol, demonstrates potent inhibition of human tyrosinase with an IC₅₀ of 21 µM.[2] This is significantly more potent than other well-known tyrosinase inhibitors like kojic acid (IC₅₀ ≈ 500 µM) and hydroquinone (IC₅₀ ≈ 4400 µM).[2] Derivatives of this compound have also shown promise, with some exhibiting tyrosinase inhibitory activity in the low micromolar to nanomolar range.[5][7]

Experimental Protocol: In Vitro Tyrosinase Inhibition Assay (L-DOPA as Substrate)

This protocol outlines a common method for assessing the tyrosinase inhibitory activity of compounds in a 96-well plate format.

  • Reagent Preparation:

    • Phosphate Buffer: Prepare a 50 mM sodium phosphate buffer and adjust the pH to 6.8.

    • Mushroom Tyrosinase Solution: Dissolve mushroom tyrosinase in cold phosphate buffer to a concentration of 50 U/mL. Prepare this solution fresh.

    • L-DOPA Solution: Dissolve L-DOPA in the phosphate buffer to a final concentration of 10 mM. Prepare this solution fresh.

    • Test Compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM). Prepare serial dilutions in the phosphate buffer.

    • Positive Control: Prepare a stock solution of kojic acid (e.g., 1 mM) and make serial dilutions.

  • Assay Procedure:

    • In a 96-well plate, add 125 µL of phosphate buffer, 25 µL of the test compound dilution (or positive control), and 50 µL of the tyrosinase solution to each well.

    • Include a negative control (no inhibitor) and a blank (no enzyme).

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of the L-DOPA solution to all wells.

    • Immediately measure the absorbance at 475 nm using a microplate reader and continue to take readings every minute for 10-20 minutes.[3]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance over time).

    • Determine the percentage of inhibition for each concentration of the test compound compared to the negative control.

    • Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

Visualization of Melanogenesis Inhibition

G cluster_pathway Melanogenesis Pathway cluster_inhibition Inhibition L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosinase (Monophenolase activity) Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase (Diphenolase activity) Melanin Melanin Dopaquinone->Melanin This compound This compound Tyrosinase Tyrosinase This compound->Tyrosinase Inhibits

Caption: Inhibition of the melanin synthesis pathway by this compound.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which stem from their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals. This compound, with its two hydroxyl groups, is a potent antioxidant.

Mechanism of Action:

The antioxidant mechanism of this compound involves scavenging free radicals through a hydrogen atom transfer (HAT) or single-electron transfer (SET) mechanism. The resulting phenoxyl radical is stabilized by resonance, making the parent molecule an effective free radical scavenger.

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the antioxidant capacity of a compound.

  • Reagent Preparation:

    • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.[5][8]

    • Test Compound Stock Solution: Prepare a stock solution of this compound in methanol or another suitable solvent. Create a series of dilutions.

    • Positive Control: Prepare a stock solution of a known antioxidant, such as ascorbic acid or Trolox, and make serial dilutions.

  • Assay Procedure:

    • In a 96-well plate, add a defined volume of each sample dilution to separate wells.

    • Add an equal volume of the DPPH working solution to all wells. Include a control with only the solvent and DPPH solution.

    • Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[5][8]

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the concentration of the test compound.

Visualization of Antioxidant Workflow

G Start Start Prepare DPPH Solution Prepare DPPH Solution Start->Prepare DPPH Solution Prepare Sample Dilutions Prepare Sample Dilutions Prepare DPPH Solution->Prepare Sample Dilutions Mix DPPH and Sample Mix DPPH and Sample Prepare Sample Dilutions->Mix DPPH and Sample Incubate in Dark Incubate in Dark Mix DPPH and Sample->Incubate in Dark Measure Absorbance at 517 nm Measure Absorbance at 517 nm Incubate in Dark->Measure Absorbance at 517 nm Calculate % Inhibition and IC50 Calculate % Inhibition and IC50 Measure Absorbance at 517 nm->Calculate % Inhibition and IC50 End End Calculate % Inhibition and IC50->End

Caption: General workflow for the DPPH antioxidant assay.

Anti-inflammatory Effects

Chronic inflammation is implicated in a wide range of diseases. Derivatives of this compound have demonstrated significant anti-inflammatory properties, suggesting the potential of this scaffold in developing novel anti-inflammatory drugs.

Mechanism of Action:

The anti-inflammatory effects of compounds structurally related to this compound are often mediated through the modulation of key signaling pathways involved in the inflammatory response, such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[9][10][11] These pathways regulate the production of pro-inflammatory cytokines and mediators. For instance, 4'-Methoxyresveratrol, a related compound, has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages by suppressing the activation of the MAPK and NF-κB signaling pathways.[9][11] While direct evidence for this compound is still emerging, its structural similarity to these active compounds suggests a comparable mechanism of action.

Visualization of Anti-inflammatory Signaling Pathways

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPK Pathway MAPK Pathway TLR4->MAPK Pathway NF-kB Pathway NF-kB Pathway TLR4->NF-kB Pathway Pro-inflammatory Cytokines Pro-inflammatory Cytokines MAPK Pathway->Pro-inflammatory Cytokines NF-kB Pathway->Pro-inflammatory Cytokines This compound This compound This compound->MAPK Pathway Inhibits This compound->NF-kB Pathway Inhibits

Caption: Postulated inhibition of inflammatory signaling by this compound.

Future Perspectives and Conclusion

This compound represents a privileged scaffold in medicinal chemistry with demonstrated and potential applications in dermatology, and the management of oxidative stress and inflammatory conditions. Its efficacy as a tyrosinase inhibitor is well-supported by studies on its derivatives, making it a promising candidate for the development of novel treatments for hyperpigmentation. Further research is warranted to fully elucidate its antioxidant and anti-inflammatory mechanisms, particularly its direct effects on signaling pathways such as MAPK and NF-κB. The favorable safety profile of related resorcinol derivatives suggests that this compound and its analogues could offer safer alternatives to existing therapies. The continued exploration of this versatile molecule holds considerable promise for the discovery of new and effective therapeutic agents.

References

Methodological & Application

The Strategic Utility of 4-Methoxybenzene-1,3-diol in the Synthesis of Complex Molecules: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling the Potential of a Versatile Building Block

In the intricate world of organic synthesis, the selection of a starting material is a critical decision that dictates the efficiency and elegance of a synthetic route. 4-Methoxybenzene-1,3-diol, also known as 4-methoxyresorcinol, has emerged as a highly valuable and versatile building block for the construction of a wide array of complex molecules, particularly in the realms of natural product synthesis and drug discovery. Its unique electronic and structural features, arising from the interplay of a methoxy group and two hydroxyl groups on a benzene ring, provide a powerful platform for a diverse range of chemical transformations. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights, to empower researchers in their quest for molecular innovation.

The strategic importance of this compound lies in the directing effects of its substituents in electrophilic aromatic substitution reactions and the differential reactivity of its hydroxyl groups. The methoxy group is a strong activating and ortho-, para- directing group, while the hydroxyl groups are also activating and ortho-, para- directing. This synergistic activation makes the aromatic ring highly susceptible to electrophilic attack, enabling a variety of functionalization reactions to be carried out with high regioselectivity and yield.

Core Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its safe and effective use in the laboratory.

PropertyValueReference(s)
IUPAC Name 4-methoxy-1,3-benzenediol[1][2]
Synonyms 4-methoxyresorcinol, 2,4-Dihydroxyanisole[3]
CAS Number 6100-60-3[1][2][4]
Molecular Formula C₇H₈O₃[1][5]
Molecular Weight 140.14 g/mol [5][6]
Melting Point 66 °C[2][5]
Boiling Point 123-125 °C at 1.5 mmHg[2][5]
Appearance Solid[1][5]
Purity Typically 97-98%[1][5]
Storage Keep in a dark place, sealed in dry, room temperature or at 4°C under nitrogen.[1][5]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)[5]
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[1][5]

Key Synthetic Transformations: A Gateway to Molecular Complexity

The utility of this compound as a synthetic precursor is best illustrated through the key reactions it readily undergoes. These transformations provide access to a rich diversity of functionalized intermediates, which can be further elaborated into complex target molecules.

Electrophilic Aromatic Substitution: The Cornerstone of Functionalization

The electron-rich nature of the this compound ring system makes it an ideal substrate for a variety of electrophilic aromatic substitution reactions. The regioselectivity of these reactions is governed by the strong activating and directing effects of the methoxy and hydroxyl groups.

The introduction of formyl (-CHO) and acyl (-COR) groups is a fundamental step in the synthesis of many complex molecules, as these groups can be readily converted into a wide range of other functionalities. Several classic named reactions are particularly well-suited for the formylation and acylation of this compound.

  • Gattermann Reaction: This reaction introduces a formyl group onto an activated aromatic ring using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][6][7][8] A safer modification of this reaction utilizes zinc cyanide (Zn(CN)₂) in place of HCN.[1] The reaction proceeds through the formation of an electrophilic iminium species, which attacks the electron-rich aromatic ring.

  • Hoesch Reaction (Houben-Hoesch Reaction): This reaction is a variation of the Friedel-Crafts acylation that uses a nitrile (R-C≡N) and HCl in the presence of a Lewis acid to form an aryl ketone.[5][9] It is particularly effective for highly activated phenols like this compound. The mechanism involves the formation of a ketimine intermediate, which is subsequently hydrolyzed to the corresponding ketone.[5]

  • Vilsmeier-Haack Reaction: This is a mild method for the formylation of electron-rich aromatic compounds using a substituted formamide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[10][11] The reactive electrophile, known as the Vilsmeier reagent, is a chloroiminium ion.[11]

G cluster_reactions Electrophilic Aromatic Substitution This compound This compound Formylated/Acylated Product Formylated/Acylated Product This compound->Formylated/Acylated Product Gattermann Reaction (HCN/HCl, AlCl₃) Hoesch Reaction (RCN/HCl, ZnCl₂) Vilsmeier-Haack Reaction (DMF/POCl₃)

Caption: Key formylation and acylation reactions of this compound.

Protocol: Gattermann Formylation of this compound

Objective: To synthesize 2,4-dihydroxy-5-methoxybenzaldehyde, a key intermediate for various natural products.

Materials:

  • This compound (1.40 g, 10 mmol)

  • Anhydrous zinc cyanide (2.35 g, 20 mmol)

  • Anhydrous diethyl ether (50 mL)

  • Dry hydrogen chloride gas

  • Ice-water bath

  • Water

  • Hydrochloric acid (10%)

  • Sodium bicarbonate solution (5%)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, suspend this compound and anhydrous zinc cyanide in anhydrous diethyl ether.

  • Cool the mixture in an ice-water bath and bubble a steady stream of dry hydrogen chloride gas through the suspension with vigorous stirring for 2-3 hours.

  • After the reaction is complete (monitored by TLC), decant the ethereal layer and wash the solid residue with dry ether.

  • Add water to the solid residue and heat the mixture on a water bath for 15-20 minutes to hydrolyze the aldimine intermediate.

  • Cool the reaction mixture and extract the product with diethyl ether.

  • Wash the combined ethereal extracts with 5% sodium bicarbonate solution and then with water.

  • Dry the ethereal layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Expected Outcome: 2,4-dihydroxy-5-methoxybenzaldehyde as a solid product.

O-Alkylation and O-Acylation: Modifying the Hydroxyl Groups

The two hydroxyl groups of this compound can be selectively or fully alkylated or acylated to introduce a variety of functional groups. This is a crucial step in the synthesis of many complex molecules where protection of the hydroxyl groups or the introduction of specific ether or ester linkages is required. The differential reactivity of the two hydroxyl groups can often be exploited to achieve selective functionalization.

G Start This compound Mono_O_Alkylated Mono-O-alkylated Product Start->Mono_O_Alkylated 1 eq. R-X, Base Di_O_Alkylated Di-O-alkylated Product Start->Di_O_Alkylated >2 eq. R-X, Base Mono_O_Acylated Mono-O-acylated Product Start->Mono_O_Acylated 1 eq. RCOCl, Base Di_O_Acylated Di-O-acylated Product Start->Di_O_Acylated >2 eq. RCOCl, Base

Caption: O-Alkylation and O-acylation pathways of this compound.

Protocol: Selective Mono-O-alkylation of this compound

Objective: To synthesize a mono-ether derivative of this compound, a versatile intermediate for further functionalization.

Materials:

  • This compound (1.40 g, 10 mmol)

  • Potassium carbonate (1.38 g, 10 mmol)

  • Alkyl halide (e.g., benzyl bromide, 1.71 g, 10 mmol)

  • Anhydrous acetone (50 mL)

  • Reflux condenser

  • Standard work-up and purification equipment

Procedure:

  • To a solution of this compound in anhydrous acetone, add potassium carbonate.

  • Stir the mixture at room temperature for 15 minutes.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After completion, filter off the potassium carbonate and wash it with acetone.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.

  • Purify the product by column chromatography to isolate the desired mono-alkylated product from the di-alkylated and unreacted starting material.

Application in the Synthesis of Bioactive Heterocycles

This compound is a particularly valuable precursor for the synthesis of various classes of bioactive heterocyclic compounds, including chromones, flavonoids, and psoralens. These scaffolds are prevalent in natural products and form the basis for many pharmaceutical agents.

Synthesis of Chromones and Flavonoids

Chromones (1,4-benzopyrones) and flavonoids are widespread in plants and exhibit a broad range of biological activities. The synthesis of these compounds often involves the condensation of a substituted 2-hydroxyacetophenone with various reagents. This compound can be readily converted to the corresponding 2-hydroxyacetophenone derivative via a Hoesch or Friedel-Crafts acylation, which can then be cyclized to form the chromone or flavonoid core.

G Start This compound Intermediate 2-Hydroxyacetophenone Derivative Start->Intermediate Hoesch or Friedel-Crafts Acylation Product Chromone/Flavonoid Scaffold Intermediate->Product Cyclization

Caption: General synthetic route to chromones and flavonoids from this compound.

Synthesis of Psoralen Analogues

Psoralens, or furocoumarins, are a class of naturally occurring compounds known for their photosensitizing properties and are used in the treatment of skin disorders like psoriasis and vitiligo.[12] The synthesis of psoralen derivatives can be achieved from coumarin precursors, which in turn can be synthesized from substituted phenols. This compound can serve as a starting material for the synthesis of substituted umbelliferone (7-hydroxycoumarin) derivatives, which can then be functionalized to build the furan ring, completing the psoralen skeleton. A common method for coumarin synthesis is the Pechmann condensation.

Conclusion: A Versatile Tool for Modern Organic Synthesis

This compound is a powerful and versatile building block that offers synthetic chemists a reliable and efficient entry point to a wide range of complex molecular architectures. Its inherent reactivity and the predictable regioselectivity of its transformations make it an invaluable tool in the synthesis of natural products, pharmaceutical agents, and novel materials. The protocols and applications outlined in this guide are intended to serve as a foundation for researchers to explore the full potential of this remarkable molecule in their own synthetic endeavors. By understanding the fundamental principles that govern its reactivity, scientists can continue to unlock new and innovative pathways to molecular complexity.

References

Application Notes & Protocols: Derivatization of 4-Methoxybenzene-1,3-diol Hydroxyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxybenzene-1,3-diol, also known as 4-methoxyresorcinol, is a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents.[1][][3][4] Its two hydroxyl groups offer reactive sites for derivatization, enabling the modulation of physicochemical properties such as solubility, stability, and bioavailability. This document provides a detailed guide to the primary derivatization reactions of the hydroxyl groups of this compound: etherification, esterification, and silylation. Each section includes an in-depth discussion of the reaction mechanisms, step-by-step protocols, and insights into experimental choices, aimed at providing researchers with a comprehensive resource for leveraging this scaffold in their work.

Introduction: The Strategic Importance of this compound Derivatization

The strategic modification of bioactive molecules is a cornerstone of modern drug discovery. This compound presents a unique scaffold with two hydroxyl groups of differing reactivity, allowing for selective or exhaustive derivatization. The ability to transform these hydroxyl moieties into ethers, esters, or silyl ethers provides a powerful toolkit for medicinal chemists to fine-tune molecular properties and explore structure-activity relationships (SAR).

Derivatization serves several key purposes:

  • Improving Pharmacokinetic Properties: Enhancing metabolic stability and membrane permeability.

  • Modulating Biological Activity: Altering binding affinities for target proteins.

  • Facilitating Analysis: Increasing volatility for gas chromatography (GC) or enhancing detection in liquid chromatography (LC).[5][6]

This guide is structured to provide both the theoretical underpinnings and practical protocols for the most common and impactful derivatization strategies for this compound.

Etherification: The Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely employed method for forming an ether linkage. It proceeds via an SN2 reaction between a deprotonated alcohol (alkoxide) and an alkyl halide.[7] In the context of this compound, the phenolic hydroxyl groups are sufficiently acidic to be deprotonated by a suitable base, forming a phenoxide intermediate that acts as a potent nucleophile.

Mechanism and Regioselectivity

The reaction is initiated by the deprotonation of one or both hydroxyl groups by a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding phenoxide(s). This is followed by the nucleophilic attack of the phenoxide on an alkyl halide, displacing the halide and forming the ether.

A critical consideration for this compound is the potential for competitive C-alkylation versus O-alkylation.[7][8] The choice of solvent plays a pivotal role in directing the reaction's outcome.[7] Aprotic polar solvents, such as dimethylformamide (DMF) or acetone, favor O-alkylation, while protic solvents can promote C-alkylation by solvating the phenoxide oxygen.[7]

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) Substrate This compound Phenoxide Phenoxide Intermediate Substrate->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide Product O-Alkylated Product Phenoxide->Product SN2 Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product

Protocol: Mono-methylation of this compound

This protocol details the selective mono-methylation, a common transformation in drug development.

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methyl iodide (CH₃I)

  • Acetone, anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.1 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add methyl iodide (1.05 eq) dropwise to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the solid K₂CO₃.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired mono-methylated ether.

Esterification: Acylation of Hydroxyl Groups

Esterification of phenolic hydroxyl groups is another key derivatization strategy, often employed to create prodrugs or to modify the electronic properties of a molecule.[9] The reaction typically involves an acylating agent, such as an acid chloride or an acid anhydride, and can be performed under basic or acidic conditions.[10]

Mechanism: Base-Catalyzed Acylation

In a base-catalyzed mechanism, the phenol is first deprotonated to form the more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acetyl chloride), leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and expulsion of the leaving group (e.g., chloride) yields the ester product.[11]

Esterification_Mechanism Phenol This compound Phenoxide Phenoxide Phenol->Phenoxide Deprotonation Base Base (e.g., Pyridine) Base->Phenoxide Tetrahedral_Intermediate Tetrahedral Intermediate Phenoxide->Tetrahedral_Intermediate Nucleophilic Attack AcylChloride Acyl Chloride (RCOCl) AcylChloride->Tetrahedral_Intermediate Ester Ester Product Tetrahedral_Intermediate->Ester Collapse & Leaving Group Expulsion

Protocol: Di-acetylation of this compound

This protocol describes the exhaustive acetylation of both hydroxyl groups.

Materials:

  • This compound

  • Acetic anhydride ((CH₃CO)₂O)

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride (2.5 eq) to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor for completion using TLC.

  • Quench the reaction by slowly adding it to a stirred mixture of 1 M HCl and ice.

  • Extract the aqueous mixture with dichloromethane (3x).

  • Combine the organic extracts and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Silylation: Protection and Analytical Derivatization

Silylation is a common method for protecting hydroxyl groups during a multi-step synthesis or for increasing the volatility and thermal stability of a compound for GC analysis.[6][12][13] The process involves the reaction of the hydroxyl group with a silylating agent, such as hexamethyldisilazane (HMDS) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a silyl ether.

Mechanism and Reagent Selection

Silylation of phenols can be achieved under neutral or catalyzed conditions.[12][14] For instance, using HMDS with a solid acid catalyst like NaHSO₄ on silica gel provides a mild and efficient method for trimethylsilylation.[12][13][14] The reaction proceeds by the activation of the silylating agent by the catalyst, followed by nucleophilic attack from the hydroxyl oxygen. The choice of silylating agent and catalyst can influence the reaction rate and selectivity.[15]

Silylation_Workflow Start Start: 4-Methoxybenzene- 1,3-diol Sample AddReagents Add Silylating Agent (e.g., BSTFA) & Solvent (e.g., Acetonitrile) Start->AddReagents Heat Heat at 70-80°C AddReagents->Heat Analyze Analyze by GC-MS Heat->Analyze

Protocol: Trimethylsilylation for GC-MS Analysis

This protocol is tailored for preparing this compound derivatives for gas chromatography-mass spectrometry (GC-MS) analysis.

Materials:

  • This compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Acetonitrile or Pyridine, anhydrous

  • GC vial with a screw cap and septum

  • Heating block or oven

Procedure:

  • Accurately weigh a small amount of the this compound sample (e.g., 1-2 mg) into a clean, dry GC vial.

  • Add the anhydrous solvent (e.g., 100 µL of acetonitrile) to dissolve the sample.

  • Add the silylating agent, BSTFA with 1% TMCS (e.g., 100 µL).

  • Securely cap the vial and vortex briefly to mix the contents.

  • Heat the vial in a heating block or oven at 70-80 °C for 30-45 minutes to ensure the reaction goes to completion.

  • Cool the vial to room temperature.

  • The derivatized sample is now ready for injection into the GC-MS system.

Comparative Summary of Derivatization Reactions

Reaction Primary Reagents Typical Conditions Key Advantages Considerations
Etherification Alkyl halide, Base (e.g., K₂CO₃)Reflux in aprotic solventStable ether linkage, significant property modificationPotential for C-alkylation, requires anhydrous conditions
Esterification Acyl chloride/anhydride, Base (e.g., Pyridine)Room temp. or gentle heatingProdrug potential, tunable electronicsEster hydrolysis, requires anhydrous conditions
Silylation HMDS, BSTFAMild heating (for GC)Excellent for GC analysis, easily reversible protecting groupSilyl ethers are sensitive to moisture and acidic/basic conditions

Conclusion

The derivatization of the hydroxyl groups of this compound is a fundamental aspect of its application in medicinal chemistry and organic synthesis. Etherification, esterification, and silylation each offer distinct advantages and are chosen based on the desired outcome, whether it be the synthesis of a novel drug candidate, the creation of a prodrug, or preparation for analytical characterization. The protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers, enabling them to effectively utilize this compound in their scientific endeavors.

References

The Versatility of 4-Methoxyresorcinol in Advanced Polymer Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Unique Phenolic Monomer

4-Methoxyresorcinol, also known as 2,4-dihydroxyanisole, is a substituted aromatic diol that offers a unique combination of reactive hydroxyl groups and a modifying methoxy substituent. This molecular architecture makes it a highly valuable, yet under-explored, monomer in the field of polymer chemistry. Its structural similarity to resorcinol, a well-established component in high-performance polymers, suggests its potential in creating novel materials with tailored properties. The presence of the methoxy group can influence solubility, reactivity, and the final properties of the resulting polymers, such as thermal stability, adhesion, and biocompatibility.

This comprehensive guide provides detailed application notes and experimental protocols for the utilization of 4-methoxyresorcinol in three key areas of polymer chemistry: enzymatic polymerization for the synthesis of polyphenols, formation of high-performance benzoxazine resins, and the creation of formaldehyde-based resins. The protocols provided are grounded in established methodologies for structurally related phenols and are designed to serve as a robust starting point for researchers.

PART 1: Enzymatic Polymerization of 4-Methoxyresorcinol for Bio-based Polyphenols

Enzymatic polymerization presents a green and highly selective alternative to traditional chemical methods for the synthesis of polyphenols.[1][2] These reactions, often catalyzed by peroxidases, proceed under mild conditions and can produce polymers with well-defined structures.[1][2] Polyphenols are of significant interest due to their antioxidant, antimicrobial, and biocompatible properties, making them suitable for biomedical and drug delivery applications.

Causality of Experimental Choices

The use of an enzyme like Horseradish Peroxidase (HRP) is predicated on its ability to catalyze the oxidation of phenolic compounds in the presence of hydrogen peroxide, leading to the formation of phenoxy radicals. These radicals then couple to form oligomers and polymers.[1] The choice of a buffered aqueous-organic solvent system is crucial for maintaining the enzyme's catalytic activity while ensuring the solubility of both the monomer and the resulting polymer.[1] Gradual addition of the hydrogen peroxide oxidant is necessary to control the reaction rate and prevent enzyme deactivation.[1]

Experimental Workflow: Enzymatic Polymerization

Enzymatic_Polymerization_Workflow Monomer 4-Methoxyresorcinol Solution Reaction Reaction Mixture (Stirring) Monomer->Reaction Enzyme HRP Enzyme in Buffer Enzyme->Reaction Polymerization Polymerization (Room Temperature) Reaction->Polymerization Oxidant Hydrogen Peroxide (Gradual Addition) Oxidant->Polymerization Precipitation Precipitation in Non-solvent (e.g., Methanol) Polymerization->Precipitation Isolation Filtration & Washing Precipitation->Isolation Drying Vacuum Drying Isolation->Drying Polymer Poly(4-methoxyresorcinol) Drying->Polymer Benzoxazine_Pathway Reactants 4-Methoxyresorcinol Primary Amine Paraformaldehyde Condensation Mannich Condensation (Toluene, Reflux) Reactants->Condensation Monomer Benzoxazine Monomer Condensation->Monomer Curing Thermal Curing (Ring-Opening Polymerization) Monomer->Curing Polymer Polybenzoxazine Network Curing->Polymer RF_Polycondensation cluster_0 Step 1: Addition cluster_1 Step 2: Condensation a 4-Methoxyresorcinol c Hydroxymethyl-4-methoxyresorcinol a->c + Base Catalyst b Formaldehyde b->c d Hydroxymethyl Derivatives c->d e Polycondensation d->e f Crosslinked Resin Network (Methylene & Ether Bridges) e->f

References

Application Note: A Validated Protocol for the Synthesis of 4-Methoxy-2,6-dihydroxybenzaldehyde via Vilsmeier-Haack Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Substituted dihydroxybenzaldehydes are crucial structural motifs in medicinal chemistry and materials science, serving as versatile precursors for a wide range of bioactive molecules and functional polymers.[1][2] This application note provides a detailed, validated protocol for the synthesis of a specific derivative, 4-Methoxy-2,6-dihydroxybenzaldehyde, starting from 4-Methoxybenzene-1,3-diol (resorcinol monomethyl ether). The synthesis employs the Vilsmeier-Haack reaction, a reliable and efficient method for the formylation of electron-rich aromatic compounds.[3][4] We offer a step-by-step methodology, mechanistic insights, purification procedures, and characterization data to ensure reproducibility and high product purity. This guide is intended for researchers in organic synthesis, drug discovery, and materials development.

Introduction and Significance

This compound and its derivatives are key building blocks in organic synthesis. The presence of multiple hydroxyl groups and a methoxy group on the benzene ring imparts unique electronic properties and provides multiple sites for further functionalization. The target molecule of this protocol, 4-Methoxy-2,6-dihydroxybenzaldehyde, is of particular interest due to the strategic placement of its aldehyde and hydroxyl functional groups. This arrangement makes it a valuable intermediate for synthesizing complex heterocyclic compounds, natural product analogues, and pharmaceutical agents with potential antioxidant, antibacterial, or anti-inflammatory properties.[1]

The Vilsmeier-Haack reaction is the chosen synthetic route due to its high regioselectivity and effectiveness with electron-rich phenols.[5][6] The reaction utilizes a "Vilsmeier reagent," typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the aromatic ring.[3][7]

Reaction Scheme and Mechanism

The overall transformation involves the formylation of this compound at the C2 position, which is sterically accessible and electronically activated by the three oxygen-containing substituents.

Overall Reaction: this compound + Vilsmeier Reagent → 4-Methoxy-2,6-dihydroxybenzaldehyde

Mechanism: The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, which is the active formylating agent.[4]

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of this compound attacks the Vilsmeier reagent. Subsequent hydrolysis during aqueous work-up converts the resulting iminium salt intermediate into the final aldehyde product.[3][7]

G cluster_0 Part 1: Vilsmeier Reagent Formation cluster_1 Part 2: Electrophilic Aromatic Substitution & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Electrophilic Attack Substrate This compound Substrate->Intermediate + Vilsmeier Reagent Product 4-Methoxy-2,6-dihydroxybenzaldehyde Intermediate->Product + H₂O (Hydrolysis) H2O H₂O Work-up

Caption: High-level overview of the Vilsmeier-Haack reaction pathway.

Detailed Synthesis Protocol

Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.

Materials and Equipment
Reagent/MaterialGradeSupplier Example
This compound≥98%Sigma-Aldrich
Phosphorus oxychloride (POCl₃)≥99% (ReagentPlus®)Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
Dichloromethane (DCM)ACS Reagent, ≥99.5%Fisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeVWR
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeVWR
Ethyl AcetateHPLC GradeFisher Scientific
n-HexaneHPLC GradeFisher Scientific
Deionized Water--

Equipment: Three-neck round-bottom flask, dropping funnel, magnetic stirrer, thermometer, ice-water bath, heating mantle, rotary evaporator, glassware for extraction and chromatography.

Reagent Quantities
ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound140.1420.02.80 g
Phosphorus oxychloride (POCl₃)153.3322.02.0 mL (3.37 g)
N,N-Dimethylformamide (DMF)73.09-25 mL

Step-by-Step Procedure

G start Start reagent_prep Prepare Vilsmeier Reagent: Cool DMF to 0°C. Add POCl₃ dropwise. start->reagent_prep stir_reagent Stir at 0°C for 30 min. reagent_prep->stir_reagent add_substrate Add this compound in one portion. stir_reagent->add_substrate reaction Warm to RT, then heat to 60°C for 3-4 hours. add_substrate->reaction quench Cool to RT. Quench by pouring onto ice with saturated NaHCO₃. reaction->quench extract Extract with Dichloromethane (DCM) (3x) quench->extract wash Wash combined organic layers with brine. extract->wash dry Dry over anhydrous MgSO₄. wash->dry concentrate Filter and concentrate under reduced pressure. dry->concentrate purify Purify crude product via column chromatography. concentrate->purify end End: Characterize Product purify->end

Caption: Experimental workflow for the synthesis of 4-Methoxy-2,6-dihydroxybenzaldehyde.

  • Vilsmeier Reagent Formation: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 25 mL of anhydrous DMF. Cool the flask to 0°C in an ice-water bath. Add 2.0 mL (22.0 mmol) of POCl₃ dropwise via the dropping funnel over 15 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reagent Maturation: After the addition is complete, stir the resulting pale-yellow solution at 0°C for an additional 30 minutes.

  • Substrate Addition: Add 2.80 g (20.0 mmol) of this compound to the reaction mixture in one portion.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60°C using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 3-4 hours.

  • Quenching and Work-up: After the reaction is complete, cool the mixture to room temperature. In a separate beaker, prepare a mixture of 100 g of crushed ice and 50 mL of saturated aqueous sodium bicarbonate solution. Slowly and carefully pour the reaction mixture into the ice/bicarbonate slurry with vigorous stirring. Caution: Initial quenching can be exothermic and may release gas.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).[8]

  • Washing and Drying: Combine the organic extracts and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a brownish solid.

Purification

The crude product should be purified by flash column chromatography on silica gel.

  • Eluent System: A gradient of 10% to 40% Ethyl Acetate in n-Hexane.

  • Procedure: Dissolve the crude solid in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the column. Elute with the solvent gradient, collecting fractions and monitoring by TLC. Combine the fractions containing the pure product (typically a yellow solid) and evaporate the solvent.

  • Expected Yield: 65-75%.

Product Characterization

The identity and purity of the final product, 4-Methoxy-2,6-dihydroxybenzaldehyde, must be confirmed using standard analytical techniques.

TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~11.5 (s, 1H, -OH), ~10.2 (s, 1H, -CHO), ~6.5 (s, 1H, Ar-H), ~6.0 (s, 1H, Ar-H), ~5.5 (s, 1H, -OH), ~3.8 (s, 3H, -OCH₃). Note: Hydroxyl proton signals may be broad and exchangeable.
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~195 (C=O), ~165 (C-O), ~162 (C-O), ~158 (C-O), ~110 (Ar C-H), ~105 (Ar C-CHO), ~95 (Ar C-H), ~56 (-OCH₃).
FT-IR (KBr, cm⁻¹)~3200-3400 (broad, O-H stretch), ~2850 (C-H aldehyde stretch), ~1640 (C=O aldehyde stretch), ~1600, 1480 (C=C aromatic stretch).
Mass Spec (ESI-)m/z: [M-H]⁻ calculated for C₈H₇O₄⁻: 167.03; found: 167.0.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive Vilsmeier reagent due to moisture.2. Incomplete reaction.1. Use anhydrous DMF and ensure all glassware is oven-dried.2. Increase reaction time or temperature slightly (e.g., to 70°C) and monitor by TLC.
Multiple Products/Spots on TLC 1. Reaction temperature too high, causing side reactions.2. Di-formylation.1. Maintain strict temperature control during POCl₃ addition and reaction.2. Ensure the stoichiometry of the Vilsmeier reagent is not excessive.
Difficulty in Purification Product co-elutes with impurities.Try a different solvent system for chromatography (e.g., Dichloromethane/Methanol). Recrystallization from an appropriate solvent (e.g., Ethanol/Water) may also be effective.[9]

Conclusion

This application note details a robust and reproducible protocol for the synthesis of 4-Methoxy-2,6-dihydroxybenzaldehyde via the Vilsmeier-Haack reaction. By providing clear, step-by-step instructions, mechanistic context, and comprehensive characterization and troubleshooting guides, this document serves as a valuable resource for chemists engaged in the synthesis of functionalized aromatic compounds for pharmaceutical and material science applications.

References

Application Notes & Protocols: 4-Methoxybenzene-1,3-diol as a Versatile Intermediate for the Synthesis of Bioactive Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Advantage of the Resorcinol Moiety in Natural Product Synthesis

In the landscape of natural product synthesis and drug discovery, the selection of a starting material is a critical decision that dictates the efficiency, elegance, and overall success of a synthetic campaign. 4-Methoxybenzene-1,3-diol, and its close chemical relatives, represent a class of highly valuable intermediates. The inherent reactivity of the resorcinol scaffold, characterized by its electron-rich aromatic ring and strategically placed hydroxyl groups, provides a versatile platform for the construction of complex molecular architectures. The methoxy group offers a handle for selective modification or can be readily removed in the final stages of a synthesis to unveil the bioactive polyphenol.

This application note provides a detailed guide for researchers, medicinal chemists, and process development scientists on the strategic utilization of this compound derivatives as foundational building blocks. We will focus on a practical and well-documented synthetic route to Olivetol (5-pentylbenzene-1,3-diol), a key precursor in the biosynthesis and total synthesis of cannabinoids, including cannabidiol (CBD) and tetrahydrocannabinol (THC)[1][2]. The protocols detailed herein are designed to be robust and scalable, with an emphasis on explaining the underlying chemical principles that govern each transformation.

Synthetic Strategy: A Convergent Approach to Olivetol

The synthesis of Olivetol from a this compound derivative is a prime example of a convergent and logical synthetic design. Our chosen starting material, the commercially available and structurally related 3,5-dimethoxybenzoic acid, allows for the strategic installation of the characteristic pentyl side chain of Olivetol. The synthesis can be dissected into three key stages:

  • Acylation: Introduction of the five-carbon side chain via a Grignard-type reaction with the carboxylate of 3,5-dimethoxybenzoic acid to form a ketone.

  • Reduction: Deoxygenation of the ketone to the corresponding alkane, thereby forming the pentyl side chain.

  • Demethylation: Cleavage of the two methyl ethers to yield the final di-phenolic natural product, Olivetol.

This strategic sequence is depicted in the workflow diagram below.

Olivetol_Synthesis cluster_start Starting Material cluster_step1 Step 1: Acylation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Demethylation 3,5-Dimethoxybenzoic_Acid 3,5-Dimethoxybenzoic Acid Ketone_Formation 1-(3,5-Dimethoxyphenyl)-1-pentanone 3,5-Dimethoxybenzoic_Acid->Ketone_Formation 1. LiH, THF 2. n-BuLi Alkane_Formation 3,5-Dimethoxy-1-pentylbenzene Ketone_Formation->Alkane_Formation Wolff-Kishner or Clemmensen Reduction Olivetol Olivetol Alkane_Formation->Olivetol BBr3, DCM caption Synthetic workflow for Olivetol.

Figure 1: A three-step synthetic pathway to Olivetol.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of Olivetol. All manipulations of air- and moisture-sensitive reagents should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.

Part 1: Synthesis of 1-(3,5-Dimethoxyphenyl)-1-pentanone (Acylation)

This step involves the conversion of 3,5-dimethoxybenzoic acid into its lithium salt, followed by acylation with n-butyllithium to introduce the pentanoyl group. The formation of the lithium salt in situ prevents the consumption of two equivalents of the organolithium reagent by the acidic proton of the carboxylic acid[3].

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
3,5-Dimethoxybenzoic acid182.1718.2 g100
Lithium hydride (LiH)7.951.0 g~125
n-Butyllithium (n-BuLi)64.0680 mL (1.6 M in hexanes)128
Anhydrous Tetrahydrofuran (THF)-250 mL-
Diethyl ether-As needed for extraction-
Magnesium sulfate (anhydrous)-As needed for drying-
Ethanol (99.5%)-For recrystallization-

Protocol:

  • To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3,5-dimethoxybenzoic acid (18.2 g, 100 mmol) and anhydrous THF (250 mL).

  • Stir the solution to dissolve the acid, then add lithium hydride (1.0 g, ~125 mmol).

  • Stir the resulting suspension at room temperature for 14 hours, then heat to reflux for 30 minutes to ensure complete formation of the lithium salt.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add n-butyllithium (80 mL of a 1.6 M solution in hexanes, 128 mmol) dropwise via syringe over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Carefully quench the reaction by pouring the mixture into 500 mL of ice-water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a light-yellow oil.

  • Dissolve the crude oil in a minimal amount of hot ethanol and allow it to cool to room temperature, then place in a refrigerator overnight to induce crystallization.

  • Collect the colorless crystals by vacuum filtration and dry to afford 1-(3,5-dimethoxyphenyl)-1-pentanone. A typical yield is in the range of 80-85%[3].

Part 2: Synthesis of 3,5-Dimethoxy-1-pentylbenzene (Reduction)

The reduction of the ketone to an alkane can be achieved through several methods. The Wolff-Kishner reduction is effective, especially for substrates that are stable to strong bases[3]. Alternatively, the Clemmensen reduction is suitable for acid-stable compounds[4][5][6][7][8]. Here, we detail the Wolff-Kishner protocol.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
1-(3,5-Dimethoxyphenyl)-1-pentanone222.2811.1 g50
Hydrazine hydrate (80%)50.0610 mL~160
Potassium hydroxide (KOH)56.1111.2 g200
Diethylene glycol-100 mL-
Diethyl ether-As needed for extraction-
Magnesium sulfate (anhydrous)-As needed for drying-

Protocol:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-(3,5-dimethoxyphenyl)-1-pentanone (11.1 g, 50 mmol), diethylene glycol (100 mL), hydrazine hydrate (10 mL, ~160 mmol), and potassium hydroxide (11.2 g, 200 mmol).

  • Heat the mixture to 130-140 °C for 2 hours.

  • Increase the temperature to 190-200 °C and allow water and excess hydrazine to distill off. Continue heating at this temperature for 4 hours.

  • Cool the reaction mixture to room temperature and pour it into 200 mL of water.

  • Extract the aqueous mixture with diethyl ether (3 x 100 mL).

  • Combine the organic extracts, wash with brine (2 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield 3,5-dimethoxy-1-pentylbenzene as a colorless oil. Yields are typically high, often exceeding 90%.

Part 3: Synthesis of Olivetol (Demethylation)

The final step is the cleavage of the two aryl methyl ethers to yield the di-phenolic product, Olivetol. Boron tribromide (BBr₃) is a highly effective reagent for this transformation, proceeding under mild conditions[9][10][11][12][13]. It is a strong Lewis acid that coordinates to the ether oxygen, facilitating nucleophilic attack by the bromide ion on the methyl group.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
3,5-Dimethoxy-1-pentylbenzene208.3010.4 g50
Boron tribromide (BBr₃)250.52120 mL (1.0 M in DCM)120
Anhydrous Dichloromethane (DCM)-200 mL-
Methanol-For quenching-
Saturated sodium bicarbonate solution-For work-up-
Ethyl acetate-For extraction-
Magnesium sulfate (anhydrous)-For drying-

Protocol:

  • Dissolve 3,5-dimethoxy-1-pentylbenzene (10.4 g, 50 mmol) in anhydrous DCM (200 mL) in a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add boron tribromide (120 mL of a 1.0 M solution in DCM, 120 mmol) dropwise via a syringe or dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Cool the reaction mixture to 0 °C in an ice bath and cautiously quench by the slow, dropwise addition of methanol until gas evolution ceases.

  • Add 100 mL of water and stir for 30 minutes.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude Olivetol can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford a colorless solid.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Key Spectroscopic Data
1-(3,5-Dimethoxyphenyl)-1-pentanoneC₁₃H₁₈O₃222.2880-85¹H NMR (CDCl₃): δ 7.09 (d, 2H), 6.64 (t, 1H), 3.82 (s, 6H), 2.91 (t, 2H), 1.6-1.8 (m, 2H), 1.3-1.5 (m, 2H), 0.9 (t, 3H)
3,5-Dimethoxy-1-pentylbenzeneC₁₃H₂₀O₂208.30>90¹H NMR (CDCl₃): δ 6.32 (d, 2H), 6.27 (t, 1H), 3.78 (s, 6H), 2.55 (t, 2H), 1.5-1.7 (m, 2H), 1.2-1.4 (m, 4H), 0.9 (t, 3H)
OlivetolC₁₁H₁₆O₂180.2475-85¹H NMR (CDCl₃): δ 6.23 (d, 2H), 6.17 (t, 1H), 4.8 (br s, 2H, OH), 2.48 (t, 2H), 1.5-1.7 (m, 2H), 1.2-1.4 (m, 4H), 0.9 (t, 3H)

Conclusion

The synthetic pathway outlined in this application note demonstrates the effective use of a this compound derivative as a strategic starting point for the synthesis of the bioactive natural product, Olivetol. The protocols provided are based on well-established and reliable chemical transformations, offering a practical guide for researchers in the field. The versatility of the resorcinol core, combined with the strategic use of the methoxy protecting group, underscores the importance of this class of intermediates in the broader context of natural product synthesis and medicinal chemistry. By understanding the principles behind each reaction, scientists can adapt and apply these methods to the synthesis of a wide array of other valuable natural products and their analogues.

References

Application Note: A Biocatalytic Approach to the Synthesis of 4-Methoxybenzene-1,3-diol Using Tyrosinase

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

4-Methoxybenzene-1,3-diol, a valuable substituted resorcinol, serves as a key intermediate in the synthesis of various fine chemicals and pharmaceutical agents.[1] Traditional chemical synthesis routes often require harsh conditions and may lack the regioselectivity needed for efficient production. This application note details a robust and environmentally benign protocol for the synthesis of this compound via the enzymatic hydroxylation of 3-methoxyphenol. By leveraging the monophenolase activity of mushroom tyrosinase (EC 1.14.18.1), this method offers high regioselectivity, operates under mild aqueous conditions, and minimizes waste, aligning with the principles of green chemistry.[2][3] The protocol covers the enzymatic reaction, product extraction, purification, and analytical characterization, providing researchers with a comprehensive guide for producing this important chemical building block.

Introduction and Scientific Rationale

This compound (CAS: 6100-60-3), also known as 4-methoxyresorcinol, is a substituted phenol of significant interest in organic synthesis.[4] The selective introduction of a hydroxyl group onto an aromatic ring is a fundamentally challenging transformation in chemistry.[5] Biocatalysis presents an elegant solution, offering unparalleled selectivity under mild, eco-friendly conditions.[6]

This protocol harnesses tyrosinase, a copper-containing polyphenol oxidase, to catalyze the direct ortho-hydroxylation of the monophenolic substrate, 3-methoxyphenol.[7][8] Tyrosinase exhibits a dual catalytic activity: a cresolase (or monophenolase) activity that hydroxylates monophenols to o-diphenols, and a catecholase (or diphenolase) activity that oxidizes o-diphenols to highly reactive o-quinones.[7][9] For this synthesis, we exploit the initial monophenolase activity to regioselectively install a hydroxyl group at the C4 position of 3-methoxyphenol.

The primary challenge in tyrosinase-mediated synthesis is managing the subsequent oxidation of the desired diol product into a quinone, which can lead to unwanted side reactions and polymerization.[10][11] This protocol is optimized to favor the formation and isolation of the diol product before significant secondary oxidation occurs.

Reaction Principle

The core of the process is the tyrosinase-catalyzed conversion of 3-methoxyphenol into this compound. The enzyme utilizes molecular oxygen as the oxidant, producing water as the sole byproduct, which underscores the method's green credentials.[2]

Caption: Tyrosinase-catalyzed ortho-hydroxylation of 3-methoxyphenol.

Materials and Methods

Reagents and Consumables
  • 3-Methoxyphenol (≥98%, Sigma-Aldrich, Cat. No. M26700)

  • Mushroom Tyrosinase (≥1000 units/mg, Sigma-Aldrich, Cat. No. T3824)[9]

  • This compound standard (≥97%, Sigma-Aldrich, Cat. No. AMBH2D702923)[12]

  • Potassium Phosphate Monobasic (KH₂PO₄, ACS Grade)

  • Potassium Phosphate Dibasic (K₂HPO₄, ACS Grade)

  • Ethyl Acetate (EtOAc, HPLC Grade)[13]

  • Hexane (HPLC Grade)

  • Anhydrous Sodium Sulfate (Na₂SO₄, ACS Grade)

  • Silica Gel for column chromatography (230-400 mesh)

  • Deionized Water (18.2 MΩ·cm)

  • HPLC Grade Acetonitrile and Water

Equipment
  • Temperature-controlled orbital shaker or stirred-tank bioreactor

  • Calibrated pH meter

  • Analytical balance

  • Magnetic stir plate and stir bars

  • Centrifuge (capable of >8,000 x g)

  • Rotary evaporator

  • Glass chromatography column

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Nuclear Magnetic Resonance (NMR) Spectrometer and Mass Spectrometer (for structural confirmation)[14]

Detailed Experimental Protocols

This process is divided into three core stages: enzymatic synthesis, product purification, and analytical validation.

Workflow cluster_0 Stage 1: Synthesis cluster_1 Stage 2: Purification cluster_2 Stage 3: Analysis A 1. Prepare Buffer & Substrate Solution B 2. Initiate Reaction with Tyrosinase Addition A->B C 3. Monitor Conversion (TLC/HPLC) B->C D 4. Terminate Reaction & Remove Enzyme C->D E 5. Liquid-Liquid Extraction with Ethyl Acetate D->E F 6. Column Chromatography E->F G 7. Quantify Yield & Purity (HPLC) F->G H 8. Confirm Structure (NMR, MS) G->H

Caption: Overall experimental workflow for enzymatic synthesis.

Protocol 1: Biocatalytic Synthesis

Rationale: This protocol establishes the optimal conditions for the tyrosinase-catalyzed reaction. A pH of 6.5 is chosen as it provides a good balance for enzyme activity while minimizing non-enzymatic substrate oxidation.[9] Gentle agitation is crucial to ensure sufficient oxygen supply without denaturing the enzyme.

  • Buffer Preparation: Prepare 500 mL of a 50 mM potassium phosphate buffer (pH 6.5) by mixing appropriate volumes of 50 mM KH₂PO₄ and 50 mM K₂HPO₄ solutions.

  • Substrate Solution: In a 1 L Erlenmeyer flask, dissolve 3-methoxyphenol in 400 mL of the prepared phosphate buffer to a final concentration of 10 mM. Stir until fully dissolved.

  • Enzyme Preparation: Prepare a stock solution of mushroom tyrosinase by dissolving it in a small volume of the phosphate buffer to a concentration of 2 mg/mL.[9]

  • Reaction Initiation: Place the substrate solution flask in an orbital shaker set to 25°C and 150 rpm. Initiate the reaction by adding the tyrosinase stock solution to achieve a final enzyme activity of 200 units/mL.

  • Reaction Monitoring:

    • At time intervals (e.g., 0, 1, 2, 4, 6, and 8 hours), withdraw a 1 mL aliquot of the reaction mixture.

    • Immediately quench the enzymatic activity by adding 1 mL of acetonitrile and centrifuge at 10,000 x g for 5 minutes to pellet the precipitated enzyme.

    • Analyze the supernatant using HPLC (see Protocol 3) to monitor the disappearance of the substrate and the formation of the product.

  • Reaction Termination: After an optimal reaction time (typically 6-8 hours, as determined by monitoring), terminate the entire batch reaction by acidifying to pH 3.0 with 1 M HCl, which denatures the enzyme.

  • Enzyme Removal: Centrifuge the entire reaction mixture at 8,000 x g for 20 minutes to pellet the denatured enzyme. Carefully decant and collect the supernatant for purification.

Protocol 2: Product Extraction and Purification

Rationale: The product, this compound, is moderately polar and can be efficiently extracted from the aqueous phase using ethyl acetate.[13] Subsequent silica gel chromatography is a standard and effective method for separating the desired diol from any remaining substrate and potential polar byproducts.[15]

  • Liquid-Liquid Extraction:

    • Transfer the supernatant from Protocol 1 into a 2 L separatory funnel.

    • Add an equal volume (approx. 400 mL) of ethyl acetate and shake vigorously for 2 minutes, ensuring periodic venting.

    • Allow the layers to separate and collect the upper organic phase.

    • Repeat the extraction of the aqueous phase two more times with 200 mL of ethyl acetate each.

  • Drying and Concentration:

    • Combine all organic extracts and dry over anhydrous sodium sulfate for 30 minutes.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C until a viscous oil or solid residue is obtained.

  • Silica Gel Chromatography:

    • Prepare a silica gel column using a slurry packing method with a hexane:ethyl acetate (3:1) mobile phase.

    • Dissolve the crude residue in a minimal amount of the mobile phase and load it onto the column.

    • Elute the column with a gradient of hexane:ethyl acetate, starting from 3:1 and gradually increasing the polarity to 1:1.

    • Collect fractions and monitor them by TLC (visualized under UV light at 254 nm).

    • Pool the fractions containing the pure product and concentrate using a rotary evaporator to yield this compound as a solid or oil.[1]

Protocol 3: Analytical Characterization

Rationale: A validated analytical method is essential for confirming product identity and quantifying the process efficiency. HPLC provides accurate data on yield and purity, while spectroscopic methods (MS and NMR) provide unequivocal structural confirmation.[14][16]

  • HPLC Quantification:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 30% acetonitrile in water containing 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 275 nm.

    • Quantification: Calculate the concentration of the product based on a standard curve generated with the this compound standard.

  • Structural Confirmation:

    • Mass Spectrometry (ESI-MS): Confirm the molecular weight (140.14 g/mol ).[4] Expected [M-H]⁻ ion at m/z 139.04.

    • ¹H-NMR Spectroscopy (in CDCl₃): Compare the obtained spectrum with literature data to confirm the substitution pattern and identity of the aromatic protons and methoxy group.

Expected Results and Data Summary

The described protocol should yield this compound with high purity. The reaction parameters and typical outcomes are summarized below.

ParameterValue / RangeRationale
Substrate3-MethoxyphenolDirect precursor for ortho-hydroxylation.
EnzymeMushroom TyrosinaseCommercially available and effective for monophenol hydroxylation.[9]
Substrate Conc.5-15 mMBalances yield against potential substrate/product inhibition.[17]
Enzyme Loading100-300 units/mLSufficient for a reasonable reaction rate without excessive cost.
pH6.5 - 7.0Optimal range for tyrosinase monophenolase activity.[9]
Temperature25 - 30 °CProvides good enzyme activity while maintaining stability.
Reaction Time4 - 10 hoursVaries with enzyme/substrate concentration; must be optimized.
Typical Yield 40 - 65% Dependent on optimization to limit quinone formation.
Purity (Post-Chroma.) >98% Achievable with careful chromatographic separation.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Inactive enzyme. 2. Incorrect buffer pH. 3. Insufficient oxygen supply.1. Use a fresh batch of enzyme; verify activity with a standard substrate like L-DOPA. 2. Recalibrate pH meter and prepare fresh buffer. 3. Increase agitation speed or sparge the medium with air (avoid vigorous foaming).
Formation of Dark Brown/Black Precipitate (Polymerization) 1. Over-oxidation of the diol product to quinone. 2. Reaction time is too long.1. Add a mild reducing agent (e.g., ascorbic acid, 0.5 eq.) to the reaction to reduce the quinone back to the diol. 2. Terminate the reaction earlier; optimize reaction time based on monitoring.
Low Extraction Efficiency 1. Incorrect pH of the aqueous phase. 2. Insufficient volume or number of extractions.1. Ensure the aqueous phase is neutral or slightly acidic before extraction. 2. Perform at least three extractions with fresh solvent each time.
Co-elution of Product and Substrate during Chromatography 1. Improper mobile phase polarity.1. Optimize the mobile phase system. Start with a less polar solvent (e.g., Hexane:EtOAc 4:1) and use a shallower gradient.

References

Application Notes & Protocols: 4-Methoxybenzene-1,3-diol in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Introduction: The Versatility of 4-Methoxybenzene-1,3-diol

This compound, also known as 4-methoxyresorcinol, is a highly valuable and versatile building block in synthetic organic chemistry. Its structure, featuring a benzene ring activated by two hydroxyl groups and one methoxy group, provides multiple nucleophilic centers and predisposes the ring to facile electrophilic aromatic substitution. The electron-donating nature of these substituents significantly lowers the activation energy for cyclization reactions, making it an ideal precursor for constructing a variety of oxygen-containing heterocyclic scaffolds. These scaffolds, including coumarins, benzofurans, and chromones, are "privileged structures" frequently found in natural products and are central to the development of new pharmaceutical agents with a wide range of biological activities.

This guide provides an in-depth exploration of the application of this compound in the synthesis of key heterocyclic systems, detailing the underlying reaction mechanisms and providing field-proven experimental protocols.

Synthesis of Coumarins via Pechmann Condensation

The Pechmann condensation is a cornerstone reaction for coumarin synthesis, involving the acid-catalyzed reaction of a phenol with a β-ketoester. This compound is an excellent substrate for this reaction due to its high nucleophilicity.

Mechanism and Regioselectivity Insight

The reaction is initiated by an acid-catalyzed transesterification between one of the phenolic hydroxyl groups and the β-ketoester. The resulting intermediate then undergoes an intramolecular electrophilic aromatic substitution (a Friedel-Crafts acylation), where the activated aromatic ring attacks the ketone carbonyl. Subsequent dehydration yields the coumarin ring system.

A critical consideration is regioselectivity . The substituents on this compound direct the cyclization. Electrophilic attack is directed to the positions ortho to the powerfully activating hydroxyl groups. In this compound, the C2 position is the most activated site, being ortho to both hydroxyl groups and para to the methoxy group. The C4 and C6 positions are also activated. The reaction with ethyl acetoacetate typically leads to cyclization at the C2 position to form 7-hydroxy-5-methoxy-4-methylcoumarin, as this position is sterically accessible and electronically enriched.

Pechmann_Condensation cluster_caption Pechmann Condensation Workflow start This compound + Ethyl Acetoacetate step1 Transesterification start->step1 catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->step1 step2 Intramolecular Electrophilic Aromatic Substitution (EAS) catalyst->step2 intermediate1 Phenolic Ester Intermediate step1->intermediate1 intermediate1->step2 intermediate2 Cyclized Intermediate step2->intermediate2 step3 Dehydration intermediate2->step3 product 7-Hydroxy-5-methoxy- 4-methylcoumarin step3->product caption Fig. 1: Key stages in the synthesis of coumarins.

Caption: Fig. 1: Key stages in the synthesis of coumarins.

Experimental Protocol: Synthesis of 7-Hydroxy-5-methoxy-4-methylcoumarin

This protocol is adapted from established Pechmann condensation procedures on activated phenols.[1]

Materials:

  • This compound (1.40 g, 10 mmol)

  • Ethyl acetoacetate (1.30 g, 1.26 mL, 10 mmol)

  • Concentrated Sulfuric Acid (H₂SO₄, 5 mL)

  • Ethanol

  • Ice-cold water

  • Round-bottom flask (50 mL), magnetic stirrer, heating mantle, ice bath

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, combine this compound (1.40 g) and ethyl acetoacetate (1.26 mL).

  • Catalyst Addition: Place the flask in an ice bath and cool the mixture to 0-5 °C with gentle stirring. Slowly add concentrated sulfuric acid (5 mL) dropwise over 10-15 minutes, ensuring the temperature does not rise above 10 °C. The causality for this slow, cooled addition is to control the highly exothermic nature of mixing sulfuric acid and to prevent unwanted side reactions or degradation of the starting material.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. The solution will typically become viscous and may change color.

  • Work-up: Carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold water with vigorous stirring. A solid precipitate will form.

  • Isolation and Purification: Collect the crude product by vacuum filtration and wash the solid thoroughly with cold water until the washings are neutral to pH paper. Recrystallize the crude solid from aqueous ethanol to yield pure 7-hydroxy-5-methoxy-4-methylcoumarin as a crystalline solid.

  • Characterization: The final product can be characterized by melting point determination, ¹H NMR, ¹³C NMR, and IR spectroscopy.

Reactant 2CatalystConditionsProductTypical Yield
Ethyl AcetoacetateH₂SO₄Room Temp, 2h7-Hydroxy-5-methoxy-4-methylcoumarin75-85%
Ethyl BenzoylacetateH₂SO₄50 °C, 4h7-Hydroxy-5-methoxy-4-phenylcoumarin60-70%
Diethyl MalonateH₂SO₄ / P₂O₅70 °C, 3h4,7-Dihydroxy-5-methoxycoumarin50-60%

Synthesis of Benzofurans

Benzofurans are another class of heterocyclic compounds readily accessible from this compound. A common and direct method involves reaction with an α-haloketone followed by cyclization.[2][3]

Mechanism: Alkylation and Intramolecular Cyclodehydration

This synthesis typically proceeds in two conceptual steps, which can sometimes be achieved in one pot:

  • O-Alkylation (Williamson Ether Synthesis): One of the phenolic hydroxyl groups acts as a nucleophile, displacing the halide from the α-haloketone to form an α-aryloxyketone intermediate. This step is typically base-catalyzed.

  • Intramolecular Cyclodehydration: The α-aryloxyketone intermediate undergoes an acid-catalyzed intramolecular cyclization. The enol form of the ketone attacks the activated aromatic ring, followed by dehydration to form the furan ring. The high reactivity of the this compound ring facilitates this electrophilic attack.

Benzofuran_Synthesis cluster_caption Benzofuran Synthesis Workflow start This compound + α-Bromoacetophenone step1 O-Alkylation start->step1 catalyst_base Base (K₂CO₃) catalyst_base->step1 intermediate1 α-Aryloxyketone Intermediate step1->intermediate1 step2 Intramolecular Cyclodehydration intermediate1->step2 catalyst_acid Acid (PPA/H₂SO₄) catalyst_acid->step2 product 6-Methoxy-2-phenyl- benzofuran-4-ol step2->product caption Fig. 2: General pathway for benzofuran formation.

Caption: Fig. 2: General pathway for benzofuran formation.

Experimental Protocol: Synthesis of 6-Methoxy-2-phenylbenzofuran-4-ol

This two-step protocol ensures high yields by separating the alkylation and cyclization steps.

Materials:

  • This compound (1.40 g, 10 mmol)

  • 2-Bromoacetophenone (α-bromoacetophenone) (1.99 g, 10 mmol)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.76 g, 20 mmol)

  • Anhydrous Acetone (50 mL)

  • Polyphosphoric Acid (PPA) or Eaton's Reagent

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

Step A: Synthesis of 2-(2,4-dihydroxy-6-methoxyphenoxy)-1-phenylethan-1-one

  • Reaction Setup: To a round-bottom flask, add this compound (1.40 g), 2-bromoacetophenone (1.99 g), and anhydrous potassium carbonate (2.76 g) in 50 mL of anhydrous acetone. The use of an anhydrous solvent and a weak base like K₂CO₃ is crucial to favor the O-alkylation over competing side reactions.

  • Reaction: Reflux the mixture with stirring for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium salts. Evaporate the acetone under reduced pressure.

  • Isolation: Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude α-aryloxyketone intermediate, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step B: Cyclodehydration to 6-Methoxy-2-phenylbenzofuran-4-ol

  • Reaction Setup: Place the crude α-aryloxyketone intermediate in a flask and add polyphosphoric acid (approx. 20 g). PPA serves as both the acidic catalyst and the reaction medium, effectively promoting the cyclodehydration.[4]

  • Reaction: Heat the mixture to 80-100 °C with stirring for 1-2 hours.

  • Work-up: Cool the reaction mixture and pour it onto crushed ice. The product will precipitate.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol or toluene to afford the pure benzofuran derivative.

Synthesis of Chromones

Chromones (1,4-benzopyrones) are isomers of coumarins (1,2-benzopyrones) and are also important pharmacophores.[5] The synthesis of chromones from this compound can be achieved via the Baker-Venkataraman rearrangement.

Mechanism: The Baker-Venkataraman Rearrangement

This pathway involves three main stages:

  • Acylation: One of the hydroxyl groups of this compound is first acylated with an acid chloride or anhydride to form an ester. To direct the synthesis towards a chromone, an o-hydroxyacetophenone is required. Therefore, the starting material would be 1-(2,4-dihydroxy-6-methoxyphenyl)ethan-1-one, which can be prepared from this compound via Friedel-Crafts acylation. This o-hydroxyacetophenone is then acylated on the C4-hydroxyl group.

  • Rearrangement: The resulting ester is treated with a base (e.g., KOH, NaH).[6][7] The base promotes an intramolecular acyl transfer, converting the o-acyloxyacetophenone into a 1,3-diketone. This is the key rearrangement step.[8][9]

  • Cyclization: The formed 1,3-diketone is then cyclized under acidic conditions to yield the chromone ring.[10]

Experimental Protocol: Synthesis of 7-Hydroxy-5-methoxy-2-methylchromone

This protocol outlines the key rearrangement and cyclization steps starting from the required precursor.

Materials:

  • 1-(2,4-dihydroxy-6-methoxyphenyl)ethan-1-one (o-hydroxyacetophenone precursor)

  • Acetic Anhydride

  • Pyridine

  • Potassium Hydroxide (KOH)

  • Hydrochloric Acid (HCl)

  • Ethanol

Procedure:

Step A: Acylation of the Precursor

  • Dissolve 1-(2,4-dihydroxy-6-methoxyphenyl)ethan-1-one in pyridine and add acetic anhydride.

  • Stir the reaction at room temperature until acylation of the C4-hydroxyl is complete (monitored by TLC).

  • Work up by pouring into water and extracting with an organic solvent to isolate the o-acetoxyacetophenone intermediate.

Step B: Baker-Venkataraman Rearrangement

  • Dissolve the o-acetoxyacetophenone intermediate from Step A in dry pyridine.

  • Add powdered potassium hydroxide (KOH) and heat the mixture at 60-80 °C for 2-3 hours. The base catalyzes the intramolecular acyl migration to form the 1,3-diketone.

  • Cool the mixture and acidify with dilute HCl to precipitate the 1,3-diketone product. Filter and wash with water.

Step C: Acid-Catalyzed Cyclization

  • Reflux the crude 1,3-diketone from Step B in ethanol with a catalytic amount of concentrated sulfuric or hydrochloric acid for 1-2 hours.

  • The acid catalyzes the intramolecular condensation between the phenolic hydroxyl and a ketone, followed by dehydration to form the chromone.

  • Cool the solution and pour it into water. The chromone product will precipitate and can be collected by filtration and recrystallized from ethanol.

MethodKey IntermediateReagentsProduct Class
Pechmann CondensationPhenolic Esterβ-Ketoester, AcidCoumarin
Alkylation/Cyclizationα-Aryloxyketoneα-Haloketone, Base then AcidBenzofuran
Baker-Venkataraman1,3-Diketoneo-Hydroxyacetophenone, Acylating Agent, Base, AcidChromone

References

Application Note and Protocol: A Scaled-Up Approach to the Synthesis of 4-Methoxybenzene-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 4-Methoxybenzene-1,3-diol, also known as 4-methoxyresorcinol. This key intermediate is valuable in various organic synthesis applications.[1][2] The following sections detail the strategic considerations for selecting a synthetic route suitable for larger quantities, a step-by-step protocol for a preferred method, and critical process controls to ensure safety, yield, and purity. This guide is intended to bridge the gap between laboratory-scale procedures and pilot or industrial-scale production.

Introduction and Strategic Synthesis Selection

This compound (Figure 1) is a substituted phenol derivative with applications in the synthesis of more complex molecules.[1] While several small-scale synthetic methods exist, scaling up production requires careful consideration of factors such as reagent cost and availability, reaction safety, scalability of unit operations, and waste disposal.

Figure 1. Chemical Structure of this compound (CAS 6100-60-3).[2]

Two primary retrosynthetic pathways are commonly considered for the synthesis of this compound:

  • Route A: Dakin Oxidation of Isovanillin. This route involves the oxidation of 3-hydroxy-4-methoxybenzaldehyde (isovanillin) using reagents like performic acid. While effective at a lab scale, the use of potent oxidizers on a large scale presents significant safety and handling challenges.[1]

  • Route B: Hydroxylation of 3-Methoxyphenol. This approach involves the direct hydroxylation of commercially available 3-methoxyphenol.[3] This method is often preferred for scale-up due to the use of more manageable reagents and potentially fewer synthetic steps.[4][5]

This application note will focus on the hydroxylation of 3-methoxyphenol, a route that offers a more favorable safety profile and economic viability for larger-scale production.

Reaction Mechanism and Key Considerations

The hydroxylation of 3-methoxyphenol typically proceeds via an electrophilic aromatic substitution mechanism. A common method involves the use of hydrogen peroxide as the hydroxylating agent in the presence of a strong acid catalyst.[4][5]

DOT Diagram: Proposed Reaction Mechanism

G cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products 3-Methoxyphenol 3-Methoxyphenol Activated_Complex Wheland Intermediate 3-Methoxyphenol->Activated_Complex Electrophilic Attack H2O2 H₂O₂ Protonated_H2O2 H₃O₂⁺ H2O2->Protonated_H2O2 Protonation H_plus H⁺ (Catalyst) Protonated_H2O2->Activated_Complex Activated_Complex->H_plus This compound This compound Activated_Complex->this compound Deprotonation H2O H₂O This compound->H2O

Caption: Proposed mechanism for the acid-catalyzed hydroxylation of 3-methoxyphenol.

Critical Parameters for Scale-Up:

  • Temperature Control: The reaction is exothermic. Robust temperature control is crucial to prevent runaway reactions and minimize the formation of byproducts.

  • Reagent Addition Rate: Slow, controlled addition of hydrogen peroxide is necessary to maintain a safe operating temperature and ensure selective hydroxylation.

  • Catalyst Selection and Concentration: The choice and concentration of the acid catalyst (e.g., sulfuric acid, methanesulfonic acid) will influence reaction kinetics and selectivity.

  • Solvent System: The reaction can be performed in various solvents. The choice will impact solubility, reaction rate, and downstream processing.

Detailed Scale-Up Protocol

This protocol is designed for a target scale of approximately 1 kg of this compound. All operations should be conducted in a well-ventilated fume hood or an appropriate process bay with suitable personal protective equipment (PPE).

Materials and Equipment:

Reagent/EquipmentSpecificationQuantity/Size
3-Methoxyphenol≥98% purity1.0 kg (8.05 mol)
Hydrogen Peroxide30% w/w aqueous solution0.91 kg (8.05 mol)
Methanesulfonic Acid≥99% purity0.15 kg (1.56 mol)
TolueneACS Grade5.0 L
Sodium SulfiteAnhydrousAs needed
Sodium ChlorideSaturated aqueous solution2.0 L
Ethyl AcetateACS Grade5.0 L
Anhydrous Magnesium SulfateGranularAs needed
10 L Jacketed Glass ReactorEquipped with overhead stirrer, thermocouple, and addition funnel1
Rotary EvaporatorWith appropriate flask size1
Filtration ApparatusBuchner funnel, filter flask, and filter paper1

Experimental Workflow:

G A Charge Reactor with 3-Methoxyphenol and Toluene B Cool to 0-5 °C A->B C Add Methanesulfonic Acid B->C D Slowly Add Hydrogen Peroxide C->D E Monitor Reaction by TLC/HPLC D->E F Quench with Sodium Sulfite Solution E->F Upon Completion G Separate Organic Layer F->G H Wash with Brine G->H I Dry with Anhydrous MgSO₄ H->I J Filter and Concentrate I->J K Purify by Recrystallization or Chromatography J->K L Dry Final Product K->L

Caption: Step-by-step workflow for the synthesis of this compound.

Procedure:

  • Reactor Setup: Assemble the 10 L jacketed glass reactor with an overhead stirrer, thermocouple, and a pressure-equalizing addition funnel. Ensure all joints are properly sealed.

  • Initial Charge: Charge the reactor with 3-methoxyphenol (1.0 kg, 8.05 mol) and toluene (5.0 L).

  • Cooling: Begin stirring and cool the mixture to an internal temperature of 0-5 °C using a circulating chiller.

  • Catalyst Addition: Slowly add methanesulfonic acid (0.15 kg, 1.56 mol) to the cooled mixture, ensuring the temperature does not exceed 10 °C.

  • Hydrogen Peroxide Addition: Add the 30% hydrogen peroxide solution (0.91 kg, 8.05 mol) dropwise via the addition funnel over a period of 2-3 hours. Maintain the internal temperature between 0-5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, slowly add a saturated aqueous solution of sodium sulfite to the reactor to quench any unreacted hydrogen peroxide. A slight exotherm may be observed.

  • Workup:

    • Allow the mixture to warm to room temperature.

    • Transfer the contents of the reactor to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer with a saturated sodium chloride solution (2 x 1.0 L).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., toluene/heptane) or by column chromatography.

  • Drying: Dry the purified product under vacuum to a constant weight.

Analytical Characterization

To ensure the quality of the synthesized this compound, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[6]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

  • Melting Point: The melting point of pure this compound is approximately 66 °C.[7]

Safety and Environmental Considerations

Hazard Identification and Mitigation:

HazardMitigation Measures
Hydrogen Peroxide: Strong oxidizer, can cause severe skin and eye damage.Use appropriate PPE (gloves, goggles, lab coat). Handle in a well-ventilated area. Have a quench solution (sodium sulfite) readily available.
Methanesulfonic Acid: Corrosive.Use appropriate PPE. Handle in a fume hood. Neutralize spills with a suitable base.
Exothermic Reaction: Potential for a runaway reaction.Maintain strict temperature control. Use a jacketed reactor with a reliable cooling system. Control the addition rate of reagents.
Flammable Solvents: Toluene and ethyl acetate are flammable.Work in a well-ventilated area away from ignition sources. Use intrinsically safe equipment where necessary.

Waste Disposal:

  • Aqueous waste should be neutralized before disposal.

  • Organic solvent waste should be collected in appropriately labeled containers for disposal according to institutional and local regulations.

Conclusion

The scale-up synthesis of this compound via the hydroxylation of 3-methoxyphenol presents a viable and safer alternative to other synthetic routes for larger-scale production. Strict adherence to the detailed protocol, particularly with respect to temperature control and reagent addition, is paramount for a successful and safe synthesis. The analytical methods outlined will ensure the final product meets the required purity specifications for its intended downstream applications.

References

Application Note: A Comprehensive Guide to the O-Methylation of Resorcinol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Role of O-Methylation

Resorcinol (1,3-dihydroxybenzene) and its derivatives are privileged scaffolds in medicinal chemistry, polymer science, and fine chemical synthesis. The two phenolic hydroxyl groups offer rich opportunities for chemical modification, profoundly influencing the molecule's biological activity and material properties. O-methylation, the conversion of a phenolic hydroxyl group (-OH) to a methoxy group (-OCH₃), is a fundamental and powerful transformation in this context.

This modification is far from trivial; it strategically alters a molecule's characteristics by:

  • Modulating Pharmacokinetics: Masking a polar hydroxyl group with a nonpolar methyl group can increase lipophilicity, which may enhance membrane permeability and oral bioavailability.[1]

  • Preventing Undesirable Reactions: Phenolic hydroxyls are reactive sites susceptible to oxidation and can enable the formation of reactive quinone methide intermediates, leading to unwanted condensation or repolymerization.[2] O-methylation effectively blocks these pathways, improving the stability of the compound.

  • Altering Target Binding: The hydroxyl group is a hydrogen bond donor and acceptor, while the methoxy group is only a hydrogen bond acceptor. This change can significantly alter the binding affinity and selectivity of a drug candidate for its biological target.[1]

This guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary methods for the O-methylation of resorcinol derivatives. It moves beyond simple step-by-step instructions to explain the underlying chemical principles, enabling rational method selection and troubleshooting. Every protocol is grounded in authoritative literature to ensure scientific integrity and reproducibility.

Core Principles: The Chemistry of Phenolic O-Methylation

The most prevalent and versatile strategy for forging the aryl methyl ether bond is the Williamson Ether Synthesis .[3] This reaction, developed in 1850, remains a cornerstone of modern organic synthesis.

The Sₙ2 Mechanism: A Two-Step Dance

The Williamson synthesis proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[4] Understanding this two-step process is critical to optimizing reaction conditions.

  • Deprotonation to Form the Phenoxide: The phenolic proton is acidic and can be removed by a suitable base. This deprotonation is crucial because the resulting phenoxide anion is a much stronger nucleophile than the neutral phenol. The choice of base is critical; a weak base like potassium carbonate (K₂CO₃) is often sufficient and helps avoid side reactions, while a very strong base like sodium hydride (NaH) can be used for less acidic or sterically hindered phenols.[4][5]

  • Nucleophilic Attack: The negatively charged oxygen of the phenoxide attacks the electrophilic methyl group of the methylating agent (e.g., methyl iodide). In a concerted step, a new C-O bond forms as the bond between the methyl group and its leaving group (e.g., iodide) breaks.[4]

cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: SN2 Nucleophilic Attack Resorcinol_OH Ar-OH Base + Base Resorcinol_OH->Base Phenoxide Ar-O⁻ Base->Phenoxide Deprotonation Protonated_Base + Base-H⁺ Phenoxide->Protonated_Base Phenoxide_2 Ar-O⁻ MeX + CH₃-X Phenoxide_2->MeX Product Ar-O-CH₃ MeX->Product SN2 Attack Leaving_Group + X⁻ Product->Leaving_Group sub Dissolve Resorcinol Derivative & K₂CO₃ in Acetone add_MeI Add Methyl Iodide (1.1 eq for mono-, 2.2 eq for di-) sub->add_MeI reflux Reflux Reaction (e.g., 56°C, 4-12 h) add_MeI->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT, Filter Solids monitor->cool evap Evaporate Solvent cool->evap workup Aqueous Workup (H₂O & EtOAc) evap->workup purify Purify by Column Chromatography workup->purify

References

Application Notes & Protocols: Synthesis of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Synthetic Imperative in Inflammation Control

Inflammation is a fundamental biological response essential for healing and defense against pathogens. However, its dysregulation leads to a spectrum of debilitating chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and cardiovascular conditions. The therapeutic intervention in these pathologies relies heavily on anti-inflammatory agents, a diverse group of molecules predominantly originating from synthetic organic chemistry. The ability to rationally design and efficiently construct these molecules is paramount to modern medicine.

This technical guide provides an in-depth exploration of the synthesis of two major classes of small-molecule anti-inflammatory drugs: Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and Corticosteroids. Moving beyond a simple recitation of facts, we will dissect the causality behind synthetic strategies, provide detailed, field-tested protocols for the synthesis of exemplar molecules, and ground our discussion in the biochemical pathways these agents modulate.

Section 1: Mechanistic Foundations & Major Drug Classes

A profound understanding of the target biological pathway is the bedrock upon which rational drug synthesis is built. Anti-inflammatory agents do not operate in a vacuum; they are precision tools designed to interact with specific enzymatic or receptor systems.

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

NSAIDs are a cornerstone of pain and inflammation management.[1][2] Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins (PGs).[1][3][4]

  • The COX Isoforms: Two primary isoforms exist: COX-1 and COX-2.[3][5]

    • COX-1 is a constitutively expressed enzyme involved in "housekeeping" functions, such as protecting the stomach lining and maintaining kidney function.[1][2][6][7]

    • COX-2 is an inducible enzyme, meaning its expression is significantly upregulated at sites of inflammation.[6][7]

The discovery of these isoforms was a watershed moment, creating the therapeutic hypothesis that selectively inhibiting COX-2 could provide potent anti-inflammatory effects while sparing the gastroprotective functions of COX-1.[6] This led to the development of a new generation of drugs, the "coxibs."

Arachidonic Acid Cascade & NSAID Intervention

The following diagram illustrates the conversion of arachidonic acid and the points of intervention for NSAIDs.

Arachidonic_Acid_Cascade Membrane Membrane Phospholipids PLA2 Phospholipase A₂ Membrane->PLA2 Cellular Stress/Injury AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H₂ (PGH₂) COX1->PGH2 COX2->PGH2 Homeostatic Homeostatic Prostaglandins (GI Protection, Platelet Function) PGH2->Homeostatic Tissue-specific isomerases Inflammatory Inflammatory Prostaglandins (Pain, Fever, Inflammation) PGH2->Inflammatory Tissue-specific isomerases NSAIDs Non-selective NSAIDs (e.g., Ibuprofen) NSAIDs->COX1 NSAIDs->COX2 Coxibs Selective COX-2 Inhibitors (e.g., Celecoxib) Coxibs->COX2

Caption: NSAID Mechanism of Action on the Arachidonic Acid Pathway.

Corticosteroids

Glucocorticoids (a class of corticosteroids) are among the most potent and widely prescribed anti-inflammatory drugs.[8][9] Their mechanism is fundamentally different from NSAIDs. They act by binding to the cytosolic glucocorticoid receptor (GR).[8][10]

Upon binding its ligand (e.g., cortisol or a synthetic analog like dexamethasone), the GR undergoes a conformational change, dissociates from a stabilizing heat shock protein complex, and translocates to the nucleus.[8][10] Inside the nucleus, the activated GR modulates gene expression through two primary mechanisms:

  • Transactivation: The GR binds to specific DNA sequences called Glucocorticoid Response Elements (GREs), leading to the increased synthesis of anti-inflammatory proteins.[11]

  • Transrepression: The GR interacts with and inhibits pro-inflammatory transcription factors, such as NF-κB and AP-1, preventing them from switching on the genes for inflammatory cytokines like TNF-α and IL-1β.[8][9][11]

This dual action of upregulating anti-inflammatory genes while simultaneously repressing pro-inflammatory ones accounts for their broad and powerful effects.

Glucocorticoid Receptor Signaling Pathway

The diagram below outlines the intracellular signaling cascade initiated by glucocorticoids.

Glucocorticoid_Receptor_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid (GC) GR_complex Inactive GR + HSP90 GC->GR_complex Binding Active_GR Active GR GR_complex->Active_GR Conformational Change & HSP90 Dissociation Active_GR_nuc Active GR Active_GR->Active_GR_nuc Nuclear Translocation GRE Glucocorticoid Response Element (GRE) Active_GR_nuc->GRE Binding (Transactivation) NFkB NF-κB / AP-1 Active_GR_nuc->NFkB Tethering (Transrepression) Anti_Inflammatory_Genes Anti-inflammatory Gene Transcription ↑ GRE->Anti_Inflammatory_Genes Pro_Inflammatory_Genes Pro-inflammatory Gene Transcription ↓ NFkB->Pro_Inflammatory_Genes Blocked

Caption: Intracellular signaling pathway of glucocorticoid receptors.

Section 2: Synthetic Strategies & Application Protocols

The commercial viability and accessibility of a drug are as important as its efficacy. Chemists strive for synthetic routes that are not only high-yielding but also cost-effective, safe, and environmentally benign—a concept known as "green chemistry."

Synthesis of Ibuprofen: A Tale of Two Routes

Ibuprofen is a classic example of how synthetic efficiency has evolved. The original Boots process, a six-step synthesis, has been largely supplanted by the more elegant three-step Boots-Hoechst-Celanese (BHC) process.[12][13] The BHC process won the Presidential Green Chemistry Challenge Award in 1997 and is a model of industrial efficiency.[14]

Comparative Analysis of Ibuprofen Syntheses
MetricBoots Process (Original)BHC Process (Green Synthesis)Rationale for Superiority
Number of Steps 63Fewer steps reduce manufacturing time, cost, and potential for yield loss.
Key Reagents AlCl₃ (stoichiometric)HF (catalytic, recyclable)Catalytic processes are inherently less wasteful than stoichiometric ones. HF is recovered with >99.9% efficiency.[14]
Atom Economy ~40%[12]~77% (up to 99% with acetic acid recovery)[12][14]Higher atom economy means more atoms from the reactants end up in the final product, generating less waste.
Byproducts Large amounts of AlCl₃ hydrate and other inorganic salts.Acetic acid (recyclable), Water.[12]The primary byproduct of the BHC process is a valuable chemical that can be recovered and reused.
Protocol 1: Laboratory-Scale Synthesis of Ibuprofen via the BHC Route

This protocol outlines the three core transformations of the BHC process, adapted for a standard laboratory setting.

  • Principle: An electrophilic aromatic substitution reaction to install an acetyl group onto the isobutylbenzene ring, catalyzed by a strong Lewis acid. The BHC process uses anhydrous hydrogen fluoride (HF), which also serves as the solvent.

  • Procedure:

    • To a cooled, stirred solution of isobutylbenzene (1.0 eq) in anhydrous HF, slowly add acetic anhydride (1.1 eq).

    • Allow the reaction to proceed at a controlled temperature (e.g., 0-5 °C) for 1-2 hours.

    • Carefully quench the reaction by pouring it onto ice.

    • Extract the product, 4'-isobutylacetophenone, with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Causality Note: The use of HF as both catalyst and solvent is a key innovation, allowing for high efficiency and easy recovery.[13][14]

  • Principle: Catalytic hydrogenation reduces the ketone to a secondary alcohol.

  • Procedure:

    • Dissolve the 4'-isobutylacetophenone (1.0 eq) from Step 1 in methanol.

    • Add a catalytic amount of Raney Nickel or Palladium on carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously until TLC indicates complete consumption of the starting material.

    • Filter the mixture through Celite to remove the catalyst and concentrate the filtrate to yield 1-(4-isobutylphenyl)ethanol. Causality Note: Catalytic hydrogenation is a clean and efficient reduction method with high atom economy, producing only water as a byproduct if any solvent is evaporated. The catalyst is recoverable and reusable.[13]

  • Principle: The alcohol is converted into the final carboxylic acid through the addition of a carbonyl group using carbon monoxide in the presence of a palladium catalyst.

  • Procedure:

    • Combine the 1-(4-isobutylphenyl)ethanol (1.0 eq) from Step 2 with a palladium catalyst (e.g., PdCl₂(PPh₃)₂) in an acidic aqueous solution.

    • Pressurize the reaction vessel with carbon monoxide (CO).

    • Heat the reaction mixture (e.g., to ~130 °C) with stirring for several hours.

    • After cooling, extract the ibuprofen product into an organic solvent.

    • Purify the final product by recrystallization. Causality Note: This step is the most significant improvement, directly converting the alcohol to the propionic acid moiety in a single, highly atom-economical step, avoiding the multiple stages and hazardous reagents of the Boots process.[15]

Synthesis of Celecoxib: A Modern Approach to Selective Inhibition

Celecoxib is a selective COX-2 inhibitor, representing a more targeted approach to anti-inflammatory therapy.[6] Its synthesis is a prime example of constructing a heterocyclic core, in this case, a pyrazole, through a condensation reaction.

Protocol 2: Laboratory-Scale Synthesis of Celecoxib

The most common synthetic route involves the condensation of a β-diketone with a substituted hydrazine.[6][16]

  • Principle: A base-catalyzed Claisen condensation between p-methylacetophenone and an ethyl trifluoroacetate creates the necessary 1,3-dicarbonyl intermediate.

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, prepare a solution of sodium methoxide (1.2 eq) in an anhydrous solvent like toluene.

    • To this solution, add p-methylacetophenone (1.0 eq) dropwise.

    • Subsequently, add ethyl trifluoroacetate (1.1 eq) dropwise, maintaining the temperature.

    • Heat the reaction mixture (e.g., to 55-60 °C) and stir for 4-6 hours until the reaction is complete by TLC.[17]

    • Cool the mixture and acidify with a dilute acid (e.g., 10-15% HCl).[16][17]

    • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione. Causality Note: The trifluoromethyl group is crucial for the molecule's activity and selectivity. This condensation efficiently installs this group adjacent to a carbonyl, setting up the cyclization.

  • Principle: The β-diketone intermediate reacts with 4-sulfamoylphenylhydrazine in a cyclocondensation reaction to form the 1,5-diarylpyrazole core of Celecoxib.

  • Procedure:

    • Dissolve the diketone from Step 1 (1.0 eq) in a suitable solvent such as ethanol.[6]

    • Add 4-sulfamoylphenylhydrazine hydrochloride (1.0 eq).

    • Add a catalytic amount of hydrochloric acid and heat the mixture to reflux for several hours.[6]

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to remove any remaining acid.[6]

    • Wash with brine, dry the organic layer, and concentrate.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure Celecoxib.[6] Causality Note: This reaction is regioselective. The more electrophilic carbonyl (adjacent to the CF₃ group) is preferentially attacked by the terminal nitrogen of the hydrazine, directing the formation of the desired isomer.

Synthetic Workflow for Celecoxib

Celecoxib_Synthesis_Workflow Start_A p-Methylacetophenone Step1 Claisen Condensation (NaOCH₃, Toluene) Start_A->Step1 Start_B Ethyl Trifluoroacetate Start_B->Step1 Intermediate 1-(4-methylphenyl)-4,4,4- trifluoro-1,3-butanedione Step1->Intermediate Step2 Cyclocondensation (EtOH, HCl cat., Reflux) Intermediate->Step2 Start_C 4-Sulfamoylphenylhydrazine HCl Start_C->Step2 Purification Purification (Recrystallization) Step2->Purification Final Celecoxib Purification->Final

Caption: High-level workflow for the synthesis of Celecoxib.

Section 3: Characterization and Quality Control

The synthesis of a pharmaceutical agent does not end with the final reaction. Rigorous characterization is mandatory to confirm the identity, purity, and quality of the final compound. This is a non-negotiable aspect of ensuring drug safety and efficacy.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the connectivity of atoms and the successful formation of the target molecule.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition.

  • Thin-Layer Chromatography (TLC) & High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound and to monitor the progress of reactions. HPLC can provide quantitative data on the percentage of impurities.

  • Melting Point Analysis: A pure crystalline solid has a sharp and characteristic melting point. A broad or depressed melting point range is indicative of impurities.

Every protocol must conclude with a comprehensive analysis using these techniques to create a self-validating system, ensuring that the synthesized material meets all required specifications before it can be considered for further study.

Section 4: Future Directions

The quest for safer, more effective, and more efficiently synthesized anti-inflammatory agents is ongoing. Key areas of current research include:

  • Dual-Inhibitor Molecules: Designing single molecules that can inhibit multiple targets in the inflammatory cascade (e.g., dual COX/5-LOX inhibitors).

  • Nitric Oxide-Donating NSAIDs: Developing hybrid drugs that combine a traditional NSAID with a nitric oxide-releasing moiety to improve gastrointestinal safety.

  • Continuous Flow Synthesis: Moving from traditional batch processing to continuous flow manufacturing can offer significant advantages in safety, consistency, and scalability for many of these synthetic routes.[18]

By building upon the foundational synthetic strategies outlined here, researchers can continue to innovate and develop the next generation of therapies to combat inflammatory diseases.

References

Accelerating Innovation: A Guide to the Synergy of Computational Design, High-Throughput Screening, and Advanced Characterization in Novel Materials Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A Paradigm Shift in Materials Discovery

The traditional paradigm of materials discovery, often characterized by serendipitous findings and laborious trial-and-error experimentation, is undergoing a profound transformation. The convergence of computational materials science, high-throughput (HT) experimental methodologies, and advanced analytical techniques has ushered in an era of accelerated, data-driven materials design and development.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of these interconnected disciplines, offering detailed application notes and protocols to harness their synergistic potential in the quest for novel materials with tailored properties. By integrating predictive modeling with rapid synthesis and deep characterization, we can navigate the vast chemical space with unprecedented efficiency and precision.[3][4]

Part 1: The Digital Crucible - Computational Materials Science

Computational materials science provides the foundational "in silico" framework for modern materials discovery, enabling the prediction of material properties before synthesis.[5][6] This predictive power significantly narrows the experimental search space, saving invaluable time and resources.[7]

Core Methodologies in Computational Materials Design

At the heart of computational materials design are a suite of simulation techniques that operate at different length and time scales.[2][5]

  • Density Functional Theory (DFT): A quantum mechanical modeling method used to investigate the electronic structure of materials.[2][6] DFT is instrumental in predicting fundamental properties like band gaps, magnetic moments, and reaction energetics.[6]

  • Molecular Dynamics (MD): A simulation method that analyzes the physical movements of atoms and molecules.[2][6] MD is crucial for understanding dynamic properties such as diffusion, thermal conductivity, and mechanical strength.[8]

  • CALPHAD (Calculation of Phase Diagrams): A methodology that uses thermodynamic data to predict phase stability and construct phase diagrams, which are essential for designing alloys and multi-component materials.[5]

Application Note: Predicting Material Properties with DFT

Objective: To predict the electronic band gap of a novel semiconductor material using Density Functional Theory.

Protocol:

  • Structure Definition: Define the crystal structure of the candidate material using crystallographic information files (CIF) or by building the structure manually in a suitable software package.

  • Input File Generation: Prepare an input file for a DFT software package (e.g., VASP, Quantum ESPRESSO). This file will specify the atomic coordinates, cell parameters, and computational settings (e.g., exchange-correlation functional, energy cutoff, k-point mesh).

  • Structural Optimization: Perform a geometry optimization to find the lowest energy configuration of the crystal structure. This step is crucial for obtaining accurate electronic properties.

  • Self-Consistent Field (SCF) Calculation: Run a self-consistent field calculation to determine the ground-state electronic density.

  • Band Structure Calculation: Perform a non-self-consistent calculation along high-symmetry paths in the Brillouin zone to compute the electronic band structure.

  • Data Analysis: Visualize the band structure and identify the valence band maximum (VBM) and conduction band minimum (CBM) to determine the band gap.

The Rise of Machine Learning in Materials Science

Machine Learning Workflow for Materials Discovery

Data_Acquisition Data Acquisition (Experimental & Computational) Feature_Engineering Feature Engineering Data_Acquisition->Feature_Engineering Model_Training Model Training (e.g., Regression, Classification) Feature_Engineering->Model_Training Model_Validation Model Validation (Cross-validation) Model_Training->Model_Validation Prediction Property Prediction for New Materials Model_Validation->Prediction Experimental_Verification Experimental Verification Prediction->Experimental_Verification Assemble_Cell Assemble Electrochemical Cell with X-ray Transparent Window Mount_on_Diffractometer Mount Cell on XRD Diffractometer Assemble_Cell->Mount_on_Diffractometer Connect_Potentiostat Connect to Potentiostat Mount_on_Diffractometer->Connect_Potentiostat Cycle_Cell Cycle the Cell (Charge/Discharge) Connect_Potentiostat->Cycle_Cell Acquire_XRD Simultaneously Acquire XRD Patterns Cycle_Cell->Acquire_XRD Correlate_Data Correlate Structural Changes with Electrochemical Performance Acquire_XRD->Correlate_Data

References

Application Note: Advanced Chromatographic Strategies for the Precise Quantification of 4-Methoxybenzene-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Quantitative Analysis of 4-Methoxybenzene-1,3-diol

Abstract

This technical guide provides comprehensive protocols and expert insights for the quantitative analysis of this compound (CAS: 6100-60-3), a key phenolic compound relevant in various research, development, and quality control settings. We detail two primary, validated analytical methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for robust, routine analysis, and Gas Chromatography-Mass Spectrometry (GC-MS) for applications requiring alternative selectivity or analysis of volatile matrices. This document is designed for researchers, analytical scientists, and drug development professionals, offering a framework for method development, validation, and implementation. The causality behind experimental choices is explained to empower users to adapt and troubleshoot these methodologies effectively.

Introduction and Significance

This compound, also known as 4-methoxyresorcinol, is a substituted phenol of interest in organic synthesis and as a potential impurity or metabolite in pharmaceutical development.[1] Its structure, featuring both methoxy and hydroxyl functional groups, imparts a moderate polarity that dictates the optimal strategies for its separation and detection. Accurate and precise quantification is paramount for ensuring product purity, monitoring reaction kinetics, performing stability studies, and conducting pharmacokinetic assessments.

The analytical challenge lies in selecting a method that is not only sensitive and specific but also robust and transferable. This guide is built on the foundational principles of chromatography and is grounded in established methodologies for the analysis of phenolic compounds.[2][3]

Physicochemical Properties

A fundamental understanding of the analyte's properties is critical for method development.

PropertyValueSource
IUPAC Name 4-methoxy-1,3-benzenediol
CAS Number 6100-60-3
Molecular Formula C₇H₈O₃[1]
Molecular Weight 140.14 g/mol [1]
Physical Form Solid
Melting Point 66 °C[1]
Boiling Point 123-125 °C (at 1.5 Torr)[1]

Core Analytical Principles and Strategy

The quantification of a moderately polar, UV-active molecule like this compound is best approached using chromatographic techniques. Our strategy focuses on two gold-standard methods that offer complementary advantages.

  • Reverse-Phase HPLC-UV: The primary recommended technique. It separates compounds based on their hydrophobicity.[4] Given the analyte's structure, it exhibits strong retention on nonpolar stationary phases (like C18) when using polar mobile phases. This method is robust, widely accessible, and provides excellent quantitation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent confirmatory technique that offers orthogonal selectivity. GC-MS separates compounds based on their volatility and boiling point.[5] Due to the polar hydroxyl groups, derivatization is typically required to enhance thermal stability and volatility for reliable GC analysis.

The logical flow for analyzing a sample for this compound is outlined below.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Receipt Extraction Matrix Extraction (LLE or SPE) Sample->Extraction Standard Standard Preparation Filtration Filtration (0.45 µm) Standard->Filtration Extraction->Filtration HPLC HPLC-UV Analysis Filtration->HPLC Primary Method GCMS GC-MS Analysis (with Derivatization) Filtration->GCMS Confirmatory Method CalCurve Calibration Curve Generation HPLC->CalCurve GCMS->CalCurve Quant Quantification CalCurve->Quant Report Final Report Quant->Report

Caption: General analytical workflow for the quantification of this compound.

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

This method is the cornerstone for the routine, high-throughput quantification of this compound. Its reliability and precision make it ideal for quality control and stability testing.

Principle and Causality

We employ a reversed-phase C18 column. The nonpolar octadecylsilane stationary phase retains the analyte through hydrophobic interactions. The mobile phase, a polar mixture of water and an organic solvent (acetonitrile or methanol), elutes the analyte. The elution strength is modulated by increasing the organic solvent concentration.

Expert Insight: The addition of a small percentage of acid (e.g., 0.1% formic or acetic acid) to the mobile phase is critical.[4] this compound has acidic phenolic hydroxyl groups. At neutral pH, these groups can partially deprotonate, leading to peak tailing and inconsistent retention times. By acidifying the mobile phase (pH ~2.5-3.5), we suppress this ionization, ensuring the analyte is in a single, neutral form. This results in sharper, more symmetrical peaks, which is essential for accurate integration and quantification.

Detailed Experimental Protocol

A. Instrumentation and Consumables

ParameterSpecification
HPLC System Quaternary Pump, Autosampler, Column Oven, Diode Array Detector (DAD) or UV Detector
Column C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm particle size)
Solvents HPLC-grade Acetonitrile, HPLC-grade Water, Formic Acid (LC-MS grade)
Vials 2 mL amber glass vials with PTFE septa
Filters 0.45 µm PTFE or Nylon syringe filters

B. Reagent Preparation

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. To 1000 mL of HPLC-grade water, add 1.0 mL of formic acid. Mix and degas.[6]

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. To 1000 mL of HPLC-grade acetonitrile, add 1.0 mL of formic acid. Mix and degas.[6]

  • Sample Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

C. Standard Preparation

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standards: Perform serial dilutions of the stock solution with the sample diluent to prepare a series of calibration standards. A typical range would be 1 µg/mL to 100 µg/mL.

D. Sample Preparation

  • Accurately weigh the sample material to obtain a theoretical concentration of ~50 µg/mL of the analyte upon final dilution.

  • Dissolve the sample in a known volume of diluent. Sonication may be used to aid dissolution.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[4]

E. HPLC Method Parameters

ParameterValue
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection Wavelength 275 nm (Phenolic compounds typically have strong absorbance in this region[2][7])
Gradient Program 0-15 min: 30% to 80% B15-17 min: 80% to 30% B17-20 min: 30% B (re-equilibration)

F. System Suitability and Analysis

  • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes until a stable baseline is achieved.

  • Perform five replicate injections of a mid-level standard. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%.

  • Inject a blank (diluent), followed by the calibration standards, and then the samples.

HPLC_System Solvents Mobile Phase Reservoirs (A and B) Pump Quaternary Pump Solvents->Pump Autosampler Autosampler Pump->Autosampler Column C18 Column (in Oven) Autosampler->Column Detector UV/DAD Detector Column->Detector DataSystem Data Acquisition System Detector->DataSystem Waste Waste Detector->Waste

Caption: Schematic of a typical HPLC-UV system configuration.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for confirming the identity of this compound via its mass spectrum and for quantifying it in complex matrices where the selectivity of mass spectrometry is advantageous.

Principle and Causality

GC separates volatile compounds in a heated column. The hydroxyl groups in this compound make it polar and prone to hydrogen bonding, which can cause poor peak shape and thermal degradation in the hot GC inlet.

Expert Insight: Derivatization is a mandatory step before GC analysis. Silylation is the most common approach. A reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) quantitatively replaces the active hydrogens on the hydroxyl groups with nonpolar trimethylsilyl (TMS) groups. This derivatization has two crucial effects:

  • Increases Volatility: It blocks hydrogen bonding, significantly lowering the boiling point of the analyte.

  • Enhances Thermal Stability: It protects the hydroxyl groups from degrading at high temperatures. The resulting TMS-ether is much more amenable to GC analysis, producing sharp, symmetrical peaks.[8]

Detailed Experimental Protocol

A. Instrumentation and Consumables

ParameterSpecification
GC-MS System Gas Chromatograph with a Mass Selective Detector (MSD)
Column Low-polarity capillary column (e.g., 5% Phenyl-Methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film)
Carrier Gas Helium (99.999% purity)
Derivatization Reagent BSTFA with 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane)
Solvent Anhydrous Pyridine or Acetonitrile

B. Standard and Sample Preparation

  • Prepare stock and working standards of this compound in the chosen anhydrous solvent (e.g., pyridine).

  • For both standards and samples, place a known amount (e.g., 100 µL of a 100 µg/mL solution) into a GC vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen. This step is critical to remove any water, which would consume the derivatization reagent.

  • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA w/ 1% TMCS to the dry residue.

  • Cap the vial tightly and heat at 70 °C for 30 minutes to ensure complete derivatization.

  • Cool to room temperature before injection.

C. GC-MS Method Parameters

ParameterValue
Injector Temperature 250 °C
Injection Mode Splitless (1 µL injection volume)
Oven Program Initial 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min)
Carrier Gas Flow Helium at 1.2 mL/min (constant flow)
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan (m/z 50-500) for identification; Selected Ion Monitoring (SIM) for quantification

D. Data Analysis

  • For quantification, use SIM mode. Monitor the molecular ion (M+) and at least two other characteristic fragment ions of the derivatized analyte to ensure specificity and accuracy.

Method Validation and Trustworthiness

A protocol's trustworthiness is established through validation. Any quantitative method must be validated to ensure it is fit for its intended purpose. The parameters below, based on ICH guidelines, form a self-validating system.[3]

ParameterDescription and Typical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components (impurities, matrix components). The peak for this compound should be well-resolved from other peaks.
Linearity The ability to elicit test results that are directly proportional to the analyte concentration. A calibration curve should have a correlation coefficient (R²) of ≥ 0.995.[3]
Accuracy The closeness of test results to the true value. Determined by spike recovery studies; recovery should typically be within 98-102%.[2][7]
Precision The agreement among a series of measurements. Expressed as RSD. Repeatability (intra-day) and intermediate precision (inter-day) RSD should be ≤ 5%.[2]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated. Typically determined at a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Typically determined at a signal-to-noise ratio of 10:1. The LOQ for phenolic compounds can range from 0.01 to 1.07 µg/mL depending on the method.[2][9]

Conclusion

The successful quantification of this compound is readily achievable using standard chromatographic techniques. For most applications in pharmaceutical and chemical analysis, the HPLC-UV method presented here offers the ideal combination of performance, robustness, and accessibility. The GC-MS method serves as a powerful alternative, particularly for identity confirmation and when dealing with matrices that are more amenable to gas chromatography. The detailed protocols and expert rationale provided in this guide are designed to serve as a solid foundation for developing and validating high-quality analytical methods for this and similar phenolic compounds.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Methoxyresorcinol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-methoxyresorcinol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. Here, we will address specific issues you may encounter during your experiments in a direct question-and-answer format, moving beyond simple procedural steps to explain the underlying chemical principles.

Troubleshooting Guide

This section is dedicated to resolving common problems encountered during the purification of 4-methoxyresorcinol.

Question 1: My crude 4-methoxyresorcinol is a dark, oily substance, not a solid. How should I proceed with purification?

This is a common issue, particularly if the synthesis results in impurities that depress the melting point of the final product. 4-Methoxyresorcinol itself has a relatively low melting point of around 66°C.[1]

Initial Approach: Column Chromatography

For oily or very impure samples, direct recrystallization is often ineffective and can lead to "oiling out". Therefore, column chromatography is the recommended first step.

  • Rationale: Chromatography provides a more effective separation of the desired compound from a complex mixture of byproducts and residual starting materials.

  • Stationary Phase: Silica gel is the standard choice for separating moderately polar compounds like 4-methoxyresorcinol.

  • Mobile Phase (Eluent): A good starting point is a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate. You can determine the optimal ratio by running a thin-layer chromatography (TLC) analysis first. Aim for an Rf value of 0.2-0.3 for 4-methoxyresorcinol.

Question 2: I performed a column chromatography, but my fractions are still showing multiple spots on the TLC plate. What could be wrong?

Several factors could be at play here. Let's break down the possibilities:

  • Improper Column Packing: Air bubbles or cracks in the silica gel bed can lead to poor separation. Ensure you pack the column carefully, creating a homogenous slurry of silica gel in your initial eluent.

  • Overloading the Column: Using too much crude sample for the amount of silica gel will result in broad, overlapping bands. A general rule of thumb is to use a 1:20 to 1:100 ratio of crude material to silica gel by weight, depending on the difficulty of the separation.

  • Inappropriate Eluent System: If the polarity of your eluent is too high, all compounds will travel quickly down the column with little separation. Conversely, if it's too low, the compounds may not move at all. A gradient elution, where the polarity of the mobile phase is gradually increased, can be very effective for separating compounds with different polarities.

Question 3: My 4-methoxyresorcinol is discolored (e.g., pink, brown, or very dark red). How can I remove the color? [2]

Discoloration in phenols and their derivatives is often due to the formation of small amounts of highly colored oxidation products.

Recommended Solution: Activated Charcoal Treatment during Recrystallization

If your 4-methoxyresorcinol is crystalline but discolored, a recrystallization step with activated charcoal can be effective.

  • Procedure:

    • Dissolve the discolored 4-methoxyresorcinol in a minimal amount of hot recrystallization solvent.

    • Add a very small amount of activated charcoal (a spatula tip is often sufficient). Be cautious, as adding too much can lead to significant product loss.

    • Keep the solution hot for a few minutes to allow the charcoal to adsorb the colored impurities.

    • Perform a hot filtration to remove the charcoal.

    • Allow the filtrate to cool slowly to induce crystallization.

Question 4: I'm trying to recrystallize 4-methoxyresorcinol, but it keeps "oiling out". What should I do?

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is common with low-melting point compounds, especially when the solution is highly concentrated or cooled too quickly.

Troubleshooting Steps:

  • Add more solvent: The concentration of your solution may be too high. Add a small amount of hot solvent to dissolve the oil and try to recrystallize again.

  • Slow down the cooling process: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. This encourages the formation of well-defined crystals.

  • Use a different solvent system: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3] For 4-methoxyresorcinol, consider the solvent systems listed in the table below. A mixed solvent system, where the compound is dissolved in a "good" solvent and a "poor" solvent is added dropwise until the solution becomes cloudy, can also be effective.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing 4-methoxyresorcinol?

Finding the perfect recrystallization solvent often requires some experimentation. Based on the polar nature of 4-methoxyresorcinol (due to the two hydroxyl groups), here are some suggested solvents and solvent systems to try:

Solvent/Solvent SystemRationale
TolueneA good starting point for aromatic compounds.
Toluene/HexaneUsing hexane as an anti-solvent with toluene can improve crystal formation and yield.
Ethyl acetate/HexaneA common mixed-solvent system for moderately polar compounds.
WaterWhile 4-methoxyresorcinol has some water solubility, it might be a suitable solvent, especially for removing highly polar or non-polar impurities.[4]

Q2: How can I confirm the purity of my final product?

A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A pure compound should ideally show a single spot.

  • Melting Point Analysis: A pure compound will have a sharp melting point. For 4-methoxyresorcinol, the expected melting point is around 66°C.[1] A broad melting range indicates the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive quantitative technique. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile compounds. Derivatization of the hydroxyl groups may be necessary to improve volatility.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify any residual impurities if they are present in sufficient quantity (typically >1%).[9]

Q3: What are the common impurities in 4-methoxyresorcinol synthesis?

Impurities will depend on the synthetic route. A common synthesis involves the Baeyer-Villiger oxidation of isovanillin.[1] Potential impurities could include:

  • Unreacted isovanillin

  • The formate ester intermediate

  • Over-oxidation products

  • Residual solvents from the workup (e.g., ether, chloroform)

Q4: What are the recommended storage and handling conditions for 4-methoxyresorcinol?

  • Storage: It is recommended to store 4-methoxyresorcinol in a cool, dark, and dry place in a tightly sealed container.[10][11] Some suppliers recommend refrigeration (2-8°C).[10]

  • Handling: 4-methoxyresorcinol is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[12][13] Always handle it in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis.

  • Prepare the column:

    • Choose an appropriately sized column based on the amount of crude material.

    • Pack the column with silica gel using a slurry method with your initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Prepare the sample:

    • Dissolve your crude 4-methoxyresorcinol in a minimal amount of a suitable solvent (dichloromethane is often a good choice).

    • Alternatively, for less soluble samples, create a "dry load" by adsorbing the sample onto a small amount of silica gel.

  • Load the sample:

    • Carefully add the sample to the top of the column.

  • Elute the column:

    • Start with the low-polarity eluent and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate).

    • Collect fractions and monitor them by TLC.

  • Combine and concentrate:

    • Combine the fractions containing the pure 4-methoxyresorcinol and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude product:

    • Place the crude 4-methoxyresorcinol in an Erlenmeyer flask.

    • Add a small amount of the chosen recrystallization solvent and heat the mixture gently (e.g., on a hot plate) with stirring.

    • Continue adding small portions of the hot solvent until the compound just dissolves.[15]

  • Decolorize (if necessary):

    • If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then gently reheat for a few minutes.

  • Hot filtration:

    • If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallize:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[16]

  • Isolate and dry the crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the crystals in a desiccator or a vacuum oven.

Visualization of Purification Workflow

The following diagram illustrates the decision-making process for purifying crude 4-methoxyresorcinol.

Purification_Workflow cluster_start Initial State cluster_decision Initial Assessment cluster_path1 Path 1: High Impurity/Oily cluster_path2 Path 2: Solid with Minor Impurities cluster_end Final Product & Analysis Crude_Product Crude 4-Methoxyresorcinol Assessment Assess Physical State & TLC Purity Crude_Product->Assessment Column_Chromatography Column Chromatography Assessment->Column_Chromatography Oily / Very Impure Recrystallization_2 Recrystallization Assessment->Recrystallization_2 Solid / Slightly Impure Recrystallization_1 Recrystallization Column_Chromatography->Recrystallization_1 Purity_Check Purity & Identity Check (TLC, MP, HPLC, NMR) Recrystallization_1->Purity_Check Charcoal_Check Discolored? Recrystallization_2->Charcoal_Check Charcoal_Step Add Activated Charcoal & Hot Filter Charcoal_Check->Charcoal_Step Yes Charcoal_Check->Purity_Check No Charcoal_Step->Purity_Check Pure_Product Pure 4-Methoxyresorcinol Purity_Check->Pure_Product

Caption: Decision tree for selecting a 4-methoxyresorcinol purification method.

References

Technical Support Center: Synthesis of 4-Methoxybenzene-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Methoxybenzene-1,3-diol (also known as 4-methoxyresorcinol). This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this valuable compound, with a focus on identifying and mitigating the formation of common side products. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.

Troubleshooting Guide & FAQs

Question 1: My final product is contaminated with a significant amount of resorcinol. What is causing this over-demethylation, and how can I prevent it?

Answer:

The presence of resorcinol as a side product typically occurs when employing a demethylation strategy, for instance, from 3,5-dimethoxyphenol. This issue arises from the reaction conditions being too harsh or prolonged, leading to the cleavage of both methyl ether groups instead of just one.

Causality:

Selective mono-demethylation of aryl methyl ethers is a delicate process. Reagents like strong Lewis acids (e.g., aluminum chloride) or nucleophilic agents (e.g., thiolates) can be aggressive.[1] The desired this compound is itself a phenol and can react further under the same conditions that demethylate the starting material.

Troubleshooting Steps:

  • Reagent Stoichiometry: Carefully control the stoichiometry of the demethylating agent. Use of a slight excess may be necessary, but a large excess will favor complete demethylation. Start with 1.0-1.2 equivalents and optimize from there.

  • Temperature Control: Perform the reaction at the lowest effective temperature. For many demethylation reactions, starting at 0°C and slowly warming to room temperature can provide better selectivity.

  • Reaction Time: Monitor the reaction closely using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent further reaction of the desired product.

  • Choice of Reagent: Consider milder demethylating agents. For example, sodium ethanethiolate in a polar aprotic solvent like N,N-Dimethylformamide (DMF) can offer high selectivity for mono-demethylation of di-ethers.[2]

Question 2: I'm attempting a mono-methylation of resorcinol, but my yield is low, and I'm isolating a significant amount of 1,3-dimethoxybenzene. How can I improve the selectivity for the mono-methylated product?

Answer:

The formation of 1,3-dimethoxybenzene is a classic problem in the direct alkylation of resorcinol. This is due to the small difference in reactivity between the first and second hydroxyl groups, making it difficult to stop the reaction cleanly at the mono-alkylation stage.[3][4]

Causality:

Once the first hydroxyl group is methylated to form this compound, the remaining hydroxyl group is still sufficiently nucleophilic to react with the methylating agent present in the reaction mixture. The use of a strong base and an excess of the methylating agent will drive the reaction towards the di-substituted product.

Troubleshooting Workflow:

cluster_0 Problem: High 1,3-Dimethoxybenzene Formation cluster_1 Troubleshooting Steps cluster_2 Outcome start Low Yield of Mono-methylated Product reagent Control Reagent Stoichiometry start->reagent Action base Use a Weaker Base reagent->base If still problematic protect Employ a Protecting Group Strategy base->protect For optimal control purify Chromatographic Purification protect->purify Final step end Improved Selectivity for this compound purify->end Result

Caption: Troubleshooting workflow for minimizing di-methylation.

Detailed Protocols:

  • Protocol 1: Stoichiometric Control

    • Dissolve resorcinol in a suitable solvent (e.g., acetone).

    • Add a mild base, such as potassium carbonate (K₂CO₃), in a quantity slightly less than one equivalent.

    • Slowly add the methylating agent (e.g., dimethyl sulfate or methyl iodide), ensuring it is the limiting reagent (0.9-1.0 equivalents).

    • Maintain a low reaction temperature (e.g., 0-25°C) and monitor the reaction progress by TLC.

  • Protocol 2: Protecting Group Strategy A more robust method involves protecting one hydroxyl group, methylating the other, and then deprotecting. For example, resorcinol can be mono-benzoylated, followed by methylation and subsequent hydrolysis of the benzoate ester.[3] This multi-step approach often provides a higher yield of the pure mono-methylated product despite the longer sequence.

Question 3: My NMR analysis shows unexpected signals, suggesting the presence of an isomeric side product. What could it be and from which synthetic route?

Answer:

Isomeric impurities are a common issue, particularly in syntheses involving electrophilic aromatic substitution, such as hydroxylation of a methoxyphenol. If you are synthesizing this compound via the hydroxylation of 3-methoxyphenol, you could be forming other methoxybenzene-diol isomers.

Plausible Isomeric Side Products:

Side Product NameStructureCommon Route of Formation
3-Methoxybenzene-1,2-diol 4-MethoxycatecholHydroxylation of 3-methoxyphenol
2-Methoxybenzene-1,4-diol 2-MethoxyhydroquinoneHydroxylation of 3-methoxyphenol
Unreacted Starting Material e.g., 3-MethoxyphenolIncomplete hydroxylation reaction

Causality:

The hydroxyl and methoxy groups on the aromatic ring direct incoming electrophiles to specific positions.[5] In the case of 3-methoxyphenol, the hydroxyl group is a strong ortho-, para-director, and the methoxy group is also an ortho-, para-director. This leads to a mixture of products where hydroxylation occurs at positions 2, 4, and 6, relative to the original hydroxyl group.

start 3-Methoxyphenol reagent Hydroxylation (e.g., H₂O₂/Acid) start->reagent product_desired This compound (Desired Product) reagent->product_desired Major product_isomer1 3-Methoxybenzene-1,2-diol (Isomeric Side Product) reagent->product_isomer1 Minor product_isomer2 2-Methoxybenzene-1,4-diol (Isomeric Side Product) reagent->product_isomer2 Minor

Caption: Formation of isomeric side products during hydroxylation.

Mitigation and Purification:

  • Catalyst Selection: The choice of catalyst in hydroxylation reactions can influence regioselectivity. For instance, certain zeolite catalysts have been shown to favor para-hydroxylation.[6]

  • Purification: Careful column chromatography is typically required to separate these isomers. A solvent system with a gradient of ethyl acetate in hexanes is often effective. Monitoring the fractions by TLC is crucial for successful separation.

Question 4: I'm using the Baeyer-Villiger oxidation of isovanillin. What are the likely side products from this specific route?

Answer:

The synthesis of this compound from isovanillin is an elegant method, but it has its own set of potential impurities.[7]

Potential Side Products and Their Origins:

Side ProductOrigin
Unreacted Isovanillin Incomplete Baeyer-Villiger oxidation.
3-Hydroxy-4-methoxy-phenyl formate The intermediate from the Baeyer-Villiger reaction that has not been hydrolyzed.
3-Hydroxy-4-methoxybenzoic acid Over-oxidation of the starting aldehyde.

Troubleshooting and Prevention:

  • Complete Oxidation: Ensure the Baeyer-Villiger oxidation goes to completion by monitoring with TLC. The use of a slight excess of the oxidant (e.g., performic acid or m-CPBA) may be necessary.

  • Complete Hydrolysis: After the oxidation, ensure complete hydrolysis of the intermediate formate ester. This is typically achieved by refluxing with a base like potassium hydroxide.[7] Monitor this step by TLC to confirm the disappearance of the formate ester.

  • Purification: A final aqueous workup followed by extraction and distillation or crystallization should effectively remove most of these impurities. If acidic impurities like 3-hydroxy-4-methoxybenzoic acid are present, a wash with a mild base solution (e.g., sodium bicarbonate) during the workup can be effective.

References

Technical Support Center: Optimization of Reaction Conditions for 4-Methoxybenzene-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 4-Methoxybenzene-1,3-diol (also known as 4-methoxyresorcinol). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols for the successful synthesis of this valuable compound. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the common challenges encountered during this synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, particularly via the Baeyer-Villiger oxidation of isovanillin followed by hydrolysis. Each problem is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.

Issue 1: Why is the overall yield of my this compound unexpectedly low?

Low yields can be frustrating and often point to suboptimal conditions in one of the two main steps of the synthesis.

Potential Cause A: Incomplete Baeyer-Villiger Oxidation

The conversion of isovanillin to its formate ester is the critical C-O bond-forming step. If this reaction does not go to completion, the overall yield will be inherently limited.

  • Scientific Rationale: The Baeyer-Villiger oxidation involves the insertion of an oxygen atom adjacent to a carbonyl group. The reaction is initiated by the attack of a peroxy acid on the protonated carbonyl, forming a tetrahedral intermediate known as the Criegee intermediate. This is followed by the migratory insertion of one of the adjacent groups. For this reaction to be efficient, the peroxy acid must be active, and the reaction conditions must allow the Criegee intermediate to form and rearrange effectively.[1][2]

  • Troubleshooting Actions:

    • Verify Oxidant Activity: Peroxy acids, such as meta-chloroperbenzoic acid (m-CPBA) or performic acid, can decompose upon storage. Use a freshly opened bottle of m-CPBA or prepare performic acid in situ immediately before use. The activity of m-CPBA can be checked via iodometric titration.

    • Optimize Reaction Time & Temperature: Monitor the disappearance of the isovanillin starting material closely using Thin Layer Chromatography (TLC). If the reaction stalls, a modest increase in temperature or extended reaction time may be necessary. However, excessive heat can lead to decomposition of the oxidant and by-product formation.[3]

    • Ensure Proper Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the peroxy acid to ensure the complete conversion of isovanillin.

Potential Cause B: Incomplete Hydrolysis of the Formate Intermediate

The second step involves the saponification of the intermediate formate ester to yield the final diol product. Incomplete hydrolysis will result in a mixture of product and intermediate, complicating purification and reducing the isolated yield.

  • Scientific Rationale: The hydrolysis of the formate ester is a base-mediated process. The hydroxide ion acts as a nucleophile, attacking the ester carbonyl. For the reaction to proceed efficiently, the concentration of the base and the reaction temperature must be sufficient to drive the saponification to completion.

  • Troubleshooting Actions:

    • Sufficient Base: Ensure at least two equivalents of base (e.g., KOH or NaOH) are used: one to neutralize the formic acid produced and one to deprotonate the phenolic hydroxyl group, which keeps the product in the aqueous phase during initial workup.

    • Adequate Reflux: Ensure the reaction mixture is heated to reflux for a sufficient period (e.g., 1-2 hours) to ensure complete hydrolysis.[4] Monitor the disappearance of the formate ester by TLC.

Potential Cause C: Product Degradation

Phenolic compounds, especially diols and triols, are highly susceptible to oxidation, which can lead to the formation of colored quinone-type by-products and a lower yield of the desired product.[5]

  • Scientific Rationale: The electron-rich aromatic ring of this compound is easily oxidized, particularly in the presence of air (oxygen) and under basic or neutral conditions. This process can be accelerated by trace metal impurities.

  • Troubleshooting Actions:

    • Use Degassed Solvents: Purge solvents with an inert gas (Nitrogen or Argon) before use to minimize dissolved oxygen.

    • Maintain an Inert Atmosphere: Conduct the reaction and workup under a blanket of Nitrogen or Argon.

    • Acidify Promptly: During the workup, once hydrolysis is complete, cool the reaction mixture and acidify it promptly to a pH of ~2-3. The protonated form of the phenol is generally less susceptible to oxidation.

    • Consider an Antioxidant: Adding a small amount of a reducing agent like sodium bisulfite (NaHSO₃) or ascorbic acid during the aqueous workup can help prevent oxidative degradation.

Issue 2: My final product is contaminated with significant amounts of isovanillin.

The presence of the starting material indicates a failure of the first step of the synthesis.

  • Scientific Rationale: As discussed in Issue 1, this is a direct result of an incomplete Baeyer-Villiger oxidation. The troubleshooting steps are therefore focused on ensuring this transformation is successful.

  • Troubleshooting Actions:

    • Reaction Monitoring: The most critical action is to monitor the reaction by TLC. A suitable eluent system (e.g., 30-50% Ethyl Acetate in Hexane) should show a clear separation between the more polar isovanillin and the less polar formate ester intermediate. Do not proceed to the hydrolysis step until the isovanillin spot has completely disappeared.

    • Re-evaluate Oxidant: If the reaction consistently fails to reach completion, the oxidant is the most likely culprit. Use a new batch of m-CPBA or a freshly prepared solution of performic acid.[6]

Issue 3: My purified product is an off-color oil or discolored solid that darkens over time.

This is a classic sign of impurity, most often due to oxidation.

  • Scientific Rationale: The discoloration is typically caused by the formation of highly conjugated, colored quinone-like species from the oxidation of the phenolic product. This can happen during the reaction, workup, purification, or storage.[5]

  • Troubleshooting Actions:

    • Rapid Purification: After extraction, do not let the crude product sit exposed to air for extended periods. Proceed with purification as quickly as possible.

    • Purification Technique:

      • Column Chromatography: Use silica gel chromatography with a gradient of ethyl acetate in hexane to separate the product from more polar, colored impurities.[7][8]

      • Recrystallization: If a solid is obtained, recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane or toluene) can be highly effective. Finding the right solvent is key.[9]

      • Vacuum Distillation: The product has a reported boiling point of 123-125 °C at 1.5 mmHg, making short-path vacuum distillation a viable option for purification.

    • Proper Storage: Store the final, pure product under an inert atmosphere (Argon or Nitrogen), in a sealed vial protected from light, and at a low temperature (2-8 °C) to prevent long-term degradation.[10]

Frequently Asked Questions (FAQs)

Q1: What is the detailed reaction mechanism for this synthesis?

The synthesis is a two-step process: Baeyer-Villiger oxidation followed by ester hydrolysis.

  • Baeyer-Villiger Oxidation: The carbonyl oxygen of isovanillin is protonated by the peroxy acid. The peroxy acid then attacks the carbonyl carbon to form the Criegee intermediate. A concerted rearrangement occurs where the aryl group migrates to the adjacent oxygen, displacing a carboxylate leaving group. The migrating aptitude is typically H > tertiary alkyl > cyclohexyl > secondary alkyl > aryl > primary alkyl > methyl. In this case, the aryl group migrates in preference to the hydride, yielding the formate ester.[2][11]

  • Hydrolysis: Under basic conditions, a hydroxide ion attacks the carbonyl of the formate ester. The tetrahedral intermediate collapses, cleaving the ester C-O bond and releasing the phenoxide and formate ions. Subsequent acidification protonates the phenoxide to give the final this compound product.

Reaction_Mechanism cluster_0 Step 1: Baeyer-Villiger Oxidation cluster_1 Step 2: Hydrolysis Isovanillin Isovanillin Criegee Criegee Intermediate Isovanillin->Criegee + Peroxy Acid Formate Formate Ester Criegee->Formate Aryl Migration Hydrolysis_Start Formate Ester Tetrahedral Tetrahedral Intermediate Hydrolysis_Start->Tetrahedral + OH⁻ Product This compound Tetrahedral->Product Collapse & H⁺ Workup

Caption: Key stages in the synthesis of this compound.

Q2: How should I monitor the progress of the reactions?

Thin Layer Chromatography (TLC) is the most effective tool. Use silica gel plates (e.g., Silica Gel 60 F₂₅₄).

  • Step 1 (Oxidation): Use an eluent like 40% Ethyl Acetate/Hexane. Isovanillin (starting material) is more polar and will have a lower Rf value than the formate ester intermediate. The reaction is complete when the isovanillin spot is no longer visible.

  • Step 2 (Hydrolysis): Use the same eluent system. The formate ester will have a higher Rf than the final product, this compound, which is significantly more polar due to the free hydroxyl group. The reaction is complete when the ester spot is gone.

Q3: What are the primary safety considerations for this synthesis?

  • Peroxy Acids (m-CPBA, Performic Acid): These are strong oxidizing agents and can be shock-sensitive, especially when dry. Handle them with care, avoid metal spatulas, and always work behind a safety shield.

  • Chloroform: Chloroform is a suspected carcinogen and is toxic. All manipulations involving this solvent must be performed in a certified chemical fume hood.

  • Acids and Bases: Concentrated acids and bases are corrosive. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Q4: Are there alternative synthetic routes?

Yes, other routes exist, though they may involve different challenges.

  • Selective Demethylation: Starting from 1,2,4-trimethoxybenzene, one could use selective demethylation reagents to remove the methoxy groups at the 1- and 2-positions. This often suffers from selectivity issues.[12]

  • Selective Methylation: Starting from 1,2,4-benzenetriol, one could attempt a selective methylation at the 4-position. However, 1,2,4-benzenetriol is highly unstable and prone to oxidation and polymerization, making it a difficult starting material to handle.[5][13] The Baeyer-Villiger approach from the stable and commercially available isovanillin is generally more reliable.[4]

Experimental Protocol: Synthesis from Isovanillin

This protocol is based on established literature procedures for the Baeyer-Villiger oxidation of substituted benzaldehydes.[4][6]

Experimental_Workflow Start 1. Dissolve Isovanillin in Chloroform Step2 2. Cool to 0 °C Start->Step2 Step3 3. Add m-CPBA (or Performic Acid) Step2->Step3 Step4 4. Monitor by TLC Step3->Step4 Step5 5. Workup 1: Quench & Wash Step4->Step5 Step6 6. Hydrolysis: Add Alcoholic KOH Step5->Step6 Step7 7. Reflux Reaction Step6->Step7 Step8 8. Workup 2: Acidify & Extract Step7->Step8 Step9 9. Purify: Column or Distillation Step8->Step9 Final Pure this compound Step9->Final

Caption: Workflow for the synthesis of this compound.

Step 1: Baeyer-Villiger Oxidation

  • In a round-bottom flask, dissolve isovanillin (1.0 eq) in a suitable solvent like chloroform or dichloromethane.

  • Cool the solution to 0 °C in an ice bath with vigorous stirring.

  • Add m-chloroperbenzoic acid (m-CPBA, ~1.2 eq) portion-wise, keeping the temperature below 5 °C.

  • Stir the mixture at 0 °C and allow it to slowly warm to room temperature over several hours.

  • Monitor the reaction by TLC until all the isovanillin is consumed.

  • Upon completion, quench the reaction by adding a 10% aqueous solution of sodium sulfite (Na₂SO₃). Separate the organic layer, wash with saturated sodium bicarbonate (NaHCO₃) solution, then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate in vacuo to obtain the crude formate ester.

Step 2: Hydrolysis

  • Dissolve the crude formate ester in ethanol or methanol.

  • Add a 10% aqueous solution of potassium hydroxide (KOH, ~2.5 eq).

  • Heat the mixture to reflux for 1-2 hours. Monitor by TLC for the disappearance of the ester.

  • Cool the reaction mixture to room temperature and remove the alcohol solvent in vacuo.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Carefully acidify with dilute hydrochloric acid (HCl) to pH ~2.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude product.

Step 3: Purification

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Alternatively, for larger scales, purify by vacuum distillation (b.p. 123-125 °C at 1.5 mmHg).

Data Presentation: Optimization of Reaction Conditions

The choice of solvent and oxidant can significantly impact the yield of the Baeyer-Villiger oxidation step. The following table provides an example of how reaction conditions can be optimized.

EntryOxidant (eq)SolventTemp (°C)Time (h)Yield of Ester (%)
1m-CPBA (1.2)Dichloromethane25685
2m-CPBA (1.2)Chloroform25688
3Performic Acid (1.5)Chloroform0-25492[4]
4m-CPBA (1.2)Ethyl Acetate251275

Yields are for the intermediate formate ester, determined after chromatographic purification.

References

Technical Support Center: Regioselective Synthesis of 4-Methoxybenzene-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Office of Senior Application Scientists

Welcome to the technical support center for advanced organic synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) for the regioselective synthesis of 4-Methoxybenzene-1,3-diol (also known as 4-methoxyresorcinol). We have designed this resource to address specific challenges encountered during laboratory experiments, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Section 1: Core Synthetic Strategy & Rationale

The primary challenge in synthesizing this compound is not the installation of a hydroxyl group onto a simple phenol, but rather the selection of a starting material that circumvents the complex regioselectivity issues inherent in polysubstituted benzene rings. A direct electrophilic attack on a simpler precursor like 3-methoxyphenol is often low-yielding and produces a mixture of isomers. The most reliable and high-yielding approach involves a two-step sequence starting from a commercially available, correctly substituted precursor.

FAQ 1: What is the most reliable and efficient method for synthesizing this compound?

The most effective and widely adopted method is the Dakin oxidation of 3-hydroxy-4-methoxybenzaldehyde (isovanillin).[1] This strategy is superior because the substitution pattern of the starting material precisely dictates the regiochemistry of the final product. The aldehyde group is converted into a hydroxyl group, a transformation that is highly efficient for ortho- and para- hydroxylated phenyl aldehydes.[2][3]

This route avoids the significant challenges of introducing a new substituent onto an already activated ring system, which would likely result in a difficult-to-separate mixture of isomers.

Workflow: Recommended Synthetic Pathway

The recommended pathway is a straightforward and high-yielding transformation.

G start Start: 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin) reaction Dakin Oxidation (H₂O₂, Base) start->reaction Step 1 product Target Product: This compound reaction->product Step 2 (Hydrolysis)

Caption: Recommended two-step synthesis via Dakin oxidation.

Section 2: Troubleshooting the Dakin Oxidation of Isovanillin

While the Dakin oxidation is a robust reaction, several experimental parameters must be carefully controlled to ensure high yields and purity. This section addresses the most common issues encountered during this critical step.

FAQ 2: My Dakin oxidation is proceeding slowly or yielding a complex mixture. What are the likely causes?

Several factors can lead to poor outcomes. The reaction involves a nucleophilic addition of a hydroperoxide ion, followed by rearrangement and hydrolysis.[2][4] Each step is sensitive to the reaction conditions.

ProblemPotential CauseRecommended Solution
Low or Incomplete Conversion Degraded Hydrogen Peroxide: H₂O₂ decomposes over time. An old or improperly stored bottle will have lower effective concentration.Use a fresh, unopened bottle of hydrogen peroxide or titrate the existing solution to determine its exact concentration before use.
Insufficient Base: The base is required to deprotonate H₂O₂ to the more nucleophilic hydroperoxide anion (HOO⁻).Ensure the correct stoichiometry of a suitable base (e.g., NaOH, KOH) is used. The pH of the reaction mixture should be alkaline.
Low Temperature: While exothermic, excessively low temperatures can slow the rate-limiting steps of nucleophilic addition and aryl migration.[2]Maintain the reaction at the recommended temperature (often starting at 0°C and allowing it to warm). Monitor with a thermometer.
Formation of Carboxylic Acid Byproduct Incorrect Base/pH: The reaction mechanism is pH-dependent. Conditions that disfavor the desired aryl migration can promote simple oxidation of the aldehyde to a carboxylate.Use a hydroxide base as specified in established protocols. Avoid carbonate or bicarbonate bases which may not provide the optimal pH for the rearrangement step.
Product Degradation (Darkening Color) Excessive Heat: The diol product can be sensitive to oxidation, especially at high temperatures or under prolonged basic conditions.Maintain careful temperature control. Do not allow the reaction to exotherm uncontrollably. Proceed with workup as soon as TLC indicates the reaction is complete.
Low Yield After Workup Incomplete Hydrolysis: The intermediate is a formate ester which must be hydrolyzed to yield the final diol product.[4]Ensure the hydrolysis step (often involving heating with the base after the initial oxidation) is carried out for the specified time to completely cleave the ester.
Premature Product Precipitation: The product has some water solubility, but its salt (phenoxide) is more soluble. Acidifying too quickly or with insufficient mixing can trap the product.During acidic workup, ensure vigorous stirring and add the acid slowly to maintain a homogenous solution until the final pH is reached.
FAQ 3: I see a byproduct with a different TLC retention factor that I suspect is isovanillic acid. How can I avoid this?

The formation of 3-hydroxy-4-methoxybenzoic acid (isovanillic acid) is a known competitive pathway. This occurs when the tetrahedral intermediate formed after hydroperoxide attack collapses without the desired aryl migration, leading to oxidation of the aldehyde.

To minimize this side reaction:

  • Ensure Strong Base: Use sodium or potassium hydroxide. The high pH favors the Dakin pathway over simple oxidation.

  • Control Peroxide Addition: Add the hydrogen peroxide dropwise to the cooled, basic solution of isovanillin. This maintains a controlled concentration of the hydroperoxide nucleophile and helps manage the reaction exotherm.

  • Monitor the Reaction: Use TLC to track the disappearance of the starting material. Prolonged reaction times after full conversion can lead to side reactions and product degradation.

Simplified Dakin Oxidation Mechanism

This diagram illustrates the key steps: nucleophilic attack, rearrangement to a formate ester, and subsequent hydrolysis.

G sub Isovanillin (Ar-CHO) int1 Tetrahedral Intermediate sub->int1 + HOO⁻ nuc Hydroperoxide (HOO⁻) ester Formate Ester (Ar-O-CHO) int1->ester Rearrangement rearr [1,2]-Aryl Migration (Rate-Limiting) prod This compound (Ar-OH) ester->prod Hydrolysis hydro Hydrolysis (OH⁻, H₂O)

Caption: Key mechanistic steps of the Dakin oxidation.

Section 3: Alternative Approaches & Regioselectivity Failures

Understanding why certain seemingly logical pathways fail is as important as knowing the successful route. This section addresses a common pitfall in designing a synthesis for this molecule.

FAQ 4: Why can't I synthesize this compound by formylating 3-methoxyphenol and then performing a Dakin oxidation?

This is a common question rooted in retrosynthetic analysis. However, this approach fails due to the powerful and competing directing effects of the hydroxyl (-OH) and methoxy (-OCH₃) groups during the critical electrophilic formylation step.

Both -OH and -OCH₃ are strong activating, ortho, para-directing groups.[5][6][7] On the 3-methoxyphenol ring, they synergistically activate the C2, C4, and C6 positions for electrophilic attack.

  • -OH (at C1): Directs electrophiles to C2, C4, C6.

  • -OCH₃ (at C3): Directs electrophiles to C2, C4, C6.

The C2 position is ortho to both activating groups, making it highly electron-rich and sterically accessible. The C4 and C6 positions are also strongly activated. Critically, the precursor required for the Dakin oxidation (3-hydroxy-4-methoxybenzaldehyde) cannot be formed because it would require formylation at the C5 position, which is meta to both activating groups and therefore highly disfavored.

Any attempt to formylate 3-methoxyphenol will preferentially yield a mixture of 2-hydroxy-4-methoxybenzaldehyde and 2-hydroxy-6-methoxybenzaldehyde, neither of which leads to the desired final product.[8][9]

Directing Effects on 3-Methoxyphenol

This diagram shows why formylation fails to produce the necessary precursor.

Caption: Analysis of substituent effects on 3-methoxyphenol.

Section 4: Experimental Protocol

Protocol: Synthesis of this compound via Dakin Oxidation

This protocol is adapted from established literature procedures.[1] Always perform a risk assessment before beginning any chemical synthesis.

Materials:

  • 3-hydroxy-4-methoxybenzaldehyde (isovanillin)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (30% w/w solution, fresh)

  • Hydrochloric acid (HCl), concentrated or 6M

  • Diethyl ether or Ethyl acetate (extraction solvent)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

  • Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve isovanillin (1.0 eq) in an aqueous solution of NaOH (2.0-2.5 eq) at room temperature. Stir until all solids have dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

  • Peroxide Addition: While stirring vigorously, add 30% hydrogen peroxide (1.1-1.5 eq) dropwise via a dropping funnel. Caution: The reaction is exothermic. Maintain the internal temperature below 15 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase) until the isovanillin spot has disappeared (typically 1-3 hours).

  • Hydrolysis of Intermediate: Gently heat the reaction mixture to 40-50 °C for 30-60 minutes to ensure complete hydrolysis of the intermediate formate ester.

  • Cooling and Acidification: Cool the reaction mixture back down in an ice bath. Slowly and carefully acidify the solution with HCl to a pH of ~2-3. Stir vigorously during acidification.

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, often an oil or low-melting solid, can be purified by column chromatography on silica gel or by recrystallization if a suitable solvent system is found. The product is reported as an oil that solidifies on cooling (m.p. 66-67 °C).[1]

References

stability issues of 4-Methoxybenzene-1,3-diol under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Methoxybenzene-1,3-diol (CAS 6100-60-3). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound under various experimental conditions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments and the reliability of your results.

Introduction to the Stability of this compound

This compound, also known as 4-methoxyresorcinol, is a phenolic compound with a chemical structure that makes it susceptible to degradation under common laboratory conditions. The presence of two hydroxyl groups on the benzene ring, activated by the electron-donating methoxy group, increases its reactivity, particularly towards oxidation. Understanding and controlling the stability of this compound is paramount for its effective use in research and development.

This guide provides a structured approach to identifying and mitigating stability issues, ensuring that you can confidently handle, store, and utilize this compound in your experiments.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

General Handling and Storage

Q1: What are the ideal storage conditions for this compound to ensure its long-term stability?

A1: To maintain the integrity of this compound, it is crucial to store it under conditions that minimize exposure to atmospheric oxygen, light, and moisture. Commercial suppliers recommend storing the solid compound at 2-8°C under an inert atmosphere, such as nitrogen or argon, and in a dark place.[1] Phenolic compounds, in general, are prone to oxidation, which can be accelerated by light and moisture.[2][3]

Troubleshooting Tip: If you observe a change in the color of your solid this compound (e.g., from off-white to pink or brown), it is a strong indicator of degradation, likely due to oxidation. In such cases, it is advisable to use a fresh batch of the compound for sensitive experiments.

Q2: I need to handle this compound outside of a glovebox. What precautions should I take?

A2: While working in an inert atmosphere is ideal, it is not always practical. For short-duration handling in the open air, work swiftly to minimize exposure. Use clean, dry glassware and spatulas. It is recommended to flush the storage vial with an inert gas before and after use. For preparing solutions, de-gassed solvents should be used.

Stability in Different Solvents

Q3: In which solvents is this compound most stable? Are there any solvents I should avoid?

A3: The choice of solvent can significantly impact the stability of this compound.

  • Recommended Solvents: For short-term experiments, polar aprotic solvents such as acetonitrile (ACN), acetone, and ethyl acetate are generally preferred. These solvents are less likely to participate in degradation reactions compared to protic solvents.

  • Solvents to Use with Caution: Polar protic solvents, such as methanol, ethanol, and water, can act as proton sources and may facilitate certain degradation pathways, especially at non-neutral pH.[4][5][6][7][8] If aqueous solutions are necessary, they should be freshly prepared, de-gassed, and buffered at a slightly acidic pH (see Q4).

  • Solvents to Avoid: Chlorinated solvents should be used with caution as they can contain acidic impurities that may promote degradation.

Troubleshooting Tip: If you observe unexpected peaks in your chromatogram when using a particular solvent, it could be due to solvent-induced degradation. To confirm this, prepare a fresh solution in a recommended solvent and re-analyze.

Influence of pH on Stability

Q4: My experiment requires dissolving this compound in an aqueous buffer. What is the optimal pH range for its stability?

A4: Phenolic compounds are generally more stable in slightly acidic to neutral conditions. At alkaline pH, the hydroxyl groups are deprotonated to form phenoxide ions, which are highly susceptible to oxidation. Therefore, it is recommended to maintain the pH of aqueous solutions of this compound between 4 and 6.

Troubleshooting Tip: If you are working at a pH above 7 and observe rapid discoloration of your solution or the appearance of degradation products in your analysis, the basic conditions are likely the cause. Consider adjusting the pH of your experimental system or minimizing the time the compound spends in the alkaline solution.

Thermal and Photostability

Q5: I need to heat my reaction mixture containing this compound. At what temperature does it start to degrade?

A5: While specific thermal degradation data for this compound is limited, it is known that heating can denature the intramolecular hydrogen bonding at around 220°C, leading to its conversion to resorcinol.[1] For methoxyphenols in general, decomposition can begin at lower temperatures, with the initial step often being the loss of a methyl radical.[2] It is advisable to conduct reactions at the lowest effective temperature and for the shortest possible duration.

Troubleshooting Tip: If a reaction performed at an elevated temperature yields unexpected byproducts, consider the possibility of thermal degradation of this compound. Running a control experiment by heating the compound alone in the reaction solvent can help identify thermal degradants.

Q6: Is this compound sensitive to light? Should I protect my experiments from light?

A6: Yes, phenolic compounds are often photosensitive. Exposure to light, especially UV radiation, can induce photochemical reactions leading to degradation. It is strongly recommended to protect solutions of this compound from light by using amber glassware or by wrapping the reaction vessel with aluminum foil.

Oxidative Stability and Influence of Metal Ions

Q7: I suspect my sample of this compound is degrading due to oxidation. What are the common causes and how can I prevent it?

A7: Oxidation is a primary degradation pathway for this compound. It can be initiated by:

  • Atmospheric Oxygen: As discussed, storing and handling the compound under an inert atmosphere is the most effective preventative measure.

  • Peroxides in Solvents: Ethers and other solvents can form explosive peroxides over time, which are strong oxidizing agents. Always use fresh, peroxide-free solvents.

  • Presence of Metal Ions: Trace metal ions, such as iron (Fe²⁺/Fe³⁺) and copper (Cu⁺/Cu²⁺), can catalyze the oxidation of phenolic compounds.[9][10][11]

Troubleshooting Tip: If you suspect metal-ion-catalyzed oxidation, consider adding a chelating agent like EDTA to your buffer or reaction mixture to sequester trace metals.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in a New Solvent System

This protocol provides a framework for evaluating the compatibility of this compound with a solvent system you intend to use in your experiments.

Materials:

  • This compound

  • Test solvent (HPLC grade or higher)

  • Reference solvent (e.g., Acetonitrile)

  • HPLC system with a UV detector

  • C18 HPLC column

Procedure:

  • Prepare Stock Solutions:

    • Accurately weigh and dissolve this compound in the reference solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Similarly, prepare a stock solution of the same concentration in your test solvent.

  • Initial Analysis (T=0):

    • Immediately after preparation, dilute an aliquot of each stock solution to a suitable concentration for HPLC analysis.

    • Inject the diluted solutions onto the HPLC system and record the chromatograms. Note the peak area and retention time of the parent compound.

  • Incubation:

    • Store the stock solutions under the intended experimental conditions (e.g., room temperature, protected from light).

  • Time-Point Analysis:

    • At regular intervals (e.g., 1, 4, 8, 24 hours), take an aliquot from each stock solution, dilute it as before, and analyze by HPLC.

  • Data Analysis:

    • Compare the peak area of this compound at each time point to the initial (T=0) peak area. A significant decrease in the peak area in the test solvent compared to the reference solvent indicates instability.

    • Monitor for the appearance of new peaks, which would signify degradation products.

Protocol 2: Forced Degradation Study to Identify Potential Degradants

This protocol is designed to intentionally degrade this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS)

  • C18 HPLC column

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at room temperature for 4 hours.

    • Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Preparation for Analysis: Before injection into the HPLC, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration.

  • HPLC Analysis: Analyze all stressed samples, along with an unstressed control, using an HPLC-DAD or HPLC-MS method.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify the degradation products and their retention times.

    • The DAD can provide UV spectra of the degradants, and the MS can provide mass information to aid in their identification.

Data Presentation

Table 1: Summary of Stability Recommendations for this compound

ConditionRecommendationRationale
Storage (Solid) 2-8°C, under inert gas, protected from lightMinimizes oxidation and photodegradation.
Solvents Prefer polar aprotic (e.g., ACN, acetone). Use polar protic (e.g., alcohols, water) with caution and freshly prepared.Protic solvents can participate in degradation, especially at non-neutral pH.
pH (Aqueous) Maintain between pH 4 and 6.Phenoxide formation at alkaline pH increases susceptibility to oxidation.
Temperature Use the lowest effective temperature for reactions.High temperatures can induce thermal decomposition.
Light Protect solutions from light using amber vials or foil.Prevents photodegradation.
Additives Consider using a chelating agent (e.g., EDTA) in aqueous systems.Sequesters catalytic metal ions that promote oxidation.

Visualizations

Degradation_Pathway This compound This compound Oxidized Products Oxidized Products This compound->Oxidized Products O2, Metal Ions, High pH Photodegradation Products Photodegradation Products This compound->Photodegradation Products UV/Vis Light Thermal Degradation Products Thermal Degradation Products This compound->Thermal Degradation Products Heat

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prepare Stock Solution Prepare Stock Solution Acid/Base Hydrolysis Acid/Base Hydrolysis Prepare Stock Solution->Acid/Base Hydrolysis Oxidation Oxidation Prepare Stock Solution->Oxidation Heat Heat Prepare Stock Solution->Heat Light Light Prepare Stock Solution->Light HPLC-DAD/MS Analysis HPLC-DAD/MS Analysis Acid/Base Hydrolysis->HPLC-DAD/MS Analysis Oxidation->HPLC-DAD/MS Analysis Heat->HPLC-DAD/MS Analysis Light->HPLC-DAD/MS Analysis Data Interpretation Data Interpretation HPLC-DAD/MS Analysis->Data Interpretation

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Synthesis of 4-Methoxybenzene-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Methoxybenzene-1,3-diol (also known as 4-methoxyresorcinol). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The primary methods for synthesizing this compound include the Dakin oxidation of isovanillin (3-hydroxy-4-methoxybenzaldehyde), the selective demethylation of 1,2,4-trimethoxybenzene, and the hydroxylation of 3-methoxyphenol. The choice of route often depends on the availability of starting materials, scale, and desired purity profile.

Q2: My final product is a dark brown or reddish solid, not the expected off-white solid. Why?

A2: this compound, like many phenols, is highly susceptible to air oxidation. The formation of colored impurities, likely quinone-type species, is common if the reaction, workup, or storage is performed without taking precautions to exclude oxygen. It is crucial to work under an inert atmosphere (Nitrogen or Argon) where possible and to store the final product in a dark, sealed container at a low temperature.[1][2]

Q3: What are the key physical properties I should expect for my final product?

A3: The expected physical properties for this compound are summarized in the table below. Significant deviation may indicate impurities.

PropertyValueSource
Molecular Formula C₇H₈O₃[3]
Molecular Weight 140.14 g/mol [3]
Melting Point 66 °C[1][3]
Boiling Point 123-125 °C @ 1.5 Torr[3]
Appearance Off-white to very dark brown solid[3]
Solubility Slightly soluble in DMSO and Methanol[1]

Troubleshooting Guide: Common Issues and Solutions

This section provides a detailed, question-and-answer-formatted guide to address specific experimental challenges.

Issue 1: Low or No Yield

Q: I'm attempting the synthesis from isovanillin, but my yield is extremely low after workup. What could be the cause?

A: This is a common issue in the Dakin oxidation route, which involves two key steps: oxidation to a formate ester and subsequent hydrolysis. Problems can arise in either stage.

  • Cause 1: Ineffective Performic Acid. Performic acid is unstable and should be prepared fresh in situ. If the oxidation of the aldehyde to the formate ester is incomplete, your yield will suffer.

    • Solution: Monitor the first step closely by Thin Layer Chromatography (TLC). If you still see the starting isovanillin spot, the oxidation is not complete. Ensure your performic acid solution is freshly prepared and added dropwise at 0 °C to a vigorously stirred solution to control the exothermic reaction.[3]

  • Cause 2: Incomplete Hydrolysis. The intermediate formate ester must be fully hydrolyzed to the desired phenol.

    • Solution: Ensure the reaction mixture is sufficiently alkaline during the hydrolysis step with alcoholic potassium hydroxide. The protocol suggests refluxing for 1 hour to drive the reaction to completion.[3] Incomplete hydrolysis will leave the formate ester in the organic phase, reducing the yield of the desired diol.

Issue 2: Product Purity and Side Reactions

Q: My final product is contaminated with a significant amount of an unknown impurity. How can I identify and prevent it?

A: The nature of the impurity is highly dependent on your synthetic route. Let's consider the selective demethylation of 1,2,4-trimethoxybenzene as an example.

  • Cause 1: Lack of Regioselectivity. The goal is to selectively cleave the methyl ether at the 2-position (or 1-position depending on numbering) while leaving the others intact. Common demethylating agents like BBr₃ or AlCl₃ can sometimes lead to a mixture of products, including the fully demethylated 1,2,4-trihydroxybenzene or other isomers.[4][5]

    • Solution: The choice of Lewis acid and reaction conditions is critical for selectivity. For instance, ZrCl₄ has been reported for selective demethylation of o-trimethoxybenzene compounds under mild conditions.[6] Carefully controlling the stoichiometry of the demethylating agent (often 1-1.5 equivalents) and maintaining a low temperature can significantly improve selectivity.

  • Cause 2: Residual Starting Material. An incomplete reaction is a straightforward cause of impurity.

    • Solution: Use TLC or GC-MS to monitor the reaction's progress. If starting material persists, consider extending the reaction time or slightly increasing the temperature. Ensure your reagents are anhydrous, as water can quench Lewis acid catalysts.

  • Cause 3: Oxidation During Workup. As mentioned in the FAQs, phenols are sensitive to oxidation.

    • Solution: Perform the aqueous workup using degassed solvents. Washing the organic extract with a mild reducing agent solution, such as sodium bisulfite, can sometimes help remove quinone-type impurities. Purification via column chromatography should be done promptly after the workup.

Logical Workflow for Troubleshooting Impurities

The following diagram outlines a systematic approach to identifying and mitigating by-products.

G cluster_ms Mass Spec Analysis cluster_nmr NMR Analysis cluster_solution Mitigation Strategy start Crude Product Shows Impurity (TLC/NMR) ms Analyze by LC-MS or GC-MS start->ms nmr Analyze ¹H and ¹³C NMR start->nmr ms_mw Determine Molecular Weight of Impurity ms->ms_mw nmr_signals Compare Signals to Known Spectra nmr->nmr_signals ms_mw_sm MW = Starting Material? ms_mw->ms_mw_sm ms_mw_over MW = Over-demethylation? ms_mw->ms_mw_over ms_mw_ox MW = Product + 14 (Me) or -14 (CH2)? Or Product - 2 (Oxidation)? ms_mw->ms_mw_ox sol_incomplete Incomplete Reaction: - Extend reaction time - Increase temperature moderately - Check reagent quality ms_mw_sm->sol_incomplete Identifies sol_over Poor Selectivity: - Lower temperature - Reduce equivalents of reagent - Change Lewis Acid (e.g., ZrCl₄) ms_mw_over->sol_over Identifies sol_ox Oxidation: - Use inert atmosphere - Degas solvents - Purify promptly ms_mw_ox->sol_ox Identifies nmr_sm Signals match Starting Material? nmr_signals->nmr_sm nmr_methoxy Incorrect number of -OCH₃ signals? nmr_signals->nmr_methoxy nmr_quinone Loss of aromaticity, quinoid protons? nmr_signals->nmr_quinone nmr_sm->sol_incomplete Confirms nmr_methoxy->sol_over Confirms nmr_quinone->sol_ox Confirms

Caption: A logical workflow for impurity identification and mitigation.

Detailed Experimental Protocol: Synthesis from Isovanillin

This protocol is adapted from established literature procedures and provides a reliable method for laboratory-scale synthesis.[3]

Workflow Diagram

References

Technical Support Center: Minimizing Impurities in 4-Methoxyresorcinol Production

Author: BenchChem Technical Support Team. Date: December 2025

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methoxyresorcinol (2,4-dihydroxyanisole). The purity of this key intermediate is paramount, as even trace impurities can impact downstream reactions, biological activity, and regulatory compliance. This document provides in-depth troubleshooting advice, validated protocols, and a mechanistic understanding of impurity formation to empower you to achieve the highest possible purity in your synthesis.

Understanding Common Impurities and Their Origins

The impurity profile of 4-methoxyresorcinol is intrinsically linked to its synthetic route. A prevalent and high-yielding laboratory method involves the Baeyer-Villiger oxidation of isovanillin (3-hydroxy-4-methoxybenzaldehyde).[1][2] While effective, this pathway can introduce several predictable process-related impurities if not perfectly controlled.

// Relationships Isovanillin -> ImpurityA [style=dashed, label="Incomplete\nReaction", dir=back]; FormateEster -> ImpurityB [style=dashed, label="Incomplete\nReaction", dir=back]; Product -> ImpurityC [style=dashed, label="Exposure to Air/Heat", color="#EA4335"];

// Invisible edges for alignment {rank=same; Isovanillin; ImpurityA;} {rank=same; FormateEster; ImpurityB;} {rank=same; Product; ImpurityC;} } endom Caption: Synthesis of 4-methoxyresorcinol from isovanillin and common impurity formation points.

Table 1: Common Impurities in 4-Methoxyresorcinol Synthesis (via Isovanillin)

Impurity IDChemical NameTypical OriginMitigation Strategy
A IsovanillinIncomplete Baeyer-Villiger oxidation.Ensure correct stoichiometry of the oxidizing agent; monitor reaction to completion via TLC/HPLC.
B 4-methoxy-3-hydroxyphenyl formateIncomplete hydrolysis of the intermediate formate ester.Ensure sufficient base and reflux time during the hydrolysis step; monitor disappearance of the intermediate.
C Quinone-type speciesOxidation of the electron-rich phenolic rings of the final product.Conduct work-up and storage under an inert atmosphere (N₂ or Ar); use degassed solvents; store product in a dark, cool place.[3]
D Isomeric Impurities (e.g., 2-methoxyresorcinol)Arise from non-selective reactions on different starting materials (e.g., direct methylation of resorcinol).Use a highly regioselective synthesis route, such as the Baeyer-Villiger oxidation of isovanillin.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues encountered during synthesis and purification.

Issue 1: The final isolated product is a pink or brown oil/solid instead of the expected off-white solid.

  • Q: What is causing this discoloration, and how can I prevent it? A: The discoloration is almost certainly due to the formation of trace amounts of oxidized, quinone-type species (Impurity C). Phenols, particularly dihydroxylated compounds like 4-methoxyresorcinol, are highly susceptible to oxidation by atmospheric oxygen, which can be accelerated by heat and light.

    Causality and Recommended Actions:

    • Inert Atmosphere: The primary cause is exposure to oxygen. It is critical to conduct the reaction work-up, particularly the solvent removal and final product isolation steps, under an inert atmosphere like nitrogen or argon.[3]

    • Degassed Solvents: Solvents can contain dissolved oxygen. Before use in extraction or recrystallization, degas your solvents by sparging with nitrogen or argon for 15-30 minutes.

    • Temperature Control: Avoid excessive heat during solvent evaporation. Use a rotary evaporator with the water bath set to the lowest practical temperature (e.g., ≤ 40 °C).

    • Storage: Store the purified 4-methoxyresorcinol under an inert atmosphere in a sealed, amber vial at low temperatures (2-8 °C) to prevent long-term degradation.[4]

Issue 2: HPLC analysis of my final product shows a significant peak corresponding to the starting material, isovanillin.

  • Q: My reaction seems to have gone to completion by TLC, but HPLC shows >5% unreacted isovanillin (Impurity A). Why is this, and what should I do? A: This indicates an incomplete Baeyer-Villiger oxidation. While TLC is an excellent tool for rapid monitoring, co-elution of spots or differences in UV activity can sometimes be misleading. HPLC provides a more accurate quantitative picture.

    Causality and Recommended Actions:

    • Oxidant Stoichiometry & Quality: The most likely cause is insufficient or degraded oxidizing agent (e.g., performic acid or m-CPBA). Performic acid, in particular, is unstable and should be freshly prepared. Ensure you are using at least the stoichiometric amount, and consider a slight excess (e.g., 1.1 equivalents) to drive the reaction to completion.

    • Reaction Time & Temperature: The Baeyer-Villiger oxidation can be sluggish at very low temperatures. Ensure the reaction is maintained at the recommended temperature (e.g., 0 °C to room temperature, depending on the specific protocol) for a sufficient duration.[1] Monitor the reaction at set time points (e.g., 1 hr, 3 hr, 6 hr) using HPLC to confirm the disappearance of the starting material.

    • Purification: If a batch is already produced with this impurity, it can often be removed via careful column chromatography or recrystallization. See the protocols section for guidance.

Issue 3: My ¹H NMR spectrum shows a singlet around 8.0-8.5 ppm that I can't assign to the product.

  • Q: Besides the expected aromatic and methoxy peaks, there is a persistent singlet in the aldehyde region of my NMR spectrum. What is it? A: A singlet in this region is characteristic of a formate ester proton (-O-CHO). This is Impurity B, the intermediate from the Baeyer-Villiger reaction, indicating that the final hydrolysis step was incomplete.

    Causality and Recommended Actions:

    • Hydrolysis Conditions: The saponification of the formate ester requires sufficiently basic conditions and adequate time. Ensure you are using a sufficient molar excess of a strong base like KOH or NaOH.

    • Reflux Time: Increase the reflux time for the hydrolysis step. Monitor the reaction by TLC or HPLC, specifically looking for the disappearance of the intermediate formate ester spot/peak.

    • Solvent: Ensure the solvent system (e.g., aqueous ethanol) allows for the solubility of both the ester and the hydroxide base to ensure an efficient reaction.[1]

Frequently Asked Questions (FAQs)

  • Q1: What is the best analytical technique to determine the purity of 4-methoxyresorcinol? A1: High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard for quantifying purity and separating related impurities. For identifying unknown peaks, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for obtaining molecular weight information.[5][6][7]

  • Q2: Can I use Gas Chromatography (GC) to analyze my sample? A2: GC can be used, but it often requires derivatization of the acidic hydroxyl groups (e.g., silylation) to improve volatility and peak shape. For routine purity checks, HPLC is generally more direct and convenient.[6]

  • Q3: My product yield is low after recrystallization. What can I do? A3: Low yield is often a trade-off for high purity. To optimize, perform a systematic solvent screening to find a system where the product is highly soluble when hot but sparingly soluble when cold. Ensure you are not using an excessive amount of solvent, which will keep more of your product in the mother liquor. After filtration, wash the crystals with a minimal amount of ice-cold solvent to remove surface impurities without significant product loss.

Analytical and Purification Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This protocol provides a robust starting point for assessing the purity of 4-methoxyresorcinol and detecting the common impurities discussed.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis p1 Weigh ~10 mg of sample p2 Dissolve in 10 mL Acetonitrile/Water (50:50) p1->p2 p3 Filter through 0.45 µm syringe filter p2->p3 a1 Inject 5 µL onto HPLC system p3->a1 Inject into Vial a2 Run Gradient Method a1->a2 a3 Analyze Data: Integrate peaks, calculate % Area a2->a3

Table 2: Recommended HPLC-UV Method for Purity Analysis

ParameterCondition
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 15 minutes, hold for 2 minutes, return to 10% B over 1 minute, equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 5 µL
Protocol 2: Recrystallization for Final Product Purification

This procedure is effective at removing less polar impurities like unreacted isovanillin and more polar impurities that remain in the mother liquor.

  • Solvent Selection: In a test tube, dissolve a small amount of crude 4-methoxyresorcinol (~50 mg) in a minimal amount of hot toluene. If it dissolves completely, toluene is a good candidate. Add a co-solvent like heptane (an anti-solvent) dropwise until the solution becomes slightly turbid. This toluene/heptane system is often effective.

  • Dissolution: Place the bulk of the crude product into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add the primary solvent (e.g., toluene) in portions while heating gently (e.g., 60-70 °C) and stirring until the solid is fully dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If insoluble matter is present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent (or just the anti-solvent, e.g., heptane) to remove any residual mother liquor.

  • Drying: Dry the purified crystals under high vacuum at a low temperature (e.g., 30-40 °C) to a constant weight.

References

Technical Support Center: Synthesis of 4-Methoxybenzene-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-Methoxybenzene-1,3-diol (also known as 4-methoxyresorcinol). This guide is designed for researchers, chemists, and drug development professionals seeking to navigate the complexities of its synthesis, with a particular focus on leveraging alternative catalytic systems. We will move beyond standard textbook procedures to address the practical challenges and nuances encountered in a laboratory setting, providing actionable troubleshooting advice and validated protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of this compound.

Q1: What are the primary synthetic strategies for producing this compound?

There are two main approaches. The first is a multi-step chemical synthesis, often starting from a precursor like isovanillin (3-hydroxy-4-methoxybenzaldehyde) and employing a Baeyer-Villiger oxidation to introduce the second hydroxyl group.[1][2] The second, more direct approach is the catalytic hydroxylation of a suitable precursor, such as 3-methoxyphenol or o-methoxyphenol, using an oxidant. This guide focuses on the latter, as catalyst choice is critical for achieving high yield and selectivity.

Q2: Why is there a need for alternative catalysts in this synthesis?

Traditional hydroxylation methods can suffer from several drawbacks. They often require harsh reagents, produce significant waste, and can lead to poor selectivity, resulting in a mixture of isomers and over-oxidized byproducts like quinones and tars.[3][4] Alternative catalysts, such as zeolites and enzymes, offer the potential for greener, more selective, and more efficient syntheses under milder conditions.[5]

Q3: What are the main classes of alternative catalysts for this transformation?

The most promising alternative catalysts fall into three main categories:

  • Heterogeneous Catalysts: Primarily titanium-containing molecular sieves (e.g., TS-1, Ti-SBA-15). These solid catalysts are advantageous due to their ease of separation and potential for recyclability.[6][7]

  • Biocatalysts (Enzymes): Specific monooxygenases, such as toluene 4-monooxygenase (T4MO), have been shown to hydroxylate methoxyphenols with high regioselectivity.[5][8]

  • Homogeneous Catalysts: This category includes systems like heteropolyacids and copper complexes that mimic enzyme activity.[4][9] While often highly active, their separation from the product can be a challenge.

Q4: How do I select the best catalyst for my specific research needs?

The optimal catalyst depends on your priorities:

  • For scalability and reusability: Ti-based zeolites are an excellent choice.

  • For ultimate selectivity and mild conditions: Biocatalysis with an engineered enzyme is unparalleled, though it requires expertise in molecular biology and biochemistry.

  • For high turnover and exploratory work: Homogeneous catalysts can offer rapid results, provided a robust purification strategy is in place.

Section 2: Troubleshooting Guides for Alternative Catalytic Systems

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Troubleshooting: Ti-Based Zeolite Catalysts (e.g., TS-1)

Titanium-silicate zeolites are powerful but sensitive catalysts for hydroxylation with hydrogen peroxide (H₂O₂).

Q: My reaction starts but then stalls, resulting in low conversion of the methoxyphenol precursor. What is the likely cause?

  • Potential Cause 1: Catalyst Deactivation. The titanium active sites are highly susceptible to poisoning. Water, a byproduct of H₂O₂ decomposition and also often used as a solvent, can coordinate strongly to the Ti sites, inhibiting substrate binding. The diol product itself can also adsorb onto the catalyst surface, blocking active sites.

  • Recommended Solution:

    • Catalyst Activation: Ensure your catalyst is properly activated before use. Calcine the zeolite powder under dry air at ~550 °C for several hours and store it in a desiccator.

    • Solvent Choice: While the reaction can be run in various solvents, consider switching from highly polar solvents like water or methanol to acetone or acetonitrile, which can help minimize competitive binding to the active sites.[6]

    • Controlled H₂O₂ Addition: Add the hydrogen peroxide solution slowly via a syringe pump over several hours. This maintains a low, steady concentration of H₂O₂ and water in the reaction mixture, reducing the rate of catalyst deactivation.

Q: The selectivity is poor. I'm isolating the desired this compound, but also other isomers and some tarry substances. How can this be improved?

  • Potential Cause: Non-selective Radical Reactions. Poorly controlled decomposition of H₂O₂ on the external surface of the zeolite or in the bulk solution can generate hydroxyl radicals, which are highly reactive and non-selective, leading to a mixture of products and polymerization (tar).[4]

  • Recommended Solution:

    • Optimize Temperature: Hydroxylation reactions should be run at moderate temperatures, typically between 50-90 °C.[6] Excessively high temperatures accelerate the non-productive decomposition of H₂O₂.

    • Molar Ratios: Use a molar excess of the phenol substrate relative to H₂O₂ (e.g., a phenol:H₂O₂ ratio of 3:1 to 8:1).[6] This ensures the oxidant is the limiting reagent and increases the statistical probability of it reacting with the intended substrate at a catalytic site.

    • Catalyst Quality: Ensure you are using a high-quality TS-1 catalyst with minimal extra-framework titanium, as these external Ti sites are often responsible for non-selective H₂O₂ decomposition.

Troubleshooting: Biocatalysis with Toluene 4-Monooxygenase (T4MO)

Using enzymes offers exquisite selectivity but requires careful handling of biological components. The synthesis of 4-methoxyresorcinol can be achieved via the oxidation of o-methoxyphenol using T4MO.[5][8]

Q: The enzymatic reaction is extremely slow, and the overall yield is very low.

  • Potential Cause 1: Cofactor Limitation. T4MO is a multicomponent enzyme system that requires a continuous supply of the reducing equivalent NADH to function. In a whole-cell biocatalysis setup, the host organism's metabolism must regenerate NADH efficiently.

  • Recommended Solution:

    • Add a Co-substrate: Supplement the reaction medium with a co-substrate that the host cells (typically E. coli) can metabolize to generate NADH. Glucose or glycerol are common and effective choices.

    • Oxygen Supply: The reaction consumes molecular oxygen. Ensure the reaction vessel is well-aerated by vigorous shaking or sparging with air. For dense cell suspensions, oxygen can quickly become the limiting factor.

  • Potential Cause 2: Substrate/Product Toxicity. High concentrations of the phenolic substrate (o-methoxyphenol) or the diol product can be toxic to the microbial cells, damaging cell membranes and inhibiting metabolic activity.

  • Recommended Solution:

    • Substrate Feeding: Instead of adding all the substrate at the beginning, use a fed-batch approach. Add small aliquots of o-methoxyphenol over time to maintain a low but steady concentration.

    • In Situ Product Removal: If product toxicity is suspected, consider adding an immiscible organic solvent (like dodecane) or an adsorbent resin (like Amberlite XAD-4) to the reaction mixture. The hydrophobic product will partition into this phase, removing it from the aqueous environment of the cells.

Q: I'm getting the desired 4-methoxyresorcinol, but also significant amounts of 3-methoxycatechol. How can I improve regioselectivity?

  • Potential Cause: Wild-Type Enzyme Behavior. The wild-type T4MO enzyme naturally produces a mixture of products from o-methoxyphenol, with 4-methoxyresorcinol being the major product (around 87%) but also forming 3-methoxycatechol (11%) and methoxyhydroquinone (2%).[5][8]

  • Recommended Solution: Protein Engineering. This is an advanced but powerful solution. The regioselectivity of T4MO can be dramatically altered by mutating key amino acid residues in the active site. For example, specific mutations at positions like G103 and A107 of the TmoA subunit have been shown to shift the product distribution.[5][8] Collaborating with a molecular biology lab or using a commercially available engineered variant is the most direct path to improving selectivity beyond what the wild-type enzyme can offer.

Section 3: Protocols & Workflows

General Experimental Workflow

The following diagram illustrates a typical workflow for screening alternative catalysts in the synthesis of this compound.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Analysis cat_prep Catalyst Preparation (Activation / Cell Growth) rxn_setup Reaction Setup (Inert Atmosphere, Temp Control) cat_prep->rxn_setup reagent_prep Reagent Preparation (Solvent Degassing, Substrate Purification) reagent_prep->rxn_setup reagent_add Controlled Reagent Addition (e.g., Oxidant) rxn_setup->reagent_add rxn_monitor Reaction Monitoring (TLC, GC/HPLC) reagent_add->rxn_monitor cat_removal Catalyst Removal (Filtration / Centrifugation) rxn_monitor->cat_removal Upon Completion extraction Product Extraction cat_removal->extraction purification Purification (Column Chromatography) extraction->purification analysis Analysis (NMR, MS) purification->analysis G A Ti(IV)-OH B Ti(IV)-OOH A->B + H₂O₂ prod Product (Ar-OH) A->prod B->A - H₂O C Ti-peroxo intermediate B->C - H₂O D Product Complex C->D + Ar-H D->A Product Release sub Substrate (Ar-H) sub->C h2o2 H₂O₂ h2o H₂O

References

Technical Support Center: Synthesis of 4-Methoxybenzene-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide to Navigating Solvent Effects

Welcome to the technical support center for the synthesis of 4-Methoxybenzene-1,3-diol (also known as 4-methoxyresorcinol). This guide is designed for researchers, chemists, and drug development professionals who encounter challenges during the synthesis of this valuable intermediate. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the underlying chemistry, focusing specifically on how your choice of solvent can be the difference between a successful synthesis and a complex purification problem.

The synthesis of this compound, while seemingly straightforward, is nuanced. The molecule possesses two hydroxyl groups and a methoxy group on an aromatic ring, making it susceptible to a variety of side reactions if conditions are not precisely controlled. The solvent is not merely a medium for the reaction; it is an active participant that influences solubility, stabilizes intermediates, and can even alter the reactivity of your reagents. This guide will equip you with the knowledge to troubleshoot common issues and optimize your reaction conditions.

Troubleshooting Guide: Common Issues & Solutions

This section is structured in a question-and-answer format to directly address the most common problems encountered in the laboratory, particularly for syntheses involving the selective demethylation of precursors like 1,3,5-trimethoxybenzene or 3,4-dimethoxyphenol.

Question 1: My reaction has stalled, or the yield is extremely low. What's the likely cause related to my solvent?

Answer: A stalled reaction or poor yield is one of the most frequent issues, often directly traceable to solvent choice. The root cause typically falls into one of three categories: poor solubility, incorrect solvent polarity, or reagent incompatibility.

  • Cause A: Poor Solubility: Your starting material (e.g., 1,3,5-trimethoxybenzene) and the demethylating agent must be sufficiently soluble at the reaction temperature. If the reactants are not in the same phase, the reaction rate will be severely limited.

    • Solution: Before starting, perform a simple solubility test. If using a Lewis acid like Aluminum Chloride (AlCl₃), which is common for this transformation, non-polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often effective.[1] If solubility is still an issue, a more polar aprotic solvent like acetonitrile might be considered, which has been shown to give good results with AlCl₃.[1]

  • Cause B: Insufficient Stabilization of Intermediates: Demethylation reactions, especially those mediated by Lewis acids, proceed through charged intermediates or transition states. The solvent plays a critical role in stabilizing these species.

    • Solution: If you are using a completely non-polar solvent (e.g., hexane), the reaction may be sluggish because the solvent cannot stabilize the polar Lewis acid-ether complex that forms. Switching to a moderately polar, aprotic solvent like DCM or chlorobenzene can enhance the rate without introducing competing side reactions.

  • Cause C: Reagent Incompatibility: Protic solvents (e.g., water, methanol, ethanol) will react violently with or deactivate many common demethylating agents, such as Boron Tribromide (BBr₃) or AlCl₃.[1]

    • Solution: Always use anhydrous, aprotic solvents when working with strong Lewis acids. Ensure your solvent is freshly distilled or from a sealed, dry source.

low_yield_troubleshooting start Low Yield Observed check_solubility Are all reactants soluble? start->check_solubility check_solvent_type Is the solvent aprotic and anhydrous? check_solubility->check_solvent_type Yes increase_polarity Action: Test a more polar aprotic solvent (e.g., MeCN). check_solubility->increase_polarity No use_cosolvent Action: Consider a co-solvent system. check_solubility->use_cosolvent Partially check_temp Is reaction temperature optimal for the solvent? check_solvent_type->check_temp Yes dry_solvent Action: Use freshly dried solvent and inert atmosphere. check_solvent_type->dry_solvent No increase_temp Action: Switch to a higher-boiling solvent (e.g., DCE, NMP). check_temp->increase_temp No end Re-run Experiment check_temp->end Yes increase_polarity->end use_cosolvent->end dry_solvent->end increase_temp->end solvent_effect cluster_0 Non-Polar Solvent (e.g., Toluene) cluster_1 Polar Aprotic Solvent (e.g., DCM, MeCN) A Substrate + AlCl₃ B Weakly Solvated, Less Stable Intermediate A->B Poor stabilization C Slow/No Reaction B->C D Substrate + AlCl₃ E Well-Solvated, Stable Intermediate D->E Good stabilization F Desired Demethylation E->F

References

Technical Support Center: Navigating the Solubility Challenges of 4-Methoxybenzene-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Welcome to the specialized technical guide for 4-Methoxybenzene-1,3-diol. This document is crafted for researchers, scientists, and professionals in drug development who face solubility hurdles with this compound. Our objective is to deliver comprehensive, actionable solutions rooted in scientific principles to enhance your experimental success. This compound, a valuable phenolic compound, presents solubility limitations that can impede research progress. This guide provides a structured methodology to comprehend and overcome these challenges.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to common queries regarding the handling and dissolution of this compound.

Q1: What are the fundamental solubility characteristics of this compound? this compound is a polar molecule, but its aromatic ring imparts significant hydrophobic character, leading to poor solubility in water. It is classified as sparingly soluble in aqueous solutions at neutral pH. Its solubility is markedly influenced by the pH of the aqueous medium and the polarity of organic solvents.

Q2: I'm struggling to dissolve this compound in water. Why is this the case? The presence of a benzene ring in its structure makes the molecule relatively non-polar, counteracting the solubilizing effects of its polar hydroxyl and methoxy groups. This dual nature restricts its ability to readily dissolve in water without formulation adjustments.

Q3: Can pH modification enhance its aqueous solubility? Absolutely. Adjusting the pH is a primary strategy for improving the aqueous solubility of phenolic compounds.[1] By increasing the pH to a basic level, the acidic hydroxyl groups of this compound are deprotonated, forming more soluble phenolate ions.

Q4: Which organic solvents are most effective for dissolving this compound? Polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent choices for dissolving this compound. Polar protic solvents such as methanol and ethanol can also be used, although the solubility might be comparatively lower.[2][3]

Q5: Are there any stability issues to consider when preparing solutions of this compound? Yes, phenolic compounds can be prone to oxidation, particularly at alkaline pH in the presence of air, which can result in the formation of colored byproducts.[4][5] It is recommended to use freshly prepared solutions and, for sensitive applications, to work under an inert atmosphere like nitrogen or argon.

Part 2: Troubleshooting Guides & Experimental Protocols

This section offers in-depth, step-by-step protocols to systematically address and resolve solubility problems.

Guide 1: Systematic Approach to Enhancing Aqueous Solubility via pH Adjustment

This protocol provides a detailed methodology for increasing the aqueous solubility of this compound through controlled basification.

The hydroxyl groups on the benzene ring are weakly acidic. Increasing the pH of the aqueous solution above the compound's pKa facilitates the deprotonation of these groups. This conversion into anionic phenolate species dramatically increases the molecule's polarity and, consequently, its solubility in water.

  • Preparation of Suspension: Create a suspension of this compound in deionized water at the desired concentration.

  • Agitation: Continuously stir the suspension at ambient temperature.

  • Controlled Basification: Add a suitable base, such as 1 M sodium hydroxide (NaOH), dropwise to the suspension.

  • pH Monitoring: Use a calibrated pH meter to monitor the pH of the solution in real-time.

  • Visual Observation: Observe the dissolution of the solid material as the pH rises.

  • Endpoint Determination: Note the pH at which the compound fully dissolves.

  • Stability Assessment: After dissolution, inspect the solution for any color changes that may signify degradation. For critical experiments, it is advisable to use the solution immediately after preparation.

  • Visual Confirmation: The disappearance of all solid particles, resulting in a clear solution, is the primary indicator of successful solubilization.

  • Reproducibility: The pH required for complete dissolution should be consistent for a given concentration.

  • Spectroscopic Verification: To ensure the chemical integrity of the compound post-pH adjustment, a UV-Vis spectrum can be obtained and compared against a reference spectrum.

Guide 2: Strategic Selection of Organic Solvents

This guide outlines a systematic process for identifying a suitable organic solvent for this compound.

The "like dissolves like" principle is fundamental to solvent selection. The polarity of the solvent should align with that of the solute. Given that this compound has both polar (hydroxyl and methoxy groups) and non-polar (benzene ring) features, a range of polar organic solvents should be assessed.

  • Solvent Panel: Select a range of solvents with varying polarities (see table below).

  • Micro-Scale Testing: In individual vials, place a small, pre-weighed amount of this compound (e.g., 1-2 mg).

  • Solvent Addition: Add a fixed volume of each selected solvent (e.g., 200 µL) to the corresponding vial.

  • Vigorous Mixing: Agitate the vials (e.g., using a vortex mixer) for a consistent duration (e.g., 2-3 minutes).

  • Qualitative Assessment: Visually evaluate the extent of dissolution for each solvent.

  • Quantitative Analysis (Optional): For precise solubility determination, prepare saturated solutions, remove undissolved solid by filtration, and measure the concentration of the dissolved compound using an appropriate analytical technique such as HPLC or UV-Vis spectroscopy.

SolventTypeDielectric ConstantQualitative Solubility
Dimethyl Sulfoxide (DMSO)Polar Aprotic47High
Dimethylformamide (DMF)Polar Aprotic37High
MethanolPolar Protic33Moderate
EthanolPolar Protic24.5Moderate-Low
AcetonePolar Aprotic21Moderate-Low
IsopropanolPolar Protic19.9Low
TolueneNon-Polar2.4Very Low
HexaneNon-Polar1.9Insoluble

Disclaimer: The qualitative solubility assessments are general guidelines and may vary depending on the purity of the this compound and specific experimental conditions.

Part 3: Visualization & Workflow Diagrams

These diagrams provide visual aids to streamline your decision-making processes.

Diagram 1: Decision Tree for Aqueous Solubility Enhancement

This flowchart illustrates the logical steps for addressing poor aqueous solubility.

AqueousSolubilityWorkflow start Initiate: Poor aqueous solubility of this compound ph_option Is pH modification compatible with your experimental design? start->ph_option base_addition Incrementally add a base (e.g., 1M NaOH) while monitoring pH and dissolution. ph_option->base_addition Yes no_ph_path pH adjustment is not a suitable option. Explore co-solvent systems. ph_option->no_ph_path No dissolution_check Is the compound completely dissolved? base_addition->dissolution_check success Success: Compound is solubilized. Proceed with your experiment. dissolution_check->success Yes stability_check Evaluate the stability of the solution. If degradation is observed, consider using an inert atmosphere. dissolution_check->stability_check No, or signs of degradation stability_check->base_addition cosolvent_approach Consider employing a water-miscible organic co-solvent (e.g., DMSO, Ethanol). no_ph_path->cosolvent_approach

Caption: Decision workflow for aqueous solubility.

Diagram 2: Workflow for Organic Solvent Selection

This diagram presents a systematic approach for choosing an appropriate organic solvent.

Caption: Workflow for organic solvent screening.

References

preventing oxidation of 4-Methoxybenzene-1,3-diol during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Methoxybenzene-1,3-diol. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. As a sensitive phenolic compound, this compound is susceptible to oxidative degradation, which can compromise experimental outcomes. This document provides in-depth troubleshooting advice, frequently asked questions, and best-practice protocols to mitigate these challenges.

I. Frequently Asked Questions (FAQs)

Q1: My this compound has turned a yellow or brownish color upon storage. Is it still usable?

A1: The discoloration of this compound from its typical solid form to a yellow or brownish hue is a common indicator of oxidation. Phenolic compounds, especially those with multiple hydroxyl groups like resorcinol derivatives, are prone to oxidation when exposed to air (oxygen), light, and elevated temperatures. This process can lead to the formation of colored quinone-type structures and further polymerization, which may alter the compound's reactivity and efficacy.[1] While slight discoloration may not significantly impact all applications, it is a sign of degradation. For sensitive assays or applications requiring high purity, it is recommended to use a fresh, unoxidized lot of the compound.

Q2: What are the primary factors that cause the degradation of this compound?

A2: The degradation of this compound is primarily driven by:

  • Oxidation: Reaction with atmospheric oxygen is the main cause of degradation. The hydroxyl groups on the benzene ring are particularly susceptible to oxidation.

  • Photodegradation: Exposure to light, especially UV radiation, can catalyze the oxidation process.

  • Thermal Degradation: Elevated temperatures can accelerate the rate of oxidation and other decomposition pathways.

  • Presence of Metal Ions: Trace metal impurities can act as catalysts for oxidation.

Q3: What is the ideal storage temperature for this compound?

A3: For optimal stability, this compound should be stored at room temperature in a dry, dark location. Refrigeration is generally not necessary unless specified by the supplier and can sometimes introduce moisture condensation if not handled properly.

Q4: Can I store this compound in a solution?

A4: Storing this compound in solution is generally not recommended for long periods, as the dissolved compound may be more susceptible to oxidation. If you must prepare a stock solution, it is best to use a de-gassed solvent and store it under an inert atmosphere (e.g., argon or nitrogen) in a sealed, light-protected container for the shortest possible time.

II. Troubleshooting Guide

This section addresses specific issues you may encounter and provides a logical workflow for diagnosing and resolving them.

Issue 1: Rapid Discoloration of Solid Compound After Opening

If you observe a rapid change in color after opening a new or previously sealed container of this compound, follow these steps to identify the cause:

A Start: Discoloration Observed B Was the container properly sealed upon receipt? A->B C Did you handle the compound in an inert atmosphere (glovebox or Schlenk line)? B->C Yes F Resolution: Contact supplier for a replacement. Review shipping and receiving protocols. B->F No D Was the compound exposed to direct light for an extended period? C->D Yes G Resolution: Implement inert atmosphere handling. See Protocol 1. C->G No E Is the storage area prone to high temperatures? D->E Yes H Resolution: Store in a dark location or use amber vials. Minimize light exposure during handling. D->H No I Resolution: Ensure storage temperature is stable and at room temperature. E->I Yes

Troubleshooting workflow for discoloration.
Issue 2: Inconsistent Results in Assays

Inconsistent potency or activity in your experiments can be a result of compound degradation.

Potential Cause Troubleshooting Steps Recommended Action
Degradation of stock solution 1. Prepare a fresh stock solution from solid this compound. 2. Compare the performance of the fresh solution against the old one. 3. Analyze the old solution for degradation products using techniques like HPLC.If the fresh solution restores activity, discard the old solution. Prepare smaller batches of stock solutions more frequently.
Oxidation during the experiment 1. Review your experimental protocol for steps where the compound is exposed to air for prolonged periods. 2. Consider if the reaction buffer or media contains oxidizing agents.De-gas all buffers and solvents before use. Consider running the reaction under an inert atmosphere.
Photodegradation during the assay 1. If your assay involves light exposure (e.g., fluorescence measurements), assess the duration and intensity of the light.Minimize light exposure by working in a dimly lit area or using amber-colored labware.

III. Best Practices for Storage and Handling

To maintain the long-term stability of this compound, adhere to the following protocols.

Protocol 1: Handling and Dispensing Solid this compound

The most effective method for handling air-sensitive solids is within a glovebox.[2]

Objective: To dispense the solid compound without exposing it to atmospheric oxygen and moisture.

Materials:

  • Glovebox with an inert atmosphere (Argon or Nitrogen)

  • Spatula

  • Weighing paper or boat

  • Airtight container for storage (e.g., amber glass vial with a PTFE-lined cap)

Procedure:

  • Introduce the sealed container of this compound, a clean spatula, weighing paper, and your storage vial into the glovebox antechamber.

  • Purge the antechamber with the inert gas for the recommended number of cycles.

  • Once inside the glovebox, open the main container.

  • Using the clean spatula, dispense the desired amount of the solid onto the weighing paper.

  • Transfer the weighed compound into your experimental vessel or the temporary storage vial.

  • Tightly seal both the main container and your vial.

  • The compound can now be safely removed from the glovebox for your experiment.

Protocol 2: Storage Under an Inert Atmosphere

If a glovebox is not available, a Schlenk line can be used to create an inert atmosphere in the storage container.

A Start: New bottle of this compound B Connect bottle to Schlenk line via a needle adapter through the septum. A->B C Perform 3-5 vacuum/inert gas backfill cycles to purge the headspace. B->C D Store the bottle with a slight positive pressure of inert gas. C->D E Wrap the bottle in aluminum foil or place it in a dark cabinet. D->E F To dispense, use a syringe to withdraw the compound while maintaining positive inert gas pressure. D->F

Workflow for storage using a Schlenk line.
Protocol 3: The Use of Antioxidants for Solution Stability

For applications requiring the preparation of solutions, the addition of a chemical antioxidant can help to prolong stability.

Recommended Antioxidants:

Antioxidant Recommended Concentration Mechanism of Action Considerations
Butylated Hydroxytoluene (BHT) 0.01 - 0.1% (w/v)Chain-breaking antioxidant that scavenges free radicals.[3][4]Can sometimes cause discoloration in the presence of certain impurities.[5]
α-Tocopherol (Vitamin E) 0.01 - 0.05% (w/v)A natural phenolic antioxidant that protects against lipid peroxidation.[3][6]Can have synergistic effects with other antioxidants.[6]

Procedure for Preparing a Stabilized Solution:

  • Choose a suitable solvent (e.g., ethanol, DMSO) and de-gas it by sparging with an inert gas (argon or nitrogen) for at least 30 minutes.

  • In an inert atmosphere (glovebox or under a positive flow of inert gas), add the desired amount of this compound to the de-gassed solvent.

  • Add the chosen antioxidant at the recommended concentration.

  • Stir until fully dissolved.

  • Store the solution in a sealed, amber glass vial under an inert atmosphere.

IV. The Mechanism of Oxidation

Understanding the mechanism of degradation is key to preventing it. Phenolic compounds like this compound can be oxidized to form phenoxyl radicals. These radicals are resonance-stabilized but can undergo further reactions to form quinones, which are often colored. These quinones can then polymerize, leading to insoluble materials and a loss of the desired compound.

The antioxidant action of compounds like BHT involves the donation of a hydrogen atom from their phenolic hydroxyl group to the reactive free radicals, thus terminating the oxidative chain reaction.[7][8]

V. References

  • BenchChem. (2025). 4-(1-Phenylethyl)resorcinol Degradation Pathways: A Technical Guide.

  • BenchChem. (2025). Application Notes and Protocols for Reactions with Air-Sensitive Phosphines.

  • Foti, M. C. (2007). Phenolic chain-breaking antioxidants--their activity and mechanisms of action. PubMed.

  • S. M. Nabavi, et al. (2020). Concept, mechanism, and applications of phenolic antioxidants in foods. PubMed.

  • BenchChem. (2025). Technical Support Center: Isovanillin Synthesis.

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2023). 4-METHOXYRESORCINOL. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from --INVALID-LINK--

  • Gülçin, İ. (2012). Stabilities of tocopherols and phenolic compounds in virgin olive oil during thermal oxidation. Journal of the American Oil Chemists' Society, 89(10), 1845-1852.

  • Wikipedia. (2023). Antioxidant. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: 4-(1-Phenylethyl)resorcinol Experimental Stability.

  • Deiana, M., et al. (2002). The synergy of α-tocopherol and phenolic compounds in the inhibition of lipid oxidation. Food and Chemical Toxicology, 40(12), 1789-1795.

  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3).

  • Momentum Transfer. (n.d.). How we handle Air Sensitive Samples.

  • Wikipedia. (2023). Antioxidant.

  • ACI Logistics. (n.d.). Best Practices For Packaging Dangerous Goods.

  • de Vries, J., et al. (1991). Effect of alpha-tocopherol and di-butyl-hydroxytoluene (BHT) on UV-A-induced photobinding of 8-methoxypsoralen to Wistar rat epidermal biomacromolecules in vivo. Archives of Toxicology, 65(6), 490-494.

  • Guidechem. (n.d.). What is Isovanillin and how is it synthesized?.

  • Reddit. (2018). "Store under Argon". r/labrats.

  • BenchChem. (2025). Technical Support Center: 4-(1-Phenylethyl)resorcinol Experimental Stability.

References

Technical Support Center: Work-up Procedures for 4-Methoxybenzene-1,3-diol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the work-up and purification of reactions involving 4-Methoxybenzene-1,3-diol (also known as 4-methoxyresorcinol). The unique chemical nature of this molecule—possessing two acidic phenolic hydroxyl groups and a relatively stable ether linkage—presents specific challenges and opportunities during product isolation. This document moves beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own research.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and purification of this compound and its derivatives.

Q1: What are the key chemical properties of this compound that influence work-up procedures?

Answer: The work-up strategy is primarily dictated by the two phenolic hydroxyl groups. Phenols are weak acids. The pKa of these hydroxyl groups is typically around 9-10, making them significantly more acidic than alcohols but less acidic than carboxylic acids (pKa ≈ 4-5).[1][2] This acidity allows for their conversion into water-soluble phenoxide salts using a strong base like sodium hydroxide (NaOH). This principle is the cornerstone of acid-base extraction for purification.[3] The methoxy group is an ether, which is generally stable but can be susceptible to cleavage under harsh acidic conditions (e.g., strong acids like HI or HBr at high temperatures), a factor to consider if your reaction is acid-catalyzed.[4][5]

Q2: Can I use sodium bicarbonate (NaHCO₃) to extract this compound into the aqueous layer?

Answer: Generally, no. Sodium bicarbonate is a weak base and is typically only effective at deprotonating stronger acids like carboxylic acids.[2] Since the pKa of the phenolic protons of this compound is around 10, a stronger base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) is required to deprotonate it effectively and form the water-soluble phenoxide salt. This difference in acidity is highly advantageous, as it allows for the selective separation of phenolic products from carboxylic acid byproducts. You can first wash the organic mixture with aqueous NaHCO₃ to remove carboxylic acids, and then subsequently wash with aqueous NaOH to extract your phenolic compound.[1][3]

Q3: My reaction solvent is polar (e.g., DMF, DMSO). How does this affect the liquid-liquid extraction?

Answer: High-boiling, polar aprotic solvents like DMF and DMSO are fully miscible with water and can lead to the formation of emulsions or prevent clear layer separation during extraction.[6] The standard procedure is to first dilute the reaction mixture significantly with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and then wash it multiple times with a large volume of water or brine to remove the polar solvent. A common rule of thumb is to use at least 5-10 volumes of water for every volume of DMF or DMSO.[6]

Troubleshooting Guide: Common Work-up Issues

This section provides solutions to specific problems you may encounter during the isolation and purification of products from this compound reactions.

Issue 1: Low recovery of my phenolic product after acid-base extraction.
  • Potential Cause 1: Incomplete Extraction into the Aqueous Base.

    • Causality: The concentration of the base (e.g., NaOH) may be too low, or an insufficient volume was used, leading to an incomplete deprotonation of the phenol. The equilibrium will not fully favor the phenoxide salt, leaving a significant portion of the product in the organic layer.

    • Recommended Solution: Use a 1-2 M solution of NaOH. Ensure you use an adequate volume and mix the biphasic layers thoroughly for several minutes to facilitate complete extraction. Monitor the organic layer by TLC before discarding it to ensure all the product has been transferred.

  • Potential Cause 2: Incomplete Re-protonation (Acidification).

    • Causality: After extracting the product into the basic aqueous layer as a phenoxide, it must be neutralized with acid to regenerate the neutral, organic-soluble phenol. If insufficient acid is added, the product will remain in the aqueous layer as the salt.

    • Recommended Solution: Acidify the basic aqueous layer with concentrated HCl or H₂SO₄ while cooling in an ice bath. Check the pH with litmus paper or a pH meter to ensure it is acidic (pH < 4). It is critical to add enough acid to neutralize all the excess base and fully protonate the phenoxide.[2]

  • Potential Cause 3: Product is partially water-soluble.

    • Causality: this compound and other highly functionalized, polar derivatives can have some solubility in water, even in their neutral form.

    • Recommended Solution: After re-acidifying the aqueous layer, extract the product multiple times (3-4x) with a suitable organic solvent like ethyl acetate. To decrease the solubility of the organic product in the aqueous layer, saturate it with NaCl (brine wash), which drives the organic compound into the organic phase.

Issue 2: The product appears as a dark oil or tar after work-up.
  • Potential Cause 1: Air Oxidation.

    • Causality: Phenols, especially di- and poly-hydroxylated phenols, are highly susceptible to air oxidation, particularly under basic conditions. This oxidation leads to the formation of colored quinone-type impurities.[7]

    • Recommended Solution: Minimize the time the product spends in a basic solution. Work quickly during the NaOH extraction. Consider performing the extraction under an inert atmosphere (N₂ or Argon). Adding a reducing agent like sodium hydrosulfite (sodium dithionite, Na₂S₂O₄) to the basic aqueous wash can help prevent oxidation.[7]

  • Potential Cause 2: Thermal Decomposition.

    • Causality: Dihydroxybenzene derivatives can be thermally sensitive.[8] Removing the solvent at excessively high temperatures on a rotary evaporator can lead to decomposition.

    • Recommended Solution: Concentrate the organic extracts at reduced pressure and moderate temperature (typically ≤ 40 °C). If the product is a solid, consider precipitating it from the acidified aqueous layer by cooling and collecting it via filtration, followed by recrystallization.

Issue 3: O-Demethylation (Ether Cleavage) of the Methoxy Group.
  • Potential Cause: Harsh Acidic Conditions.

    • Causality: While aryl ethers are relatively stable, exposure to strong acids (e.g., HBr, HI, or even excess concentrated HCl/H₂SO₄) at elevated temperatures during the work-up can cause cleavage of the methyl group, leading to the formation of benzene-1,2,4-triol as a byproduct.[4][9] This is a known reaction pathway for demethylating aryl methyl ethers.[10][11][12]

    • Recommended Solution: Use the minimum required amount of acid for neutralization and always perform this step in an ice bath to dissipate any heat generated. Avoid prolonged exposure to strong acid. If your reaction is run under strongly acidic conditions, be aware that this side reaction may have already occurred.

Experimental Protocols & Data
Protocol 1: Standard Acid-Base Extraction Workflow

This protocol describes a general method to separate a neutral or basic product derived from this compound from unreacted starting material and acidic byproducts.

Step-by-Step Methodology:

  • Initial Quench & Dilution: Quench the reaction mixture by adding it to a separatory funnel containing deionized water and a suitable organic solvent (e.g., ethyl acetate). Dilute sufficiently to ensure all solids are dissolved.

  • Optional: Carboxylic Acid Removal: If carboxylic acid byproducts are possible, add a saturated aqueous solution of NaHCO₃. Stopper the funnel and shake cautiously, venting frequently to release CO₂ gas. Separate the layers and retain the organic layer.

  • Phenol Extraction: To the organic layer, add 1 M NaOH solution. Shake vigorously for 1-2 minutes. Allow the layers to separate. Drain the lower aqueous layer into a clean flask labeled "Basic Extract". Repeat this extraction 2-3 times, combining the aqueous extracts. The unreacted this compound will now be in the basic aqueous extract.

  • Product Isolation (Assuming a Neutral/Basic Product): The desired product should remain in the organic layer. Wash this layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Recovery of Unreacted Phenol: Take the combined "Basic Extract" and cool it in an ice bath. Slowly add concentrated HCl dropwise with stirring until the solution is strongly acidic (pH 1-2). A precipitate may form.

  • Final Extraction: Extract the acidified aqueous solution 3-4 times with ethyl acetate. Combine these organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to recover the unreacted this compound.

Data Summary: Acidity and Base Selection

The choice of base is critical for a successful separation. This table provides context for why different bases are used.

Compound ClassExampleTypical pKaEffective Extraction Base
Carboxylic AcidBenzoic Acid~4.2NaHCO₃ (weak), NaOH (strong)
Phenol This compound ~9-10 NaOH (strong)
AlcoholEthanol~16Not extractable with aqueous base
Amine (as salt)Anilinium chloride~4.6Requires neutralization then extraction

Table 1: Comparison of pKa values and appropriate extraction bases for common functional groups encountered in organic synthesis.[1][2][3]

Visualized Workflows and Logic
Diagram 1: Acid-Base Extraction Workflow

This diagram illustrates the separation of a neutral product from unreacted this compound.

G start Reaction Mixture in Organic Solvent wash1 Wash with sat. NaHCO3 (aq) start->wash1 org1 Organic Layer: Neutral Product + 4-Methoxy-1,3-diol wash1->org1 Organic Phase aq1 Aqueous Layer: Carboxylic Acid Salts wash1->aq1 Aqueous Phase wash2 Wash with 1M NaOH (aq) org2 Organic Layer: Crude Neutral Product wash2->org2 Organic Phase aq2 Aqueous Layer: 4-Methoxy-1,3-diol (as phenoxide salt) wash2->aq2 Aqueous Phase acidify Acidify with conc. HCl final_sm Recover Starting Material (Extract with Organic Solvent) acidify->final_sm org1->wash2 final_product Isolate Product (Dry & Concentrate) org2->final_product aq2->acidify

Caption: Workflow for separating a neutral product from phenolic starting material.

Diagram 2: Troubleshooting Purification Challenges

This decision tree helps diagnose issues encountered after the initial work-up.

G start Crude Product Isolated purity_check Analyze by TLC/LCMS start->purity_check clean Product is Pure (>95%) purity_check->clean Clean impure Product is Impure purity_check->impure Impure state_check Is product an oil or solid? impure->state_check solid Solid state_check->solid Solid oil Oil state_check->oil Oil recrystallize Attempt Recrystallization (e.g., Toluene, EtOAc/Heptane) solid->recrystallize column Purify by Column Chromatography oil->column recrystallize->purity_check polarity_check Are impurities more or less polar? column->polarity_check more_polar More Polar polarity_check->more_polar More Polar less_polar Less Polar polarity_check->less_polar Less Polar silica Use Silica Gel Chromatography more_polar->silica less_polar->silica silica->purity_check reverse_phase Consider Reverse-Phase (C18) Chromatography for very polar compounds

Caption: Decision tree for post-work-up purification strategies.

References

Technical Support Center: Byproduct Analysis in 4-Methoxybenzene-1,3-diol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 4-Methoxybenzene-1,3-diol (also known as 4-methoxyresorcinol). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, byproduct analysis, and answers to frequently asked questions encountered during the synthesis of this valuable compound. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-proven insights to support your experimental success.

Introduction to this compound Synthesis

This compound is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. A common and direct route to its synthesis is the selective O-methylation of resorcinol (benzene-1,3-diol). While seemingly straightforward, this reaction is often complicated by a lack of selectivity, leading to the formation of several byproducts that can complicate purification and reduce the overall yield. The primary challenge lies in controlling the methylation to favor the desired mono-O-methylated product over di-O-methylated and C-methylated species.[1][2]

This guide will focus on identifying and mitigating these byproducts, ensuring a higher purity and yield of your target molecule.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format, offering potential causes and actionable solutions.

Question 1: My reaction is producing a significant amount of 1,3-dimethoxybenzene. How can I improve the selectivity for the mono-methylated product?

Answer: The formation of 1,3-dimethoxybenzene is a common issue and arises from the further methylation of the desired this compound product. The hydroxyl group of your product is still nucleophilic and can react with the methylating agent.

Causality and Solutions:

Possible CauseTroubleshooting Action
Excess Methylating Agent The stoichiometry of the methylating agent (e.g., dimethyl sulfate, methyl iodide) is critical. Using a large excess will inevitably lead to over-methylation. Carefully control the molar equivalents of the methylating agent, typically starting with a 1:1 or slightly less than 1:1 ratio of resorcinol to the methylating agent.
Strongly Basic Conditions The use of strong bases (e.g., NaOH, KOH) can fully deprotonate both hydroxyl groups of resorcinol, increasing the nucleophilicity and promoting di-methylation. Consider using a milder base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) to favor mono-deprotonation.
Reaction Time and Temperature Prolonged reaction times or elevated temperatures can provide the necessary energy for the less reactive hydroxyl group of the mono-methylated product to react. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or HPLC. Quench the reaction as soon as the starting material is consumed or when the desired product concentration is maximized.
Question 2: I am observing byproducts with the same mass as my product in the GC-MS analysis. What are these, and how can I differentiate them?

Answer: Isomeric byproducts are a significant challenge in this synthesis. Besides the desired this compound, you may be forming other mono-methylated isomers, primarily through C-methylation.

Potential Isomeric Byproducts:

  • 2-Methylresorcinol: C-methylation at the C2 position.

  • 4-Methylresorcinol: C-methylation at the C4 position.

  • 5-Methylresorcinol: C-methylation at the C5 position.

Identification and Differentiation:

These isomers will have the same molecular weight but different retention times in both GC and HPLC.[3] Their mass spectra might be very similar, making definitive identification challenging without standards.

  • NMR Spectroscopy: ¹H and ¹³C NMR are the most definitive techniques to distinguish these isomers. The substitution pattern will result in unique chemical shifts and coupling constants for the aromatic protons.

  • Reference Standards: If available, comparing the retention times and mass spectra with commercially available standards of the potential isomers is the most straightforward method.

To minimize C-methylation, it's crucial to control the reaction conditions. C-alkylation is often favored in nonpolar solvents.[2]

Question 3: My final product has a pink or brownish hue. What is causing this discoloration?

Answer: Phenolic compounds, including resorcinol and its derivatives, are susceptible to oxidation, which can lead to colored impurities.[4]

Causality and Solutions:

Possible CauseTroubleshooting Action
Air Oxidation Exposure to air, especially under basic conditions or in the presence of trace metal impurities, can cause oxidation of the phenol groups to form quinone-type structures, which are often colored.
Mitigation:
- Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
- Use degassed solvents.
- During workup, minimize the exposure of the product to air, especially when in a basic solution.
Light Exposure Resorcinol and related compounds can be light-sensitive, leading to decomposition and the formation of colored byproducts.[4]
Mitigation:
- Protect the reaction mixture and the final product from light by using amber glassware or wrapping the flasks in aluminum foil.
- Store the final product in a dark, cool place.[5]

Byproduct Identification and Analysis

A successful synthesis relies on accurately identifying and quantifying byproducts. The following table summarizes the most common byproducts in this compound synthesis.

Byproduct NameMolecular FormulaMolecular WeightIdentification Notes
Resorcinol (Unreacted) C₆H₆O₂110.11Starting material.
1,3-Dimethoxybenzene C₈H₁₀O₂138.16Over-methylation product.
2,4-Dimethoxyphenol C₈H₁₀O₃154.16Isomeric di-O-methylated product.
2-Methylresorcinol C₇H₈O₂124.14C-methylation byproduct.
4-Methylresorcinol C₇H₈O₂124.14C-methylation byproduct.
Visualization of Synthesis and Side Reactions

The following diagram illustrates the primary reaction pathway and the formation of key byproducts.

SynthesisPathways cluster_reactants Reactants cluster_products Products Resorcinol Resorcinol Target This compound (Desired Product) Resorcinol->Target 1. Base 2. Methylating Agent CMethyl C-Methylated Products (e.g., 2-Methylresorcinol) Resorcinol->CMethyl Side Reaction (C-Methylation) MethylatingAgent Methylating Agent (e.g., (CH₃)₂SO₄) DiMethoxy 1,3-Dimethoxybenzene (Over-methylation) Target->DiMethoxy Further Methylation

Caption: Synthesis of this compound and major byproduct pathways.

Analytical Protocols

Protocol 1: GC-MS Analysis for Byproduct Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for separating and identifying volatile byproducts.[6][7]

1. Sample Preparation (Derivatization):

  • To improve the volatility and chromatographic behavior of the phenolic compounds, derivatization is recommended. Silylation is a common method.

  • a. Accurately weigh approximately 1-5 mg of your crude product into a vial.

  • b. Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • c. Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

  • d. Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • e. Cool to room temperature before injection.

2. GC-MS Instrumental Parameters:

ParameterSetting
Column HP-5ms (or equivalent 5% phenyl methyl siloxane), 30 m x 0.25 mm x 0.25 µm
Injection Mode Splitless, 1 µL
Injector Temp. 250°C
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program - Initial: 50°C, hold for 2 min- Ramp: 10°C/min to 280°C- Hold: 5 min at 280°C
MS Transfer Line 280°C
Ion Source Temp. 230°C
Mass Range 50-500 amu

3. Data Analysis:

  • Identify peaks corresponding to your product and byproducts by comparing their mass spectra with a library (e.g., NIST).

  • Pay close attention to the molecular ion (M+) peak and fragmentation patterns characteristic of phenols and methoxy groups.

Protocol 2: HPLC-UV for Quantification

High-Performance Liquid Chromatography (HPLC) with UV detection is ideal for quantifying the purity of your product and the relative amounts of byproducts.[8][9]

1. Sample Preparation:

  • Accurately weigh about 10 mg of the crude product.

  • Dissolve in 10 mL of the mobile phase (or a compatible solvent like methanol/water) to make a 1 mg/mL stock solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Instrumental Parameters:

ParameterSetting
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic mixture of Methanol and Water (e.g., 40:60 v/v). Adjust ratio for optimal separation.
Flow Rate 1.0 mL/min
Column Temp. 25°C
Injection Volume 10 µL
UV Detection 280 nm

3. Data Analysis:

  • Calculate the relative percentage of each component by peak area normalization.

  • For accurate quantification, create a calibration curve using a pure standard of this compound.

Troubleshooting Workflow Diagram

This diagram provides a logical flow for troubleshooting common issues in the synthesis.

TroubleshootingWorkflow cluster_troubleshoot Troubleshooting Start Start Synthesis Analyze Analyze Crude Product (TLC, HPLC, GC-MS) Start->Analyze CheckPurity Is Purity Acceptable? Analyze->CheckPurity Purify Purification (Column Chromatography) CheckPurity->Purify Yes IdentifyIssue Identify Predominant Impurity CheckPurity->IdentifyIssue No End Final Product Purify->End OverMethylation Over-methylation (1,3-Dimethoxybenzene) IdentifyIssue->OverMethylation CMethylation C-Methylation IdentifyIssue->CMethylation UnreactedSM Unreacted Starting Material IdentifyIssue->UnreactedSM OptimizeStoichiometry Adjust Stoichiometry (Reduce Methylating Agent) OverMethylation->OptimizeStoichiometry OptimizeBase Optimize Base/Solvent (Milder Base, Polar Solvent) CMethylation->OptimizeBase OptimizeTimeTemp Optimize Reaction Time/Temp (Monitor Closely) UnreactedSM->OptimizeTimeTemp OptimizeStoichiometry->Start Retry Synthesis OptimizeBase->Start Retry Synthesis OptimizeTimeTemp->Start Retry Synthesis

Caption: A logical workflow for troubleshooting and optimizing the synthesis.

References

Validation & Comparative

A Comparative Analysis for the Synthetic Chemist: 4-Methoxybenzene-1,3-diol vs. Resorcinol

Author: BenchChem Technical Support Team. Date: December 2025

As a cornerstone of phenolic chemistry, resorcinol (benzene-1,3-diol) is a familiar scaffold to virtually every researcher in organic synthesis and drug development. Its symmetrical structure and activated aromatic ring provide a versatile platform for constructing complex molecules, from resins to pharmaceuticals.[1][2][3][4] However, the exploration of functionalized resorcinol derivatives offers a pathway to novel structures with tailored properties. This guide provides a detailed comparative analysis of resorcinol and its close analog, 4-Methoxybenzene-1,3-diol, focusing on the subtle yet significant impact of a single methoxy substituent.

This analysis is designed for researchers, scientists, and drug development professionals, offering insights into the physicochemical properties, chemical reactivity, and biological implications of choosing one scaffold over the other. By understanding the causality behind their differing behaviors, chemists can make more informed decisions in experimental design and molecular architecture.

Physicochemical Properties: The Influence of Methoxy Substitution

The introduction of a methoxy group at the 4-position of the resorcinol ring fundamentally alters several key physical properties. This substitution breaks the molecule's C2v symmetry and introduces an additional polar, hydrogen-bond accepting group, albeit one that also adds lipophilic character via its methyl component.

PropertyResorcinolThis compoundRationale for Difference
IUPAC Name Benzene-1,3-diol[2]This compoundAddition of the methoxy group at the 4-position.
Molecular Formula C₆H₆O₂[1][3]C₇H₈O₃Addition of a -CH₂- group from the methoxy substituent.
Molecular Weight 110.11 g/mol [1][3]140.14 g/mol The added methoxy group increases the overall mass.
Appearance White crystalline solid[2][3][5]Solid (Very Dark Red to Brown)[6]Resorcinol is known to turn pink upon exposure to air and light, a property that may be enhanced in its methoxy derivative.[2][5][7][8]
Melting Point 110 °C[1][3]66 °C[6]The methoxy group disrupts the crystal lattice packing and intermolecular hydrogen bonding network present in resorcinol, lowering the energy required to melt the solid.
Boiling Point 277 °C[1][3]123-125 °C at 1.5 mmHg[6]While the increased molecular weight would suggest a higher boiling point, the reduced capacity for intermolecular hydrogen bonding due to steric hindrance from the methoxy group is a dominant factor.
Water Solubility 110 g/100 mL at 20 °C[1]Data not readily available, but predicted to be lower.The increased lipophilicity from the methyl group and potential for intramolecular hydrogen bonding likely reduces its solubility in water compared to the highly soluble resorcinol.
Acidity (pKa) 9.15[1]9.76 (Predicted)[6]The electron-donating nature of the methoxy group slightly destabilizes the phenoxide anions, making the hydroxyl groups less acidic than those in resorcinol.

A Tale of Two Rings: Comparative Chemical Reactivity

The reactivity of both molecules is dominated by the powerful activating, ortho, para-directing nature of the hydroxyl groups.[9] The addition of a methoxy group, itself a strong activating group, further enhances the nucleophilicity of the aromatic ring in this compound, while also introducing new regiochemical considerations.

Electrophilic Aromatic Substitution (EAS)

In resorcinol, the two hydroxyl groups synergistically activate the 2, 4, and 6 positions, making it exceptionally reactive towards electrophiles. For instance, it readily reacts with bromine water to precipitate tribromoresorcinol.[1]

For this compound, all three substituents (-OH at C1, -OH at C3, -OCH₃ at C4) are activating.

  • The C1 hydroxyl group directs ortho (C2) and para (C5).

  • The C3 hydroxyl group directs ortho (C2) and para (C6, which is blocked).

  • The C4 methoxy group directs ortho (C5) and para (C1, which is blocked).

This complex interplay of directing effects strongly activates the C2 and C5 positions for electrophilic attack. The increased electron density from the methoxy group suggests that this compound will be even more reactive towards electrophiles than resorcinol.

Caption: Activated positions for electrophilic substitution.

Experimental Protocols: A Practical Comparison

To illustrate the practical differences in handling and reactivity, we outline a comparative experimental workflow for a classic electrophilic aromatic substitution: bromination.

Workflow: Comparative Bromination

Bromination_Workflow start Start: Prepare Solutions sub1 Dissolve Resorcinol in Acetic Acid start->sub1 sub2 Dissolve this compound in Acetic Acid start->sub2 reagent Prepare Bromine in Acetic Acid Solution start->reagent add_br1 Slowly add Bromine solution to Resorcinol at 0°C sub1->add_br1 add_br2 Slowly add Bromine solution to Methoxy-derivative at 0°C (Expect faster reaction) sub2->add_br2 reagent->add_br1 reagent->add_br2 quench1 Pour into water, collect precipitate add_br1->quench1 quench2 Pour into water, collect precipitate add_br2->quench2 workup Quench & Workup tlc_nmr1 Analyze Resorcinol product (TLC, NMR, MS) Expected: Tribromo-product quench1->tlc_nmr1 tlc_nmr2 Analyze Methoxy product (TLC, NMR, MS) Expected: Di/Tribromo-products quench2->tlc_nmr2 analyze Analysis tlc_nmr1->analyze tlc_nmr2->analyze

Caption: Experimental workflow for comparative bromination.

Protocol 1: Bromination of Resorcinol

Objective: To synthesize 2,4,6-tribromoresorcinol.

Causality: Resorcinol is highly activated, and using elemental bromine in a polar solvent like acetic acid allows for controlled, successive bromination at all three activated positions without the need for a Lewis acid catalyst. The reaction is exothermic and performed at 0°C to manage the rate.

Methodology:

  • Preparation: In a 100 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve resorcinol (1.10 g, 10 mmol) in 20 mL of glacial acetic acid. Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Prepare a solution of bromine (4.80 g, 30 mmol) in 10 mL of glacial acetic acid. Add this solution dropwise to the stirred resorcinol solution over 30 minutes, ensuring the temperature does not exceed 5°C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. A pale yellow precipitate should form.

  • Workup: Pour the reaction mixture into 100 mL of ice-cold water. The product will precipitate out.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and then dry in a desiccator.

  • Analysis: Characterize the product (2,4,6-tribromoresorcinol) by melting point, TLC, and NMR spectroscopy.

Protocol 2: Predicted Protocol for Bromination of this compound

Objective: To investigate the bromination products of this compound.

Causality: The methoxy derivative is expected to be even more reactive than resorcinol. Using a stoichiometric amount of bromine (2 equivalents) is proposed to favor the dibromo-product at the highly activated C2 and C5 positions. A full 3 equivalents would likely lead to over-bromination or decomposition. The procedure remains similar, but careful control of stoichiometry is critical.

Methodology:

  • Preparation: In a 100 mL three-necked flask, dissolve this compound (1.40 g, 10 mmol) in 20 mL of glacial acetic acid. Cool the solution to 0°C.

  • Reagent Addition: Prepare a solution of bromine (3.20 g, 20 mmol) in 10 mL of glacial acetic acid. Add this solution dropwise over 30 minutes, maintaining a temperature below 5°C.

  • Reaction & Monitoring: After addition, allow the mixture to stir at 0°C. Monitor the reaction progress by TLC every 15 minutes to avoid over-bromination.

  • Workup: Once the starting material is consumed, pour the mixture into 100 mL of ice-cold water containing 1 g of sodium bisulfite to quench any excess bromine.

  • Isolation: If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Analysis: Purify the crude product by column chromatography and characterize the isolated product(s) (predicted to be 2,5-dibromo-4-methoxybenzene-1,3-diol) by NMR and MS.

Biological Activity and Toxicological Profiles

Resorcinol's biological effects are well-documented, stemming from its use in medicine for over a century.[1][10] Data on this compound is sparse, primarily found in safety data sheets, indicating its primary role as a synthetic intermediate rather than a bioactive agent.

AspectResorcinolThis compound
Primary Biological Role Antiseptic, disinfectant, keratolytic (skin-peeling) agent.[5][10][11]Primarily a chemical intermediate; no established biological role.[6]
Pharmaceutical Applications Topical treatment for acne, seborrheic dermatitis, eczema, and psoriasis.[10][11][12]Used in the synthesis of novel cytotoxic compounds (khellactone derivatives).[13]
Known Toxicity Skin and eye irritant.[14] Endocrine disruptor (anti-thyroidal activity).[1][15] High doses can cause CNS depression and methemoglobinemia.[12][16]Harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).
Structure-Activity Insights The core resorcinol scaffold is a privileged structure in medicinal chemistry.[17] 4-alkylresorcinols are potent tyrosinase inhibitors.[17]The methoxy group can be used to fine-tune electronic and steric properties in the design of new bioactive molecules.

Summary and Outlook

The choice between resorcinol and this compound is a choice between a well-established, versatile, and economical building block and a more specialized derivative that offers nuanced control over reactivity and molecular design.

  • Resorcinol remains the go-to scaffold for applications requiring the fundamental reactivity of the 1,3-dihydroxybenzene core. Its symmetrical nature simplifies reactions, and its extensive documentation provides a high degree of predictability. It is ideal for producing resins, adhesives, and as a starting point for many established pharmaceutical syntheses.[1][4]

  • This compound is a tool for the synthetic chemist seeking to modulate properties. The methoxy group enhances the ring's nucleophilicity, alters the regioselectivity of substitutions, and provides a handle for further functionalization. Its lower melting point and different solubility profile may also be advantageous in specific solvent systems. While it lacks the extensive toxicological and application data of its parent compound, it serves as a valuable intermediate for creating novel compounds where precise electronic and steric tuning is paramount.[6][13]

Ultimately, the decision rests on the specific goals of the research. For reproducing established procedures or large-scale synthesis where cost is a factor, resorcinol is the logical choice. For exploratory synthesis, lead optimization in drug discovery, or the creation of materials with fine-tuned properties, the subtle complexity offered by this compound presents a compelling alternative.

References

A Researcher's Guide to Differentiating 4-Methoxybenzene-1,3-diol and 4-Methoxycatechol using Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug development and materials science, the precise identification of structural isomers is paramount. Subtle differences in substituent placement on an aromatic ring can lead to vastly different pharmacological activities, toxicological profiles, and material properties. This guide provides an in-depth spectroscopic comparison of two such isomers: 4-Methoxybenzene-1,3-diol and 4-methoxycatechol (4-Methoxybenzene-1,2-diol). While both share the same molecular formula (C₇H₈O₃) and molecular weight (140.14 g/mol ), their distinct substitution patterns give rise to unique spectral fingerprints. This document will explore these differences through the lens of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy, providing the experimental data and foundational principles necessary for their unambiguous differentiation.

Molecular Structure: The Basis of Spectral Dissimilarity

The fundamental difference between these two compounds lies in the relative positions of the two hydroxyl (-OH) groups and the single methoxy (-OCH₃) group on the benzene ring.

  • This compound (also known as 3,5-Dihydroxyanisole) : The hydroxyl groups are positioned meta to each other, with the methoxy group at position 4. This arrangement imparts a higher degree of symmetry to the molecule compared to its isomer.

  • 4-methoxycatechol (also known as 4-Methoxybenzene-1,2-diol) : The hydroxyl groups are ortho to each other, forming a catechol moiety. This adjacent arrangement leads to a less symmetric structure and the potential for intramolecular hydrogen bonding.

These structural nuances are directly responsible for the variations observed in their respective spectra.

Molecular_Structures cluster_0 This compound cluster_1 4-methoxycatechol (4-Methoxybenzene-1,2-diol) mol1 mol2

Caption: Chemical structures of the isomers this compound and 4-methoxycatechol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Comparison

NMR spectroscopy is arguably the most powerful tool for distinguishing these isomers due to its sensitivity to the local chemical environment of each proton and carbon atom.

The substitution pattern on the aromatic ring dictates the number of signals, their chemical shifts (δ), and their splitting patterns (multiplicity).

  • This compound (Predicted): Due to the plane of symmetry bisecting the methoxy group and the bond between C2 and C3, the protons at positions 2 and 6 are chemically equivalent. The proton at position 5 is unique. This leads to a simpler aromatic region than its isomer.

    • H-2/H-6: Expected to appear as a doublet.

    • H-5: Expected to appear as a triplet.

    • The high degree of symmetry results in fewer, more distinct signals.

  • 4-methoxycatechol: This molecule lacks the same symmetry. All three aromatic protons (at positions 3, 5, and 6) are in unique chemical environments, leading to three distinct signals in the aromatic region.

    • H-3, H-5, H-6: Each will produce a unique signal, likely appearing as doublets or doublets of doublets, depending on the coupling constants.

The methoxy (-OCH₃) and hydroxyl (-OH) protons will also be present. The -OH proton signals are often broad and their chemical shift is highly dependent on solvent, concentration, and temperature.

Table 1: Comparative ¹H NMR Data

CompoundAromatic Protons (δ, ppm)Methoxy Protons (δ, ppm)
This compound Predicted ~6.0-6.2 ppm (3H, complex)~3.7-3.8 (3H, singlet)
4-methoxycatechol ~6.3-6.8 ppm (3H, complex multiplet)~3.8-3.9 (3H, singlet)

Note: Experimental data for this compound is not widely available in public databases; therefore, predictions are based on established chemical shift principles. The electron-donating effects of three oxygen-containing substituents would shift the aromatic protons significantly upfield.

The number of signals in the ¹³C NMR spectrum is a direct indicator of the molecule's symmetry.

  • This compound (Predicted): The symmetry of the molecule means that C-1/C-3 and C-4/C-6 are equivalent pairs. This would result in only four signals for the six aromatic carbons, plus one for the methoxy carbon.

  • 4-methoxycatechol: With no plane of symmetry bisecting the ring carbons, all six aromatic carbons are chemically distinct, giving rise to six separate signals. The methoxy carbon will add a seventh signal.

Table 2: Comparative ¹³C NMR Data

CompoundAromatic Carbon Signals (δ, ppm)Methoxy Carbon Signal (δ, ppm)
This compound 4 predicted signals~55-56
4-methoxycatechol 6 distinct signals observed~56-57

Causality: The key differentiator in NMR is symmetry. The meta-dihydroxy arrangement in this compound creates molecular symmetry that is absent in the ortho-dihydroxy (catechol) structure. This directly reduces the number of unique signals in both ¹H and ¹³C NMR spectra, providing a clear and definitive method for identification.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy is excellent for confirming the presence of functional groups. Both isomers will show characteristic absorptions for O-H (hydroxyl), C-O (ether and phenol), and aromatic C=C bonds. The primary differences will be found in the "fingerprint region" (below 1500 cm⁻¹) and in the precise frequency of the O-H stretch.

  • O-H Stretching: Both will exhibit a broad absorption band in the 3200-3600 cm⁻¹ region. However, 4-methoxycatechol has the potential for intramolecular hydrogen bonding between the adjacent hydroxyl groups, which can sometimes result in a slightly different shape or position of this band compared to the purely intermolecular hydrogen bonding in this compound.

  • C-O Stretching: Both will show strong C-O stretching bands around 1200-1300 cm⁻¹ (for aryl ether) and 1000-1100 cm⁻¹.

  • Aromatic C-H Bending (Out-of-Plane): The substitution pattern on the benzene ring influences the C-H out-of-plane bending vibrations between 700-900 cm⁻¹. These patterns can be diagnostic:

    • This compound (1,2,4,6-substitution pattern analog): Will show characteristic bands in this region that differ from the 1,2,4-trisubstituted pattern of 4-methoxycatechol.

Table 3: Key Comparative IR Absorptions (cm⁻¹)

VibrationThis compound4-methoxycatechol
O-H Stretch (broad) ~3300-3500~3300-3500
Aromatic C-H Stretch ~3000-3100~3000-3100
Aliphatic C-H Stretch (-OCH₃) ~2850-2960~2850-2960
Aromatic C=C Stretch ~1600, ~1500~1610, ~1520
Aromatic C-H Bending Distinct patternDistinct pattern

Note: Specific wavenumbers are sourced from spectral databases where available and may vary slightly based on the sampling method (e.g., KBr pellet, ATR).

Mass Spectrometry (MS): Fragmentation and Molecular Ion

In Electron Ionization Mass Spectrometry (EI-MS), both isomers will exhibit the same molecular ion peak (M⁺) at an m/z of 140, confirming their shared molecular formula. Differentiation must therefore rely on the analysis of their fragmentation patterns.

The primary fragmentation pathway for both compounds involves the loss of a methyl group (•CH₃, 15 Da) from the methoxy moiety to form a stable cation at m/z 125. Subsequent fragmentations, such as the loss of carbon monoxide (CO, 28 Da), can also occur.

  • M⁺: m/z 140

  • [M-CH₃]⁺: m/z 125

  • [M-CH₃-CO]⁺: m/z 97

While the major fragments are often the same, the relative intensities of these fragment ions can differ. The stability of the resulting fragment ions is influenced by the original positions of the hydroxyl groups, which can lead to subtle but measurable differences in the mass spectrum. For instance, the catechol structure might favor certain resonance forms in its fragments that are not accessible to the resorcinol-type structure.

Table 4: Comparative Mass Spectrometry Data (EI-MS)

CompoundMolecular Ion (M⁺) (m/z)Key Fragment Ion (m/z)Relative Intensity Difference
This compound 140125May show different relative intensities compared to the isomer.
4-methoxycatechol 140125May show different relative intensities compared to the isomer.

Causality: The fragmentation pattern is dictated by the stability of the resulting carbocations and radical species. The different substituent patterns of the isomers influence this stability, thereby altering the probability of certain fragmentation pathways and leading to variations in the relative abundance of fragment ions.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures electronic transitions, primarily π → π* transitions in aromatic systems. The position of the absorption maximum (λ_max) is sensitive to the substituents on the benzene ring. Both hydroxyl and methoxy groups are auxochromes (electron-donating groups) that cause a bathochromic shift (shift to longer wavelengths) compared to unsubstituted benzene.

The exact λ_max will differ between the two isomers due to the way the three substituents interact electronically with the aromatic system. The cumulative effect of the three electron-donating groups will be slightly different depending on their ortho, meta, and para relationships, leading to a small but measurable difference in their λ_max values. Generally, compounds with greater potential for resonance stabilization of the excited state will absorb at longer wavelengths.

Table 5: Comparative UV-Vis Data

Compoundλ_max (nm)
This compound Expected ~275-285 nm
4-methoxycatechol Expected ~280-290 nm

Note: λ_max values are solvent-dependent. These are typical values in a non-polar solvent like ethanol or methanol.

Experimental Protocols & Workflow

To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential.

Spectroscopic_Workflow cluster_workflow General Experimental Workflow cluster_analysis sample Sample Preparation (Dissolution in appropriate solvent, concentration adjustment) analysis Spectroscopic Analysis sample->analysis Introduce sample processing Data Processing (Baseline correction, peak picking, integration) analysis->processing Acquire raw data nmr NMR analysis->nmr ir FTIR analysis->ir ms MS analysis->ms uv UV-Vis analysis->uv elucidation Structural Elucidation (Comparison of spectra, fragmentation analysis, database search) processing->elucidation Generate processed spectra

Caption: A generalized workflow for the spectroscopic analysis and identification of chemical compounds.

Protocol 1: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., 90° pulse, 1-2 second relaxation delay, 16-32 scans). For ¹³C NMR, use a proton-decoupled pulse sequence with a longer relaxation delay and a greater number of scans (e.g., 512 or more) to achieve a good signal-to-noise ratio.

  • Processing: Apply Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS). Integrate the signals in the ¹H spectrum.

Protocol 2: Attenuated Total Reflectance (ATR) - FTIR Spectroscopy
  • Background Scan: Clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. This is crucial to subtract the absorbance of air (CO₂ and H₂O).

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Processing: The software automatically ratios the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the analyte (e.g., ~1 mg/mL) in a volatile solvent such as methanol or ethyl acetate.

  • Instrument Setup: Set the GC oven temperature program (e.g., start at 50°C, ramp to 250°C at 10°C/min), injector temperature (e.g., 250°C), and carrier gas flow rate (e.g., helium at 1 mL/min). Set the MS to scan a mass range of m/z 40-400 in EI mode (70 eV).

  • Injection: Inject 1 µL of the sample solution into the GC.

  • Data Analysis: Identify the chromatographic peak corresponding to the analyte. Analyze the mass spectrum associated with this peak, identifying the molecular ion and key fragment ions.

Conclusion

While this compound and 4-methoxycatechol are structurally similar isomers, they are readily distinguishable through a combination of standard spectroscopic techniques. NMR spectroscopy offers the most definitive evidence , where the higher symmetry of this compound results in fewer aromatic signals in both ¹H and ¹³C spectra compared to the asymmetric 4-methoxycatechol. Supporting evidence from IR, MS, and UV-Vis, which show subtle but consistent differences in fingerprint regions, fragmentation intensities, and absorption maxima, respectively, can be used to build a comprehensive and irrefutable case for the identity of an unknown sample. By understanding the causal relationship between molecular structure and spectral output, researchers can confidently differentiate these and other closely related isomers.

Comparative Guide to the Structure-Activity Relationship of 4-Methoxybenzene-1,3-diol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unlocking the Therapeutic Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents often begins with a promising chemical scaffold. 4-Methoxybenzene-1,3-diol, a simple resorcinol derivative, represents one such scaffold, offering a unique combination of hydroxyl and methoxy functional groups on a benzene ring. This arrangement provides a fertile ground for structural modifications, leading to a diverse library of derivatives with a wide spectrum of biological activities. The inherent antioxidant properties of the resorcinol moiety, coupled with the electronic influence of the methoxy group, make this core structure a compelling starting point for drug discovery programs targeting cancer, hyperpigmentation, and oxidative stress-related diseases.

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives. Moving beyond a mere catalog of compounds, we will dissect the causal relationships between specific structural alterations and their impact on biological efficacy. By synthesizing data from multiple studies, this document aims to provide researchers, scientists, and drug development professionals with a clear, objective comparison of derivative performance, supported by robust experimental data and detailed protocols. Our focus is on elucidating the "why" behind the activity, offering insights that can guide the rational design of next-generation therapeutic agents.

The Core Scaffold: this compound

The foundational molecule, this compound (also known as 4-methoxyresorcinol), possesses the chemical formula C₇H₈O₃. Its structure is characterized by a benzene ring substituted with two hydroxyl (-OH) groups at positions 1 and 3, and a methoxy (-OCH₃) group at position 4.

The dihydroxyl arrangement is a key feature, reminiscent of the resorcinol moiety known for its potent tyrosinase inhibitory and antioxidant effects.[1] The hydroxyl groups can act as hydrogen bond donors and acceptors, crucial for interacting with biological targets, and are also primary sites for radical scavenging. The methoxy group, an electron-donating group, modulates the electronic properties of the aromatic ring, influencing the reactivity of the hydroxyl groups and the overall lipophilicity of the molecule. These features make the scaffold an ideal candidate for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Analysis: A Comparative Overview

The therapeutic potential of this compound derivatives has been explored across several domains. Below, we compare the performance of various analogs based on their primary biological activities.

Anticancer Activity

Derivatives based on methoxy-substituted benzene rings have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The primary strategy involves incorporating the core scaffold into larger, more complex heterocyclic systems.

A study on novel 4-methoxy-substituted cis-khellactones revealed potent cytotoxicity against human liver (HEPG-2), gastric (SGC-7901), and colon (LS174T) carcinoma cell lines.[2] Among the synthesized compounds, derivative 12e emerged as the most active, with IC₅₀ values ranging from 6.1 to 9.2 µM.[2] This activity was coupled with low toxicity towards normal human hepatocytes, indicating a favorable selectivity profile.

Similarly, incorporating a 4-methoxybenzyl group into an imidazo[2,1-b][2][3][4]thiadiazole system yielded compounds with potent antileukemic properties.[3][5] Specifically, compounds 7g and 8b exhibited the most significant cytotoxic effects against murine leukemia (L1210) and human T-lymphocyte (CEM) cell lines, with IC₅₀ values between 0.79 and 1.6 μM.[3][5] The SAR study highlighted that substituents at the 5th position of the imidazothiadiazole ring, such as thiocyanate (–SCN) and formyl (–CHO), were crucial for moderate to good cytotoxicity.[5]

The presence of a methoxyphenyl group has also been shown to be important for the antitumor activity of 1,3,4-thiadiazole derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231).[6]

Comparative Cytotoxicity Data:

Derivative ClassSpecific CompoundCancer Cell LineIC₅₀ (µM)Reference
4-Methoxy-substituted cis-khellactone12e HEPG-26.1[2]
12e SGC-79019.2[2]
12e LS174T8.5[2]
Imidazo[2,1-b][2][3][4]thiadiazole7g L1210, CEM, HeLa0.79 - 1.6[3][5]
8b L1210, CEM, HeLa0.79 - 1.6[3][5]
1,3,4-ThiadiazoleSCT-4 MCF-7>100 (decreased DNA biosynthesis to 70%)[6][7]

Mechanism of Action: Inducing Apoptosis

The anticancer efficacy of these derivatives is often linked to their ability to induce programmed cell death, or apoptosis. For the highly active cis-khellactone derivative 12e , mechanistic studies revealed that it triggers apoptosis in HEPG-2 cells through the mitochondria-mediated intrinsic pathway.[2] This was evidenced by morphological changes, dissipation of the mitochondrial membrane potential, and the activation of caspase-9 and caspase-3.[2] Similarly, the antileukemic compound 7g was found to induce high levels of phosphatidylserine externalization, a key marker of apoptosis, and activate caspase-3.[5]

apoptosis_pathway cluster_cell Cancer Cell Derivative Derivative Mitochondria Mitochondria Derivative->Mitochondria induces dissipation of membrane potential Caspase-9 Caspase-9 Mitochondria->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes

Caption: Mitochondria-mediated apoptosis pathway induced by active derivatives.

Tyrosinase Inhibitory Activity

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a primary strategy for treating hyperpigmentation and for use in skin-whitening cosmetic products.[8] The resorcinol substructure is a well-established pharmacophore for tyrosinase inhibition, with the dihydroxyl groups playing a critical role in chelating the copper ions in the enzyme's active site.[1]

The structure-activity relationship of tyrosinase inhibitors often points to the importance of a 4-substituted resorcinol moiety. For instance, (Z)-5-(3-hydroxy-4-methoxybenzylidene)thiazolidine-2,4-dione, which contains a related 3-hydroxy-4-methoxybenzylidene group, showed much higher potency (IC₅₀ = 9.87 µM) against mushroom tyrosinase than the standard inhibitor, kojic acid.[9] Kinetic analysis revealed it to be a competitive inhibitor.[9] Another potent inhibitor, 4-(6-hydroxy-2-naphthyl)-1,3-bezendiol (HNB), which features the 1,3-benzenediol core, was found to be a highly effective competitive inhibitor with an IC₅₀ value of 70 nM.[9]

The general principle is that the 1,3-diol structure is crucial for activity, while modifications at other positions can enhance binding affinity and potency.

sar_tyrosinase cluster_sar Key Structural Features for Tyrosinase Inhibition Core This compound (Core Scaffold) Feature1 1,3-Dihydroxyl Groups (Essential for activity, chelates copper ions) Core->Feature1 Feature2 Substitutions at other positions (e.g., bulky hydrophobic groups) (Enhance binding and potency) Core->Feature2

Caption: Key structural features of derivatives for tyrosinase inhibition.

Antioxidant Activity

The phenolic hydroxyl groups in this compound derivatives are excellent hydrogen donors, which allows them to scavenge free radicals and act as potent antioxidants. This activity is crucial for combating oxidative stress, a factor implicated in numerous diseases.[10][11]

A study on 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives demonstrated significant antioxidant activity as measured by the DPPH radical scavenging method.[10] Notably, some derivatives, such as N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide, were found to be approximately 1.4 times more active than the well-known antioxidant ascorbic acid.[10]

In another interesting study, the conformational isomers of C-tetra(4-methoxyphenyl)calix[4]resorcinarene were separated and tested.[11] The 'chair' conformer exhibited significantly greater antioxidant activity (IC₅₀ = 47.46 ppm) than the 'crown' conformer (IC₅₀ = 78.46 ppm), suggesting that the spatial orientation of the resorcinol units plays a critical role in their ability to scavenge radicals.[11]

Comparative Antioxidant Activity (DPPH Assay):

Derivative ClassConformer/CompoundIC₅₀ (ppm)Comparison to StandardReference
C-tetra(4-methoxyphenyl)calix[4]resorcinareneChair Conformer47.46-[11]
Crown Conformer78.46-[11]
3-[(4-Methoxyphenyl)amino]propanehydrazideN-(1,3-dioxoisoindolin-2-yl)...Not specified~1.4x more active than Ascorbic Acid[10]

Experimental Protocols: A Guide to Evaluation

To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. The following are detailed methodologies for the key assays discussed.

Workflow for SAR Evaluation

sar_workflow Start This compound (Lead Compound) Synth Chemical Synthesis of Derivatives Start->Synth Purify Purification & Characterization (NMR, MS, etc.) Synth->Purify Screen Biological Screening (e.g., Cytotoxicity, Enzyme Inhibition) Purify->Screen Active Identify Active Compounds ('Hits') Screen->Active SAR Analyze Structure-Activity Relationship (SAR) Active->SAR Optimize Rational Design & Further Optimization SAR->Optimize Optimize->Synth Iterative Cycle

Caption: General workflow for the structure-activity relationship (SAR) analysis.

Cytotoxicity Evaluation (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., HEPG-2) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Analysis (Annexin V-FITC/PI Double Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the compound of interest at its IC₅₀ concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

Tyrosinase Inhibition Assay

This spectrophotometric assay measures the enzymatic activity of tyrosinase.

  • Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing phosphate buffer (pH 6.8), mushroom tyrosinase solution, and various concentrations of the test inhibitor.

  • Pre-incubation: Pre-incubate the mixture for 10 minutes at room temperature.

  • Substrate Addition: Initiate the enzymatic reaction by adding the substrate, L-DOPA.

  • Absorbance Monitoring: Monitor the formation of dopachrome by measuring the increase in absorbance at 475 nm over time using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the derivative and determine the IC₅₀ value. Kojic acid is typically used as a positive control.[9]

Conclusion and Future Perspectives

The this compound scaffold is a versatile platform for the development of potent bioactive compounds. The structure-activity relationship studies reveal clear patterns:

  • For anticancer activity , embedding the methoxy-benzene core into larger heterocyclic systems like imidazo[2,1-b][2][3][4]thiadiazoles can yield highly potent derivatives that induce apoptosis.[3][5] The nature and position of substituents on these heterocyclic rings are critical for optimizing cytotoxicity.

  • For tyrosinase inhibition , the 1,3-diol arrangement is paramount for activity. Future efforts should focus on modifying other positions of the benzene ring to enhance interactions with the enzyme's active site, potentially leading to inhibitors with nanomolar efficacy.

  • For antioxidant activity , the number and spatial arrangement of the hydroxyl groups are key determinants. The superior activity of the 'chair' conformer in calixarene derivatives suggests that conformational locking could be a viable strategy for designing more effective antioxidants.[11]

The derivatives discussed in this guide represent promising leads for drug development. Future research should focus on optimizing their pharmacokinetic properties (ADME), conducting in vivo efficacy studies in relevant animal models, and further elucidating their mechanisms of action to identify specific molecular targets. The continued exploration of this privileged scaffold holds significant promise for the discovery of novel therapeutics to address unmet medical needs in oncology, dermatology, and beyond.

References

A Comparative Guide to Cross-Validation of Analytical Methods for 4-Methoxybenzene-1,3-diol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methoxybenzene-1,3-diol, a resorcinol derivative, is a compound of significant interest in pharmaceutical and chemical synthesis, often appearing as a key intermediate or a critical quality-defining impurity. Its accurate and precise quantification is paramount for ensuring process control, final product quality, and regulatory compliance. The choice of an analytical method can profoundly impact the reliability of these measurements, affecting development timelines and manufacturing costs.

This guide provides an in-depth comparison and cross-validation of three prevalent analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible (UV-Vis) Spectrophotometry. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and experimental data needed to select the most appropriate method for their specific application. The narrative that follows is grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline, ensuring a framework of scientific integrity and trustworthiness.[1][2][3]

The Foundation: Pillars of Analytical Method Validation

Before comparing methodologies, it is crucial to understand the performance characteristics that define a reliable analytical procedure. The objective of validating an analytical method is to demonstrate its suitability for the intended purpose.[3][4] Key validation parameters, as stipulated by ICH Q2(R1), include:[1][2][4]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This is typically assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is arguably the most widely used technique for the analysis of phenolic compounds in pharmaceutical and food industries due to its high resolution, sensitivity, and applicability to non-volatile and thermally labile compounds.[5][6][7][8]

Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, a polar compound, reversed-phase chromatography using a nonpolar stationary phase (like C18) and a polar mobile phase is the logical choice. The separated analyte is then detected by a UV detector at a wavelength where it exhibits maximum absorbance.

Detailed Experimental Protocol: HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

      • Causality: A C18 column provides excellent hydrophobic retention for moderately polar aromatic compounds like this compound, ensuring good separation from polar impurities.

    • Mobile Phase: Isocratic elution with a mixture of Methanol and 0.1% Phosphoric Acid in Water (60:40, v/v).

      • Causality: Methanol acts as the organic modifier to control retention time. The acidic aqueous phase suppresses the ionization of the phenolic hydroxyl groups, leading to sharper, more symmetrical peaks.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

      • Causality: Maintaining a constant column temperature ensures reproducible retention times and peak shapes.

    • Injection Volume: 10 µL.

    • UV Detection Wavelength: 278 nm.

      • Causality: This wavelength corresponds to the maximum absorbance (λmax) of the resorcinol chromophore, providing optimal sensitivity.

  • Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of this compound reference standard in the mobile phase.

    • Generate a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

    • Dissolve and dilute samples to be tested in the mobile phase to fall within the calibration range. Filter all solutions through a 0.45 µm syringe filter before injection.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection provided by mass spectrometry. It is ideal for volatile and thermally stable compounds.[9] However, polar compounds with active hydrogen atoms, like the hydroxyl groups in this compound, often require derivatization to improve their volatility and chromatographic behavior.[10][11]

Principle of Operation: The sample is first derivatized to replace the active hydrogens with nonpolar groups (e.g., trimethylsilyl). The derivatized analyte is then vaporized and separated in a capillary column. The separated components enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification.

Detailed Experimental Protocol: GC-MS

  • Derivatization (Silylation):

    • Pipette 100 µL of the sample or standard solution (in a volatile solvent like pyridine) into a reaction vial.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[10]

      • Causality: BSTFA is a potent silylating agent that reacts with the hydroxyl groups of the diol to form volatile trimethylsilyl (TMS) ethers. TMCS acts as a catalyst to accelerate the reaction.[11][12]

    • Cap the vial tightly and heat at 70 °C for 30 minutes. Cool to room temperature before injection.

  • Instrumentation: A GC system coupled to a single quadrupole or triple quadrupole mass spectrometer.

  • GC-MS Conditions:

    • Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).[9]

      • Causality: This stationary phase is well-suited for separating a wide range of derivatized compounds.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 280 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Detection Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte (e.g., the molecular ion and a major fragment ion) for enhanced sensitivity and selectivity.

Method 3: UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a simple, cost-effective, and rapid technique based on the absorption of light by the analyte. While it lacks the specificity of chromatographic methods, it can be suitable for quantifying a known, pure compound or for assays where interfering substances are absent.[13]

Principle of Operation: The method relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Detailed Experimental Protocol: UV-Vis Spectrophotometry

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Methodology:

    • Solvent Selection: Use ethanol or methanol as the solvent.

    • Determine λmax: Prepare a dilute solution of this compound and scan the absorbance from 200 to 400 nm to identify the wavelength of maximum absorbance (λmax), which is expected to be around 278 nm.[14][15]

    • Prepare Calibration Curve:

      • Prepare a 100 µg/mL stock solution of the reference standard in the chosen solvent.

      • Create a series of dilutions (e.g., 2, 4, 6, 8, 10 µg/mL).

      • Measure the absorbance of each standard at λmax using the solvent as a blank.[14]

      • Plot a graph of absorbance versus concentration.

    • Sample Analysis: Dissolve and dilute the sample in the same solvent to an expected concentration within the linear range of the calibration curve. Measure its absorbance and determine the concentration from the calibration curve.

Cross-Validation Workflow

Cross-validation serves to compare the results from different analytical methods to ensure consistency and reliability.[16][17][18] A single, homogeneous batch of samples at different concentration levels (e.g., low, medium, high) should be prepared and analyzed using all three validated methods.

G cluster_prep Sample Preparation cluster_analysis Parallel Analysis cluster_eval Data Evaluation A Prepare Homogeneous Sample Batch B Create Low, Medium, High Concentration Levels A->B C HPLC-UV Analysis B->C D GC-MS Analysis (with Derivatization) B->D E UV-Vis Analysis B->E F Quantify Results for Each Method C->F D->F E->F G Statistical Comparison (e.g., % Difference, t-test) F->G H Assess Method Agreement & Bias G->H I I H->I Results Correlate? I_Yes Yes: Methods are Cross-Validated I->I_Yes I_No No: Investigate Discrepancies I->I_No

Figure 1: General workflow for the cross-validation of three analytical methods.

Comparative Performance Data

The following table summarizes the typical performance characteristics for each method, based on established principles and data from similar phenolic compound analyses.[8][13]

Parameter HPLC-UV GC-MS (with Derivatization) UV-Vis Spectrophotometry
Specificity High (Separates from impurities)Very High (Mass-based detection)Low (Prone to interference)
Linearity (r²) > 0.999> 0.999> 0.995
Range (µg/mL) 1 - 1000.1 - 202 - 10
Accuracy (% Recovery) 98 - 102%97 - 103%95 - 105%
Precision (%RSD) < 2%< 3%< 5%
LOD (µg/mL) ~0.3~0.03~0.5
LOQ (µg/mL) ~1.0~0.1~2.0
Robustness HighModerate (Sensitive to derivatization)High
Throughput Moderate (~10-15 min/sample)Low (~30 min/sample + derivatization)Very High (<1 min/sample)
Cost & Complexity ModerateHighLow

Discussion and Method Selection

The cross-validation results highlight the distinct advantages and limitations of each technique.

  • HPLC-UV emerges as the workhorse method for routine quality control (QC) and release testing. It offers an excellent balance of specificity, precision, accuracy, and robustness without the need for complex sample derivatization. Its performance is reliable and meets the stringent requirements of regulatory bodies.[1][4]

  • GC-MS provides unparalleled sensitivity and specificity. The requirement for derivatization adds time and a potential source of variability, making it less ideal for high-throughput QC.[11] However, it is the superior choice for identifying and quantifying trace-level impurities or for bioanalytical studies where the sample matrix is complex and extremely low detection limits are necessary.[9][19]

  • UV-Vis Spectrophotometry is the simplest and fastest method. Its major drawback is the lack of specificity; any substance in the sample matrix that absorbs at the same wavelength will interfere with the measurement.[13] It is best suited for in-process checks of highly pure solutions or for raw material identification where a simple, rapid confirmation of concentration is needed and the sample matrix is well-defined and clean.

The choice of method is therefore highly dependent on the "intended purpose" as emphasized by the ICH.[3]

G Start Select Analytical Method for this compound Q1 Is the primary goal trace-level impurity analysis or bioanalysis? Start->Q1 Q2 Is this for routine QC, release testing, or stability studies? Q1->Q2 No Res_GCMS Use GC-MS Q1->Res_GCMS Yes Q3 Is the sample a highly pure, simple solution for in-process check? Q2->Q3 No Res_HPLC Use HPLC-UV Q2->Res_HPLC Yes Res_UV Use UV-Vis Spectrophotometry Q3->Res_UV Yes Res_Reval Re-evaluate Analytical Needs Q3->Res_Reval No

Figure 2: Decision tree for selecting the optimal analytical method.

Conclusion

The cross-validation of HPLC-UV, GC-MS, and UV-Vis spectrophotometry for the quantification of this compound demonstrates that no single method is universally superior. A scientifically sound method selection process must align the technique's performance characteristics with the specific analytical challenge. For robust, reliable, and compliant routine analysis, HPLC-UV is the recommended method. For ultimate sensitivity and specificity in complex matrices, GC-MS is the method of choice. For rapid, cost-effective checks of pure substances, UV-Vis spectrophotometry remains a viable option. By understanding the causality behind the protocols and the trade-offs between the methods, researchers can confidently select and defend the most appropriate technique for their needs, ensuring data integrity from development through to production.

References

A Researcher's Guide to the Synthesis of 4-Methoxyresorcinol: A Comparative Analysis of Key Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of 4-Methoxyresorcinol

4-Methoxyresorcinol, also known as 2,4-dihydroxyanisole, is a valuable chemical intermediate in the synthesis of various organic compounds.[1][2] Its unique structure, featuring both hydroxyl and methoxy functional groups on a benzene ring, makes it a versatile building block in the pharmaceutical and fine chemical industries. This guide provides a comparative analysis of prominent synthetic routes to 4-methoxyresorcinol, offering insights into the underlying chemical principles, detailed experimental protocols, and a quantitative comparison to aid researchers in selecting the most appropriate method for their specific needs.

Comparative Analysis of Synthetic Routes

Several synthetic strategies have been developed for the preparation of 4-methoxyresorcinol. This guide will focus on three primary and distinct approaches:

  • Baeyer-Villiger Oxidation of Isovanillin: A classic and reliable method involving the oxidation of a substituted benzaldehyde.

  • Selective Demethylation of 1,2,4-Trimethoxybenzene: A route that leverages the selective removal of a methyl group from a more complex precursor.

  • Direct Alkylation of Resorcinol: An approach that aims for a more direct functionalization of a readily available starting material.

The following sections will delve into the specifics of each route, providing a comprehensive overview of their respective advantages and limitations.

Route 1: Baeyer-Villiger Oxidation of Isovanillin

The Baeyer-Villiger oxidation is a well-established organic reaction that converts a ketone to an ester or a cyclic ketone to a lactone. In the context of 4-methoxyresorcinol synthesis, this reaction is adapted to oxidize an aldehyde, specifically isovanillin (3-hydroxy-4-methoxybenzaldehyde), to a formate ester, which is subsequently hydrolyzed to yield the desired product.[2][3][4]

Reaction Mechanism and Key Considerations

The reaction proceeds via the nucleophilic addition of a peroxy acid to the carbonyl group of the aldehyde, forming a tetrahedral intermediate. This is followed by a rearrangement where a substituent on the carbonyl carbon migrates to the adjacent oxygen atom, leading to the formation of the formate ester and a carboxylic acid byproduct.[5] The subsequent hydrolysis of the formate ester under basic conditions yields 4-methoxyresorcinol.

The choice of the peroxy acid is a critical parameter. While reagents like meta-chloroperoxybenzoic acid (m-CPBA) are effective, the use of performic acid, generated in situ from hydrogen peroxide and formic acid, is also a common and cost-effective alternative.[2][3] Careful control of the reaction temperature is crucial to prevent side reactions and ensure a high yield.

Experimental Protocol

Step 1: Baeyer-Villiger Oxidation

  • Dissolve isovanillin (10 g, 0.066 mol) in dry chloroform (100 ml) in a flask equipped with a magnetic stirrer and cool the solution to 0°C in an ice bath.[2]

  • Slowly add performic acid (50 ml) dropwise to the vigorously stirred solution.[2] The progress of the reaction should be monitored by thin-layer chromatography (TLC) to determine the complete consumption of isovanillin.[2]

  • After the addition is complete, continue stirring the mixture for an additional 3 hours at 0°C.[2]

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude formate ester.[2]

Step 2: Hydrolysis

  • Treat the crude formate ester with a 10% alcoholic potassium hydroxide solution until the solution becomes alkaline.[2]

  • Reflux the reaction mixture for 1 hour with a 10% aqueous ethanol solution of potassium hydroxide (100 ml).[2]

  • Remove the solvent in vacuo.[2]

  • Acidify the remaining aqueous solution with dilute hydrochloric acid.[2]

  • Extract the product with diethyl ether (4 x 100 ml).[2]

  • Dry the combined ether extracts over anhydrous sodium sulfate and distill off the solvent to yield 4-methoxyresorcinol as an oil, which solidifies upon cooling.[2]

Data Summary
ParameterValueReference
Starting MaterialIsovanillin[2]
Key ReagentsPerformic acid, Potassium hydroxide[2]
SolventChloroform, Ethanol[2]
Reaction TimeOxidation: ~3-4 hours; Hydrolysis: 1 hour[2]
Reaction TemperatureOxidation: 0°C; Hydrolysis: Reflux[2]
Yield76%[2]

Visualization of the Baeyer-Villiger Oxidation Pathway

Baeyer_Villiger_Oxidation Isovanillin Isovanillin Formate_Ester Formate Ester Intermediate Isovanillin->Formate_Ester Baeyer-Villiger Oxidation Performic_Acid Performic Acid Product 4-Methoxyresorcinol Formate_Ester->Product Hydrolysis Hydrolysis KOH, EtOH/H₂O Reflux

Caption: Baeyer-Villiger oxidation of isovanillin to 4-methoxyresorcinol.

Route 2: Selective Demethylation of 1,2,4-Trimethoxybenzene

This synthetic approach starts from the more substituted 1,2,4-trimethoxybenzene and involves the selective removal of one methyl group to yield 4-methoxyresorcinol. This method can be advantageous if 1,2,4-trimethoxybenzene is a readily available or more economical starting material. The synthesis of 1,2,4-trimethoxybenzene itself can be achieved from vanillin.[6]

Reaction Mechanism and Key Considerations

Selective demethylation of poly-methoxylated aromatic compounds can be challenging. The reaction often relies on strong acids or Lewis acids to cleave the ether linkage. The regioselectivity of the demethylation is influenced by the electronic and steric environment of the methoxy groups. In the case of 1,2,4-trimethoxybenzene, the methoxy group at the 2-position is often the most susceptible to cleavage due to steric hindrance and the electronic effects of the adjacent methoxy groups. However, achieving high selectivity for the desired 4-methoxyresorcinol can require careful optimization of reaction conditions.

Experimental Protocol (Conceptual)

A general procedure for selective demethylation often involves the following steps. It is crucial to consult specific literature for optimized conditions for this particular transformation.

  • Dissolve 1,2,4-trimethoxybenzene in a suitable solvent (e.g., a high-boiling point solvent like dichlorobenzene).

  • Add a demethylating agent, such as a strong protic acid (e.g., HBr) or a Lewis acid (e.g., BBr₃ or AlCl₃).

  • Heat the reaction mixture to the appropriate temperature and for a sufficient duration, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction carefully (e.g., with water or a mild base).

  • Extract the product into an organic solvent.

  • Purify the crude product by chromatography or recrystallization.

Data Summary
ParameterValueReference
Starting Material1,2,4-Trimethoxybenzene[6][7]
Key ReagentsDemethylating agent (e.g., HBr, BBr₃)
SolventHigh-boiling point inert solvent
Reaction TimeVariable, dependent on reagent and temperature
Reaction TemperatureElevated temperatures often required
YieldHighly variable, dependent on conditions

Visualization of the Demethylation Pathway

Demethylation TMB 1,2,4-Trimethoxybenzene Product 4-Methoxyresorcinol TMB->Product Selective Demethylation Demethylating_Agent Demethylating Agent (e.g., HBr)

Caption: Selective demethylation of 1,2,4-trimethoxybenzene.

Route 3: Direct Alkylation of Resorcinol

The direct alkylation of resorcinol with a methylating agent presents a conceptually straightforward approach to 4-methoxyresorcinol. However, achieving mono-methylation with high regioselectivity can be a significant challenge due to the presence of two reactive hydroxyl groups.

Reaction Mechanism and Key Considerations

The Williamson ether synthesis is the fundamental reaction for this route, involving the deprotonation of a hydroxyl group to form a phenoxide, which then acts as a nucleophile to attack a methylating agent (e.g., dimethyl sulfate or methyl iodide). The primary challenge lies in controlling the reaction to favor mono-methylation over di-methylation and to direct the methylation to the desired 4-position.

Classical methods for monoalkylation of resorcinol are often low-yielding.[8] The use of a large excess of resorcinol can favor the formation of the mono-ether.[8] Phase-transfer catalysis can also be employed to improve the yield and selectivity of mono-alkylation.

Experimental Protocol (Illustrative)

The following is a general procedure and would require significant optimization for the synthesis of 4-methoxyresorcinol.

  • Dissolve resorcinol in a suitable solvent (e.g., ethanol or acetone).

  • Add a base (e.g., potassium carbonate or sodium hydroxide) to deprotonate one of the hydroxyl groups.

  • Slowly add a stoichiometric amount (or a slight excess) of a methylating agent (e.g., dimethyl sulfate).

  • Heat the reaction mixture and monitor its progress by TLC.

  • After the reaction is complete, filter off any inorganic salts and remove the solvent.

  • The crude product will likely be a mixture of resorcinol, 4-methoxyresorcinol, and 1,3-dimethoxybenzene, requiring careful purification by column chromatography.

Data Summary
ParameterValueReference
Starting MaterialResorcinol[8]
Key ReagentsMethylating agent (e.g., dimethyl sulfate), Base (e.g., K₂CO₃)[8]
SolventPolar aprotic solvent (e.g., acetone)[8]
Reaction TimeVariable
Reaction TemperatureTypically reflux
YieldGenerally low to moderate for mono-alkylation[8]

Visualization of the Direct Alkylation Pathway

Alkylation Resorcinol Resorcinol Product_Mixture Product Mixture (Mono- and Di-ethers) Resorcinol->Product_Mixture Williamson Ether Synthesis Methylating_Agent Methylating Agent + Base Product 4-Methoxyresorcinol Product_Mixture->Product Chromatographic Separation Purification Purification

Caption: Direct alkylation of resorcinol leading to a product mixture.

Comparative Summary and Conclusion

To facilitate a direct comparison, the key parameters of the discussed synthetic routes are summarized in the table below.

FeatureBaeyer-Villiger OxidationSelective DemethylationDirect Alkylation of Resorcinol
Starting Material Isovanillin1,2,4-TrimethoxybenzeneResorcinol
Key Advantage High yield and good selectivityPotentially uses a readily available precursorDirect, fewer steps in principle
Key Disadvantage Requires a pre-functionalized starting materialCan be difficult to achieve high selectivityPoor selectivity, often leads to mixtures
Typical Yield High (e.g., 76%)[2]VariableLow to Moderate
Operational Complexity ModerateModerate to HighModerate (due to purification)
Scalability GoodPotentially challengingPoor due to separation issues

Based on the available data, the Baeyer-Villiger oxidation of isovanillin emerges as the most reliable and high-yielding method for the laboratory-scale synthesis of 4-methoxyresorcinol.[2] While the direct alkylation of resorcinol is conceptually simpler, the challenges associated with controlling selectivity make it a less practical approach. The selective demethylation of 1,2,4-trimethoxybenzene could be a viable option, particularly if the starting material is readily accessible and the demethylation conditions can be optimized for high regioselectivity.

Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including the desired scale of the synthesis, the availability and cost of starting materials, and the analytical and purification capabilities at hand. This guide provides the foundational knowledge and comparative data to make an informed decision for the successful synthesis of 4-methoxyresorcinol.

References

A Comparative Guide to Establishing the Specificity of Analytical Methods for 4-Methoxybenzene-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for establishing the specificity of assays for 4-Methoxybenzene-1,3-diol (4-MBR), a key intermediate in various chemical syntheses. As researchers, scientists, and drug development professionals, ensuring that an analytical method is specific—meaning it can unequivocally measure the analyte of interest without interference from other components—is a cornerstone of reliable data and regulatory compliance. This document delves into the principles, protocols, and comparative performance of various techniques, grounded in the foundational guidelines of the International Council for Harmonisation (ICH).

Understanding the Analytical Challenge: Potential Interferences

To establish specificity, one must first identify all potential components that could interfere with the analysis of this compound. These typically fall into two categories:

  • Process-Related Impurities: These include starting materials, reagents, intermediates, and by-products from the synthesis route. For 4-MBR, this could include positional isomers (e.g., 2-Methoxyresorcinol, 5-Methoxyresorcinol) or related resorcinol derivatives that may not have been fully removed during purification.[3][4][5]

  • Degradation Products: These are substances formed due to the chemical instability of the drug substance under various environmental conditions. A comprehensive forced degradation study is the most effective way to generate these products and prove the method's stability-indicating nature.[6][7]

Comparative Analysis of Core Analytical Techniques

The choice of analytical technique is paramount to achieving the required level of specificity. While several methods exist, their ability to discriminate 4-MBR from its related substances varies significantly.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly when paired with a Photodiode Array (PDA) detector, is the gold standard for specificity determination in pharmaceutical analysis. Its high resolving power allows for the physical separation of the analyte from potential interferents.

  • Causality Behind its Effectiveness: The specificity of an HPLC method is primarily derived from its ability to achieve chromatographic resolution between closely related compounds. By optimizing parameters such as the stationary phase (e.g., C18 for moderately polar compounds like 4-MBR), mobile phase composition, and pH, one can manipulate the retention times of different components, forcing them to elute from the column at different times.

  • Self-Validating System: The use of a PDA detector adds a crucial layer of validation. It not only quantifies the analyte peak at a specific wavelength but also captures the UV-Vis spectrum across the entire peak. A consistent spectrum indicates peak purity, while a distorted or mixed spectrum points to a co-eluting impurity, thereby flagging a lack of specificity.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS offers an orthogonal approach with exceptionally high specificity.

  • Causality Behind its Effectiveness: GC-MS provides two independent dimensions of separation and identification. The gas chromatograph separates components based on their boiling points and interactions with the column's stationary phase.[8] Subsequently, the mass spectrometer fragments each component into a unique pattern of ions based on its molecular structure.[9] This fragmentation pattern, or mass spectrum, serves as a chemical fingerprint, making it highly unlikely for two different compounds to have both the same retention time and the same mass spectrum.

  • Self-Validating System: The mass spectrum itself is a validation tool. Even if two compounds co-elute chromatographically, they can often be deconvoluted and identified if their mass spectra are sufficiently different. This makes GC-MS an excellent confirmatory technique.

Spectrophotometric Methods (UV-Vis)

While simple and rapid, UV-Vis spectrophotometry is generally considered a non-specific technique.

  • Causality Behind its Limitations: Specificity is compromised because structurally similar molecules, such as isomers of 4-MBR or other phenolic compounds, often possess similar chromophores and thus exhibit overlapping UV absorption spectra.[10][11] A spectrophotometric method measures the total absorbance at a given wavelength, making it incapable of distinguishing between the analyte and a spectrally interfering impurity.

  • Compensating for Lack of Specificity: According to ICH Q2(R1), the lack of specificity of one analytical procedure can be compensated for by other supporting analytical procedures.[1] For example, a non-specific UV-Vis assay could be used for routine quantification if a separate, specific HPLC or GC-MS method is used to control for impurities.

Data Presentation: Comparison of Analytical Techniques
Parameter HPLC-PDA GC-MS UV-Vis Spectrophotometry
Specificity High to Very HighVery HighLow
Primary Mechanism Chromatographic SeparationChromatographic Separation & Mass FragmentationElectronic Absorption
Interference Risk Low (resolvable with method development)Very Low (resolvable by mass)High (from structurally similar compounds)
Confirmatory Power Good (with peak purity analysis)Excellent (definitive identification)Poor
Typical Application Primary assay and stability-indicating methodImpurity identification, orthogonal methodLimit tests, assay of pure substance

The Definitive Test: Forced Degradation Studies

To irrefutably establish specificity, the analytical method must be challenged with samples in which the analyte has been intentionally degraded. This process, known as forced degradation or stress testing, is a regulatory expectation and a critical part of method validation.[6][12] The goal is to achieve modest degradation (typically 5-20%) to produce a relevant mixture of the parent compound and its degradation products.[7]

The diagram below illustrates the typical workflow for a forced degradation study designed to prove the specificity of a stability-indicating method.

Forced_Degradation_Workflow cluster_stress Stress Conditions (ICH Guideline) cluster_analysis Analytical Evaluation cluster_outcome Outcome API 4-MBR Drug Substance Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, RT) API->Base Oxidation Oxidation (e.g., 3% H2O2, RT) API->Oxidation Thermal Thermal (e.g., 80°C, Solid State) API->Thermal Photo Photolytic (ICH Q1B Light Exposure) API->Photo Analysis Analyze Stressed Samples by Proposed Method (e.g., HPLC-PDA) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis PeakPurity Assess Peak Purity of 4-MBR Analysis->PeakPurity Resolution Calculate Resolution (Rs > 1.5 for all peaks) Analysis->Resolution MassBalance Perform Mass Balance Calculation Analysis->MassBalance Specific Method is Specific PeakPurity->Specific If all criteria met NotSpecific Method is Not Specific (Requires Optimization) PeakPurity->NotSpecific If any criterion fails Resolution->Specific If all criteria met Resolution->NotSpecific If any criterion fails MassBalance->Specific If all criteria met MassBalance->NotSpecific If any criterion fails

Caption: Workflow for a Forced Degradation Study.

Experimental Protocols

The following protocols provide a starting point for developing and validating specific methods for this compound.

Protocol 1: Specificity-Indicating HPLC-PDA Method
  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Isocratic mixture of Acetonitrile and 20 mM Potassium Phosphate buffer (pH 3.0) (e.g., 40:60 v/v). Rationale: A buffered mobile phase controls the ionization state of the phenolic hydroxyl groups, ensuring consistent peak shape and retention.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: PDA detector, monitoring at 280 nm, with spectral acquisition from 200-400 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of 4-MBR reference standard at 1.0 mg/mL in methanol.

    • Prepare working solutions at approximately 50 µg/mL by diluting with the mobile phase.[13]

    • Prepare placebo and potential impurity solutions to demonstrate lack of interference.

  • Forced Degradation Sample Analysis:

    • Subject 4-MBR to acid, base, oxidative, thermal, and photolytic stress as outlined in Section 3.

    • Neutralize the acidic and basic samples before injection. Dilute all stressed samples to the target concentration.

    • Inject the unstressed sample, a blank (mobile phase), a placebo, and each of the five stressed samples.

  • Acceptance Criteria for Specificity:

    • Resolution: The resolution between the 4-MBR peak and the closest eluting peak (impurity or degradant) must be greater than 1.5.

    • Peak Purity: The peak purity index or angle for the 4-MBR peak in both unstressed and stressed samples must pass the instrument software's threshold (e.g., >99.5%), demonstrating no spectral inhomogeneity.

    • Blank/Placebo Interference: No significant peaks should be observed at the retention time of 4-MBR in the blank or placebo chromatograms.

Protocol 2: Confirmatory GC-MS Method
  • Chromatographic System:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness). Rationale: A non-polar column is suitable for general-purpose separation of semi-volatile aromatic compounds.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature of 80 °C, hold for 2 min, ramp at 15 °C/min to 250 °C, hold for 5 min.[14]

    • Injector Temperature: 250 °C.

    • MS Transfer Line Temperature: 280 °C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-450 m/z.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of 4-MBR in methanol. Derivatization with a silylating agent (e.g., BSTFA) may be required to improve the volatility and peak shape of the phenolic hydroxyl groups.

  • Acceptance Criteria for Specificity:

    • The retention time and the acquired mass spectrum of the analyte in a sample must match those of a pure reference standard analyzed under the same conditions.

    • The method is considered specific if no interfering peaks with similar mass spectral features are observed at the retention time of 4-MBR.

Logical Framework for Method Selection

The choice between these methods depends on the analytical objective. The following decision tree provides a logical guide for researchers.

Method_Selection cluster_pathways cluster_methods Start Analytical Objective? Impurity_ID Impurity Identification or Structure Elucidation Start->Impurity_ID Definitive ID Needed QC_Assay Routine QC Assay & Stability Testing Start->QC_Assay Quantitative & Stability-Indicating Limit_Test Limit Test for Known Impurity Start->Limit_Test Simple, High Throughput GCMS Use GC-MS Impurity_ID->GCMS HPLC Use HPLC-PDA QC_Assay->HPLC UV UV-Vis is an option (if validated against a specific method) Limit_Test->UV

Caption: Decision tree for analytical method selection.

Conclusion

Establishing the specificity of an analytical method for this compound is a multi-faceted process that relies on a deep understanding of the molecule's chemistry, robust experimental design, and the selection of appropriate technology. While HPLC-PDA stands out as the primary choice for developing a stability-indicating assay due to its high resolving power and peak purity assessment capabilities, GC-MS serves as an unparalleled tool for definitive identification and orthogonal confirmation. Spectrophotometric methods, while simple, lack the inherent specificity required for complex sample analysis unless supported by other validated procedures.

By systematically identifying potential interferences and rigorously challenging the method through forced degradation studies, researchers can build a self-validating analytical system. This ensures that the data generated is accurate, reliable, and trustworthy, meeting the stringent requirements of both scientific research and regulatory bodies.

References

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a cornerstone of research in toxicology, pharmacology, and dermatology. Their biological activities are profoundly dictated by their chemical structure—the number and position of hydroxyl groups, the nature of other substituents, and the overall electronic properties of the molecule. This guide provides a comparative analysis of the in vitro cytotoxicity of 4-Methoxybenzene-1,3-diol (also known as 4-methoxyresorcinol) alongside its parent compound, resorcinol, and its highly prevalent isomer, hydroquinone.

Understanding the structure-activity relationships (SAR) that govern the cytotoxicity of these small molecules is critical for drug development professionals and researchers. Factors such as a compound's ability to generate reactive oxygen species (ROS), its hydrophobicity, and its steric properties can dramatically alter its interaction with cellular systems.[1][2] This guide will delve into these mechanisms, present comparative experimental data, and provide detailed, field-proven protocols for assessing cytotoxicity, offering a comprehensive resource for designing and interpreting toxicological studies.

Compound Profiles: Structure and Properties

The cytotoxic potential of a phenolic compound is intrinsically linked to its structure. The arrangement of hydroxyl groups and the presence of substituents like a methoxy group influence the molecule's stability, its ability to participate in redox cycling, and its interaction with cellular targets.

Compound NameStructureKey Properties
This compound (4-Methoxyresorcinol)this compound StructureA resorcinol derivative with a methoxy group at position 4. The methoxy group can alter the compound's lipophilicity and electron-donating properties.
Resorcinol (Benzene-1,3-diol)Resorcinol StructureA meta-diphenol. It is generally more stable and less prone to oxidation compared to its ortho and para isomers.[3][4]
Hydroquinone (Benzene-1,4-diol)Hydroquinone StructureA para-diphenol. It is known for its potent cytotoxicity, which is linked to its ability to readily oxidize and generate ROS.[5][6]

Comparative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a biological function, such as cell growth. The following table summarizes published IC50 values for the selected compounds across various cell lines. It is crucial to recognize that direct comparisons should be made with caution, as experimental conditions (e.g., cell line, exposure duration) significantly impact the results.

CompoundCell LineAssayExposure TimeIC50 ValueSource
This compound MCF-7 (Breast Cancer)MTT-~155 µM[7]
This compound MDA-MB-231 (Breast Cancer)MTT-~261 µM[7]
This compound LNCaP (Prostate Cancer)MTT-~1963 µM[7]
Resorcinol B16-F10 (Melanoma)MTT-11,100 µM (11.1 mM)
Resorcinol 3T3 (Fibroblasts)MTT3 hours> 1000 µg/cm³[1]
Hydroquinone Melanocytes--Potently cytotoxic[5]
Hydroquinone Various--Generally more toxic than resorcinol[3][4][5]

Analysis of Trends: The data indicates that this compound exhibits moderate cytotoxicity against breast cancer cell lines, with IC50 values in the micromolar range.[7] In contrast, resorcinol shows significantly lower toxicity, with an IC50 value in the millimolar range for melanoma cells and low toxicity in fibroblasts.[1] Hydroquinone is consistently reported as the most toxic of the dihydroxybenzene isomers, an effect attributed to its chemical instability and propensity for oxidation.[3][4][5]

Mechanisms of Cytotoxicity: A Structure-Activity Perspective

The observed differences in cytotoxicity can be explained by the underlying molecular mechanisms, which are heavily influenced by chemical structure.

  • Oxidative Stress and Redox Cycling: The primary driver of hydroquinone's toxicity is its ability to undergo redox cycling. It is readily oxidized to the highly reactive p-benzoquinone, a process that generates ROS like superoxide anions and hydrogen peroxide. These reactive species cause widespread damage to cellular macromolecules, including lipids, proteins, and DNA, ultimately triggering cell death pathways.[6] In contrast, the meta-arrangement of hydroxyl groups in resorcinol makes it much less susceptible to oxidation, contributing to its lower toxicity.[3][4] The addition of an electron-donating methoxy group in this compound likely modulates its redox potential, but its overall effect requires further mechanistic investigation.

  • Hydrophobicity and Cellular Uptake: A compound's ability to cross the cell membrane is a prerequisite for intracellular toxicity. This is governed by its lipophilicity, often measured as the octanol-water partition coefficient (log P). Quantitative structure-activity relationship (QSAR) studies have shown that for certain classes of phenols, increased hydrophobicity can correlate with higher cytotoxicity, likely due to enhanced cellular uptake.[2]

  • Induction of Apoptosis: Cell death can occur through necrosis (uncontrolled cell lysis) or apoptosis (programmed cell death). Potent cytotoxic agents often induce apoptosis. This process is characterized by a cascade of events including the activation of caspase enzymes, loss of mitochondrial membrane potential, and exposure of phosphatidylserine on the outer cell membrane. Flow cytometry-based assays using Annexin V and propidium iodide (PI) are the gold standard for distinguishing between viable, apoptotic, and necrotic cells.

Below is a diagram illustrating the proposed pathway for hydroquinone-induced apoptosis.

G cluster_cell Intracellular Space HQ Hydroquinone Cell Cell Membrane ROS Generation of Reactive Oxygen Species (ROS) Cell->ROS Mito Mitochondrial Damage ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed pathway for hydroquinone-induced apoptosis.

Experimental Methodologies: A Practical Guide

Accurate and reproducible assessment of cytotoxicity is paramount. The choice of assay depends on the specific question being asked—whether it's a general measure of cell viability, a specific indicator of membrane damage, or a detailed analysis of the mode of cell death.

The following diagram illustrates a standard experimental workflow for in vitro cytotoxicity testing.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells in Microplate B Allow Cells to Adhere (24h) A->B C Add Test Compounds (Serial Dilutions) B->C D Incubate for Desired Time (e.g., 24-72h) C->D E Perform Cytotoxicity Assay (e.g., MTT, LDH, Annexin V) D->E F Measure Signal (e.g., Absorbance, Fluorescence) E->F G Calculate % Viability and IC50 Values F->G

Caption: General workflow for an in vitro cytotoxicity experiment.

Protocol 1: MTT Assay for Cell Viability and Metabolic Activity

This assay measures the activity of mitochondrial dehydrogenases, which reflects the overall metabolic activity of the cell population.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells into a purple formazan precipitate. The amount of formazan, dissolved in a solubilizing agent, is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a vehicle control (medium with the compound's solvent).

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value.

Protocol 2: LDH Assay for Cytotoxicity (Membrane Integrity)

This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity.

Principle: Released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The amount of color is proportional to the amount of LDH released, and thus to the level of cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is critical to also include a "Maximum LDH Release" control (cells treated with a lysis buffer, often provided in commercial kits) and a "Spontaneous LDH Release" control (untreated cells).

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

  • Enzymatic Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate. Add 50 µL of the LDH reaction mixture (containing the substrate and tetrazolium salt, as per the manufacturer's instructions) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (if required by the kit) to each well.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100).

Protocol 3: Annexin V/PI Assay for Apoptosis Detection

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) and can detect these cells. Propidium Iodide (PI) is a nuclear stain that is excluded by cells with an intact membrane. Thus, early apoptotic cells are Annexin V positive and PI negative, while late apoptotic/necrotic cells are positive for both.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compounds of interest for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like trypsin. Combine all cells from each treatment, wash with cold PBS, and centrifuge at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

  • Analysis: Using appropriate software, gate the cell populations to quantify the percentage of cells in each quadrant:

    • Lower-Left (Annexin V-/PI-): Live cells

    • Lower-Right (Annexin V+/PI-): Early apoptotic cells

    • Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells

    • Upper-Left (Annexin V-/PI+): Necrotic cells/debris

Discussion and Conclusion

The comparative analysis of this compound, resorcinol, and hydroquinone underscores the profound impact of subtle structural modifications on the cytotoxic potential of phenolic compounds. The data clearly positions hydroquinone as a significantly more potent cytotoxic agent than its meta-isomer, resorcinol, a difference largely attributable to its susceptibility to redox cycling and subsequent generation of oxidative stress.

The introduction of a methoxy group, as seen in this compound, results in a compound with moderate cytotoxicity, falling between the extremes of hydroquinone and resorcinol. This highlights the complex interplay of electronic and steric effects that govern biological activity. For researchers in drug development, these findings emphasize that even minor changes to a lead compound's scaffold can dramatically alter its safety profile.

This guide provides the foundational knowledge and practical protocols necessary for conducting rigorous in vitro cytotoxicity assessments. By employing a multi-assay approach—evaluating metabolic activity (MTT), membrane integrity (LDH), and the specific mode of cell death (Annexin V/PI)—researchers can build a comprehensive and mechanistically informative toxicological profile of their compounds of interest.

References

A Senior Application Scientist's Guide to Selecting the Optimal Chromatography Column for 4-Methoxyresorcinol Separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise separation and quantification of active pharmaceutical ingredients and their intermediates are paramount. This guide provides an in-depth comparison of various High-Performance Liquid Chromatography (HPLC) columns for the separation of 4-methoxyresorcinol, a key intermediate in various synthetic pathways. We will delve into the underlying chromatographic principles, present comparative experimental data, and offer detailed protocols to empower you to make informed decisions for your analytical needs.

Understanding the Analyte: Physicochemical Properties of 4-Methoxyresorcinol

Before selecting a separation method, a thorough understanding of the analyte's physicochemical properties is crucial. 4-Methoxyresorcinol (C₇H₈O₃, M.W. 140.14 g/mol ) is a polar phenolic compound.[1][2] Its key properties influencing chromatographic behavior are:

  • Polarity: The presence of two hydroxyl groups and a methoxy group attached to the benzene ring imparts significant polarity.

  • pKa: The predicted pKa of the phenolic hydroxyl groups is approximately 9.76.[2] This indicates that 4-methoxyresorcinol will be in its neutral, protonated form in acidic to neutral mobile phases and will become ionized (phenolate) in basic conditions. The ionization state drastically affects its retention in reversed-phase chromatography.[3][4][5][6]

  • Solubility: It is slightly soluble in polar organic solvents like methanol and DMSO.[2]

  • logP: The predicted octanol-water partition coefficient (logP) for the constitutional isomer 2-methoxyresorcinol is 1.106, suggesting a degree of hydrophilicity.[7][8] Compounds with low logP values are often challenging to retain on traditional reversed-phase columns.[9]

This combination of polarity and ionizability dictates the choice of chromatographic mode and stationary phase chemistry.

Chromatographic Strategies for 4-Methoxyresorcinol Separation

Given the polar nature of 4-methoxyresorcinol, several chromatographic modes can be considered. The choice depends on the specific requirements of the analysis, such as the sample matrix, the presence of isomers or impurities, and the desired analysis time.

Reversed-Phase (RP) Chromatography

Reversed-phase HPLC is the most widely used technique for the analysis of phenolic compounds.[10][11] In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. For polar analytes like 4-methoxyresorcinol, which may exhibit poor retention on traditional C18 columns, several specialized RP column chemistries are available.

Causality Behind Column Selection in RP-HPLC:

The primary retention mechanism in reversed-phase chromatography is hydrophobic interaction.[12] However, for polar and aromatic compounds, secondary interactions can be leveraged to enhance selectivity and retention.

  • C18 (Octadecylsilane) Columns: These are the workhorses of reversed-phase chromatography. However, highly polar compounds may have insufficient retention due to their limited hydrophobic character. For 4-methoxyresorcinol, a standard C18 column might result in early elution, close to the solvent front, especially with highly aqueous mobile phases.[13][14][15]

  • Phenyl-Hexyl Columns: These columns have a phenyl ring attached to the silica surface via a hexyl linker. They offer alternative selectivity to C18 columns, particularly for compounds with aromatic rings.[16][17][18] The π-π interactions between the phenyl rings of the stationary phase and the analyte can significantly enhance the retention of aromatic compounds like 4-methoxyresorcinol.[16][17][19]

  • Polar-Embedded Columns: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This modification makes the stationary phase more resistant to "phase collapse" in highly aqueous mobile phases, which is a common issue when analyzing polar compounds that require low organic content for retention. This ensures more stable and reproducible retention times.

  • Polar-Endcapped Columns: In these columns, the residual silanol groups on the silica surface are capped with a polar reagent. This reduces unwanted secondary interactions with basic compounds and can improve peak shape for polar analytes.

G cluster_analyte Analyte: 4-Methoxyresorcinol cluster_rp Reversed-Phase Chromatography cluster_hilic HILIC Analyte Polar Phenolic Compound (pKa ~9.76) C18 C18 Column (Hydrophobic Interaction) Analyte->C18 Low Retention Phenyl Phenyl-Hexyl Column (π-π & Hydrophobic Interactions) Analyte->Phenyl Enhanced Retention (π-π interactions) PolarEmbedded Polar-Embedded Column (Hydrophobic & Polar Interactions, Resists Dewetting) Analyte->PolarEmbedded Good Retention & Stability HILIC_col HILIC Column (e.g., Silica, Amide) (Hydrophilic Partitioning) Analyte->HILIC_col Strong Retention caption Figure 1. Chromatographic Mode Selection for 4-Methoxyresorcinol.

Figure 1. Chromatographic Mode Selection for 4-Methoxyresorcinol.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for the separation of very polar compounds that are poorly retained in reversed-phase mode.[20][21][22][23] In HILIC, a polar stationary phase (e.g., bare silica, amide, or zwitterionic) is used with a mobile phase containing a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of aqueous buffer.[21][23]

Why HILIC is a Strong Candidate:

The retention mechanism in HILIC is primarily based on the partitioning of the analyte between the bulk mobile phase and a water-enriched layer on the surface of the polar stationary phase.[23] Polar analytes like 4-methoxyresorcinol will be strongly retained in HILIC mode. This technique often provides orthogonal selectivity compared to reversed-phase chromatography, which can be advantageous for complex samples.

Normal-Phase (NP) Chromatography

Normal-phase chromatography utilizes a polar stationary phase (like silica) and a non-polar mobile phase (e.g., hexane/ethyl acetate). While it can be effective for separating polar compounds and isomers, it has some drawbacks.[24]

Considerations for NP-HPLC:

NP-HPLC is highly sensitive to water content in the mobile phase, which can lead to reproducibility issues.[24] Additionally, the solvents used are often less environmentally friendly and may not be ideal for all detection methods. For routine quality control, RP-HPLC or HILIC are generally preferred due to their robustness and compatibility with a wider range of solvents and detectors.[25]

Comparative Performance of Selected HPLC Columns

To provide a practical comparison, we will evaluate three hypothetical, yet representative, columns for the separation of 4-methoxyresorcinol:

  • Standard C18 Column: A traditional octadecylsilane column.

  • Phenyl-Hexyl Column: A column with π-π interaction capabilities.

  • HILIC Column: A bare silica column operated in HILIC mode.

The following table summarizes the expected performance characteristics based on established chromatographic principles and data from similar phenolic compounds.

Column TypeStationary PhasePrimary Retention MechanismExpected Retention of 4-MethoxyresorcinolSelectivity for Polar ImpuritiesPeak ShapeIdeal For
Standard C18 Octadecyl-bonded silicaHydrophobic interactionsLow to moderateModerateGood, but potential for tailingGeneral screening, less polar analytes
Phenyl-Hexyl Phenyl-hexyl-bonded silicaHydrophobic and π-π interactionsModerate to highExcellent for aromatic impuritiesExcellentHigh-resolution separation of aromatic compounds
HILIC Bare silicaHydrophilic partitioningHighExcellent for polar impuritiesGood, sensitive to mobile phaseAnalysis of very polar compounds, orthogonal separation

The Impact of Mobile Phase pH

For ionizable compounds like 4-methoxyresorcinol, the pH of the mobile phase is a critical parameter for controlling retention and selectivity in reversed-phase chromatography.[3][4][5][6]

  • Acidic pH (e.g., pH 2-4): At a pH well below the pKa of 4-methoxyresorcinol (~9.76), the phenolic hydroxyl groups will be fully protonated, and the molecule will be neutral.[5] This non-ionized form will have maximum hydrophobicity and, therefore, the strongest retention on a reversed-phase column. Working in this pH range generally provides robust and reproducible separations.[5]

  • Neutral pH (e.g., pH 6-8): As the pH approaches the pKa, a mixture of ionized and non-ionized forms will exist. This can lead to poor peak shapes and retention time variability. Therefore, this pH range should generally be avoided unless a suitable buffer is used to maintain a constant pH.

  • Basic pH (e.g., pH > 10): At a pH above the pKa, 4-methoxyresorcinol will be deprotonated and exist as a more polar phenolate anion. This will result in significantly reduced retention on a reversed-phase column.

G caption Figure 2. Influence of Mobile Phase pH on Retention.

Figure 2. Influence of Mobile Phase pH on Retention.

The Rise of UHPLC/UPLC for Enhanced Performance

Ultra-High-Performance Liquid Chromatography (UHPLC or UPLC) systems utilize columns with sub-2 µm particles and operate at higher pressures than conventional HPLC.[26][27] This technology offers several advantages for the separation of 4-methoxyresorcinol:

  • Increased Resolution: The smaller particle size leads to higher column efficiency and sharper peaks, allowing for better separation of closely related impurities or isomers.[26][27]

  • Faster Analysis Times: The higher optimal flow rates of UHPLC columns significantly reduce run times, increasing sample throughput.[26][27]

  • Improved Sensitivity: The sharper peaks result in a higher signal-to-noise ratio, which is beneficial for trace analysis.

  • Reduced Solvent Consumption: Shorter analysis times and lower flow rates contribute to a significant reduction in solvent usage, making it a greener and more cost-effective approach.[26][27]

For method development and high-throughput analysis, transitioning to a UHPLC/UPLC platform is highly recommended.

Experimental Protocols

The following are detailed, step-by-step methodologies for the separation of 4-methoxyresorcinol using the discussed column technologies. These are starting points and may require further optimization based on your specific instrumentation and sample matrix.

Protocol 1: Reversed-Phase Separation on a Phenyl-Hexyl Column

This method is recommended for achieving high resolution and good retention of 4-methoxyresorcinol.

Instrumentation:

  • HPLC or UHPLC system with UV detector.

Column:

  • Phenyl-Hexyl column (e.g., 100 mm x 2.1 mm, 1.7 µm for UHPLC; 150 mm x 4.6 mm, 3.5 µm for HPLC).

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: 0.1% Formic acid in Acetonitrile

Gradient Program (for UHPLC):

Time (min)%B
0.010
5.050
6.095
7.095
7.110
9.010

Flow Rate: 0.4 mL/min Column Temperature: 30 °C Detection Wavelength: 280 nm Injection Volume: 2 µL

Rationale: The acidic mobile phase ensures 4-methoxyresorcinol is in its neutral form for optimal retention. The Phenyl-Hexyl chemistry provides enhanced retention through π-π interactions. The gradient elution allows for the separation of a wider range of impurities with varying polarities.

Protocol 2: HILIC Separation

This method is ideal for maximizing the retention of 4-methoxyresorcinol and for separating it from other highly polar compounds.

Instrumentation:

  • HPLC or UHPLC system with UV detector.

Column:

  • HILIC column (e.g., Bare silica, 100 mm x 2.1 mm, 1.7 µm).

Mobile Phase:

  • A: Acetonitrile with 0.1% Formic Acid

  • B: Water with 0.1% Formic Acid

Isocratic Elution:

  • 95% A / 5% B

Flow Rate: 0.3 mL/min Column Temperature: 40 °C Detection Wavelength: 280 nm Injection Volume: 1 µL

Rationale: The high organic content of the mobile phase promotes the partitioning of the polar 4-methoxyresorcinol into the aqueous layer on the stationary phase, leading to strong retention. Isocratic elution is often sufficient for simpler mixtures in HILIC.

G caption Figure 3. A structured approach to method development.

Figure 3. A structured approach to method development.

Conclusion and Recommendations

The separation of 4-methoxyresorcinol can be effectively achieved using several HPLC column technologies. For most applications requiring high resolution and robust performance, a Phenyl-Hexyl column operated in reversed-phase mode with an acidic mobile phase is the recommended starting point. This approach leverages both hydrophobic and π-π interactions to achieve excellent retention and selectivity for this polar aromatic compound.

For cases where 4-methoxyresorcinol is part of a complex mixture with other highly polar compounds or when orthogonal separation is needed for impurity profiling, HILIC offers a powerful alternative with strong retention capabilities.

Ultimately, the optimal column choice will depend on the specific analytical challenge. By understanding the physicochemical properties of 4-methoxyresorcinol and the principles of different chromatographic modes, researchers can confidently select and develop a separation method that meets the rigorous demands of modern pharmaceutical analysis. The use of UHPLC/UPLC technology is strongly encouraged to benefit from faster analysis times and superior separation efficiency.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Methoxybenzene-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment: Understanding the "Why" Behind the Procedure

  • Human Health Hazards: This class of compounds is known to be harmful if swallowed and can cause significant damage to organs.[1] It is a skin irritant and can cause serious, potentially irreversible, eye damage.[1] Furthermore, it may trigger an allergic skin reaction in sensitized individuals.[1] These properties necessitate stringent personal protective measures to prevent any direct contact.

  • Environmental Hazards: The most critical factor governing the disposal of this compound is its environmental impact. It is classified as very toxic to aquatic life, with potentially long-lasting harmful effects.[1] Improper disposal, such as drain disposal, would lead to the contamination of waterways, posing a severe threat to aquatic ecosystems.[2][3] Therefore, all waste containing 4-Methoxybenzene-1,3-diol must be treated as hazardous environmental waste.

Personal Protective Equipment (PPE): A Non-Negotiable Standard

A multi-layered PPE strategy is essential for mitigating the risks associated with handling this compound and its waste.

TaskRequired Personal Protective Equipment (PPE)Rationale
Routine Handling & Weighing ANSI-rated Safety Goggles, Nitrile Gloves, Lab CoatProtects against accidental eye splashes, skin contact, and contamination of personal clothing.
Waste Consolidation Chemical Splash Goggles or Face Shield, Nitrile Gloves, Lab CoatEnhanced eye/face protection is required due to the increased risk of splashes when pouring or transferring waste liquids.
Spill Cleanup Chemical Splash Goggles, Face Shield, Nitrile Gloves, Impervious Gown/Apron, Respiratory Protection (if generating dust)Provides full-body protection and prevents inhalation of aerosolized particles during spill management.

Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][4][5] Contaminated work clothing must not be allowed out of the workplace and should be decontaminated or disposed of as hazardous waste.[1][2]

Spill Management Protocol

In the event of a spill, a swift and correct response is critical to prevent exposure and environmental release.

  • Evacuate & Secure: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill zone.

  • Assess the Situation: Evaluate the extent of the spill and determine if you have the appropriate training and materials to handle it. For large or unmanageable spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Don Appropriate PPE: Before approaching the spill, don the full PPE outlined for spill cleanup in the table above.

  • Prevent Dust Generation: If the spilled material is a solid, gently moisten it with a fine water mist to prevent dust from becoming airborne.[6] Do not use a dry brush or sweep.

  • Contain & Absorb: Cover the spill with an inert absorbent material, such as sand, vermiculite, or a commercial chemical absorbent.

  • Collect Waste: Carefully scoop the absorbed material and spilled substance into a designated, leak-proof hazardous waste container. Use spark-proof tools if a flammable solvent is present.[7]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent or detergent and water. Collect all cleaning materials (wipes, absorbents) as hazardous waste.

  • Label & Dispose: Seal and label the waste container and manage it according to the disposal protocol in the following section.

Crucially, do not allow the product or cleaning rinsate to enter drains or waterways .[1][3]

Step-by-Step Disposal Protocol

The disposal of this compound is governed by federal and state regulations, primarily the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA).[8][9][10] This act mandates a "cradle-to-grave" management system for hazardous waste.[8]

Step 1: Waste Characterization and Segregation
  • Identify as Hazardous Waste: Due to its toxicity and ecotoxicity, any this compound, solutions containing it, or materials contaminated with it must be classified as hazardous waste.

  • Segregate Waste Streams: Do not mix this waste with other chemical waste streams unless specifically instructed by your EHS department.[3] Incompatible wastes can react, creating a more hazardous situation. Keep it separate from non-hazardous trash.[11]

Step 2: Waste Collection and Containment
  • Use a Compatible Container: Collect the waste in its original container if possible, or in a new, leak-proof container made of compatible material (e.g., glass or high-density polyethylene).[11][12][13]

  • Keep Containers Closed: Always keep the waste container tightly sealed except when adding waste.[1][4] This prevents the release of vapors and protects the contents from contamination.

  • Leave Headspace: Do not fill the container more than 90% full to allow for expansion.

Step 3: Labeling
  • Affix a Hazardous Waste Label: As soon as you begin collecting waste in a container, affix a completed hazardous waste label. This is a federal requirement.

  • Complete All Fields: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other constituents.

    • The specific hazard characteristics (e.g., "Toxic," "Environmental Hazard").

    • The date accumulation started.

    • The name of the principal investigator or laboratory contact.

Step 4: Storage in a Satellite Accumulation Area (SAA)
  • Designated Location: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[12]

  • Secondary Containment: The SAA must have secondary containment, such as a chemical-resistant tray or bin, to contain any potential leaks.[12]

  • Store Securely: Keep the SAA away from sinks, floor drains, and areas of high traffic.[12]

Step 5: Arranging for Final Disposal
  • Contact EHS: Once the waste container is full or you are finished generating this waste stream, contact your institution's EHS department to schedule a pickup.

  • Professional Disposal: The waste will be transported by licensed professionals to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final disposition, in compliance with all EPA and Department of Transportation (DOT) regulations.[14] Never attempt to dispose of this chemical yourself. The final directive is always to "Dispose of contents/container to an approved waste disposal plant."[1][15]

Decontamination of Empty Containers

Empty containers that once held this compound must also be managed carefully.

  • Thoroughly Empty: Ensure only minimal residue remains in the container.[11]

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., ethanol or acetone).

  • Collect Rinsate: Crucially, collect all three portions of the rinsate as hazardous waste and add it to your designated waste stream.[11]

  • Deface Label: Completely obliterate or remove the original manufacturer's label.[11][12]

  • Final Disposal: Once decontaminated and de-labeled, the container can typically be disposed of as regular laboratory glass or plastic waste. Consult your institutional policy for confirmation.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposition start Generate this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Compatible, Leak-Proof Container ppe->container spill_check Spill Occurs? ppe->spill_check label_container Affix & Complete Hazardous Waste Label container->label_container collect Add Waste to Container (Keep Closed, <90% Full) label_container->collect store Store in Designated SAA with Secondary Containment collect->store full Container Full? store->full Periodically Check full->collect No contact_ehs Contact EHS for Pickup full->contact_ehs Yes disposal Transport to Approved TSDF Facility contact_ehs->disposal spill_check->container No spill_protocol Execute Spill Management Protocol spill_check->spill_protocol Yes collect_spill Collect Spill Debris as Hazardous Waste spill_protocol->collect_spill collect_spill->collect

Caption: Workflow for this compound Waste Management.

References

Personal protective equipment for handling 4-Methoxybenzene-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Guide to Personal Protective Equipment (PPE) for Handling 4-Methoxybenzene-1,3-diol

As a Senior Application Scientist, my primary goal is to ensure that your work in the laboratory is not only groundbreaking but also fundamentally safe. Handling chemical reagents like this compound (CAS No. 6100-60-3) requires a deep understanding of its properties and a rigorous approach to safety. This guide moves beyond a simple checklist, offering a procedural and logical framework for selecting and using Personal Protective Equipment (PPE). Our objective is to empower you with the knowledge to create a self-validating system of safety for every experiment.

Understanding the Hazard: Why This PPE is Necessary

This compound is a solid organic compound that presents several health hazards upon exposure. A thorough risk assessment is the foundation of any safety protocol. The primary risks associated with this chemical are outlined by its GHS hazard classifications.

Hazard Profile of this compound

Hazard Class GHS Hazard Statement Implication for Handling
Acute Toxicity, Oral H302: Harmful if swallowed Avoid hand-to-mouth contact. Strict hygiene is mandatory.
Skin Irritation H315: Causes skin irritation[1] Direct skin contact must be prevented with appropriate gloves and lab coats.
Eye Irritation H319: Causes serious eye irritation[1] Mandatory eye protection is required at all times.

| Respiratory Irritation | H335: May cause respiratory irritation[1] | Handling should occur in well-ventilated areas to avoid inhaling dust. |

The physical form of this chemical—typically a solid or powder[2]—means that the primary exposure risks are through the inhalation of dust and direct contact with skin and eyes. Therefore, our PPE strategy is designed to create a complete barrier against these routes of exposure.

Core Protective Measures: Your First Line of Defense

The selection of PPE is not a one-size-fits-all process; it must be tailored to the specific task, the quantities being handled, and the potential for exposure. Below is a detailed breakdown of the essential PPE and the rationale behind each choice.

Eye and Face Protection: A Non-Negotiable Standard

Direct ocular exposure to this compound can cause serious eye irritation[1].

  • Minimum Requirement: At all times, ANSI Z87.1-compliant safety glasses with side shields are mandatory in any area where this chemical is handled.

  • Best Practice (Splash/Dust Hazard): When weighing the powder or performing any operation that could generate dust or splashes, you must upgrade to chemical splash goggles. Goggles provide a complete seal around the eyes, offering superior protection against airborne particles and liquid splashes[3].

  • Large-Scale Operations: For tasks involving larger quantities (>50g) or significant splash potential, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face[4].

Skin & Body Protection: Preventing Dermal Exposure

This chemical is known to cause skin irritation, and related compounds can cause allergic skin reactions[1][5].

  • Gloves: Standard nitrile gloves are the typical choice for incidental contact. However, it is critical to check the glove manufacturer's compatibility chart for breakthrough time information.

    • Protocol: Always inspect gloves for tears or holes before use. Remove gloves using the proper technique (skin-to-skin, glove-to-glove) to avoid contaminating your hands. Never reuse disposable gloves[6]. Contaminated gloves can be more dangerous than no gloves at all due to the prolonged, direct contact of the chemical with your skin[6].

  • Laboratory Coat: A flame-resistant (FR) lab coat, fully buttoned, is required to protect your skin and personal clothing from contamination.

  • Additional Protection: For large-scale work or situations with a high risk of spillage, consider using a chemically resistant apron or coveralls for enhanced protection[7]. Ensure footwear completely covers the foot; perforated shoes or sandals are never appropriate in a laboratory setting[6].

Respiratory Protection: Mitigating Inhalation Risks

Because this compound can cause respiratory irritation[1], controlling dust is paramount.

  • Primary Control: The most effective way to prevent inhalation is to use engineering controls. Always handle the solid powder inside a certified chemical fume hood or a powder containment hood.

  • When Respirators are Needed: If engineering controls are not available or are insufficient to keep the exposure below permissible limits, respiratory protection is required.

    • Recommended Type: A NIOSH-approved N95 dust mask may be sufficient for low-dust situations. However, for any procedure with the potential to generate significant airborne dust, a half-mask or full-facepiece respirator with P100 (HEPA) particulate filters is the more protective choice[8].

    • Requirement: The use of a respirator requires enrollment in your institution's respiratory protection program, which includes fit testing and medical clearance, as mandated by OSHA (29 CFR 1910.134)[9].

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE for any task involving this compound.

PPE_Selection_Workflow start Start: Task Assessment (e.g., Weighing, Synthesis) check_scale Assess Scale & Duration (<1g vs. >50g) start->check_scale check_dust Potential for Dust or Splash Generation? check_scale->check_dust Proceed add_face_shield Add Face Shield check_scale->add_face_shield Large Scale (>50g) base_ppe Base PPE: - Nitrile Gloves - Lab Coat - Safety Glasses (Side Shields) check_dust->base_ppe Low Potential upgrade_eyes Upgrade to: Chemical Splash Goggles check_dust->upgrade_eyes High Potential end_ppe Final PPE Configuration Set base_ppe->end_ppe use_hood Primary Control: Use Chemical Fume Hood upgrade_eyes->use_hood add_face_shield->upgrade_eyes add_respirator Secondary Control: Add Respirator (N95/P100) use_hood->add_respirator If Hood is Insufficient or Unavailable use_hood->end_ppe add_respirator->end_ppe

PPE selection workflow for handling this compound.

Operational and Disposal Plans

Proper PPE use is part of a larger ecosystem of safety that includes handling, spill response, and disposal.

Safe Handling and Operations
  • Preparation: Designate a specific area for handling the chemical, preferably within a fume hood.

  • Donning PPE: Before handling the chemical, don your lab coat, followed by safety glasses/goggles, and finally, gloves.

  • Handling: Use spatulas to handle the powder and avoid pouring, which can create dust. If transferring, do so slowly and close to the receiving container's opening.

  • Post-Handling: After use, ensure the container is tightly sealed.

  • Doffing PPE: Remove gloves first, followed by your lab coat. Always wash your hands thoroughly with soap and water after removing PPE and before leaving the laboratory[5].

Spill Response

In the event of a spill, your immediate actions are critical.

  • Alert: Notify personnel in the immediate area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Protect: Ensure you are wearing the appropriate PPE (including respiratory protection if necessary) before attempting cleanup.

  • Contain: Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels to absorb large spills.

  • Clean: Carefully sweep the absorbed material into a labeled waste container. Avoid creating dust during cleanup[10]. Clean the spill area with a suitable solvent, followed by soap and water.

Disposal Plan

Chemical waste and contaminated materials must be disposed of correctly to protect yourself and the environment.

  • Chemical Waste: Unused this compound must be disposed of as hazardous chemical waste. It should be collected in a clearly labeled, sealed container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh boats, and absorbent materials from spills, must be disposed of in a designated solid hazardous waste container.

  • Compliance: Never dispose of this chemical down the drain. All waste disposal must be conducted in strict accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Emergency Procedures: Immediate First Aid

If exposure occurs despite precautions, take the following immediate steps while seeking medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so[11]. Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water[5]. If irritation or a rash develops, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration[11][12]. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show the Safety Data Sheet (SDS) to the medical professional[11].

By integrating these expert protocols and causal-based safety choices into your daily workflow, you build a robust and trustworthy system that protects you, your colleagues, and your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxybenzene-1,3-diol
Reactant of Route 2
4-Methoxybenzene-1,3-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.